DIO 9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
11006-20-5 |
|---|---|
Molecular Formula |
BaO3Se |
Synonyms |
DIO 9 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DIO-9: An Enigmatic Inhibitor of Oxidative Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
DIO-9 is a compound historically recognized for its potent inhibitory and uncoupling effects on oxidative phosphorylation. Despite its early characterization in the 1960s, the precise chemical structure of DIO-9 remains elusive in publicly accessible scientific literature. This comprehensive guide synthesizes the available information on DIO-9, focusing on its mechanism of action as an ATPase inhibitor. It also addresses the existing ambiguities surrounding its nomenclature, distinguishing it from other chemical entities referred to as "DIO." This document serves as a resource for researchers interested in the historical context of mitochondrial inhibitors and highlights the knowledge gaps that future research could address.
Introduction
Mitochondrial ATP synthase is a critical enzyme in cellular bioenergetics, responsible for the production of the majority of cellular ATP. Its inhibition has been a focal point for toxicological studies and has been explored for therapeutic applications. DIO-9 emerged in the scientific literature as a powerful tool for studying oxidative phosphorylation due to its dual function as both an inhibitor of ATP synthase and an uncoupler of the proton gradient across the inner mitochondrial membrane.[1][2] This guide aims to provide a detailed overview of what is known about DIO-9, with a focus on its biochemical properties and the experimental context in which it has been studied.
The Chemical Identity of DIO-9: An Unresolved Question
A thorough review of scientific databases and chemical literature did not yield a definitive chemical structure for the compound specifically designated as "DIO-9," the inhibitor of oxidative phosphorylation. The seminal work by R.J. Guillory in 1964, titled "THE ACTION OF DIO-9: AN INHIBITOR AND AN UNCOUPLER OF OXIDATIVE PHOSPHORYLATION," established its function but the abstract and subsequent citations do not provide its chemical formula or structure.[2]
It is crucial to differentiate this historic inhibitor from other compounds that share similar acronyms:
-
Liquid Crystal DIO: A compound with the chemical name (2,3',4',5'-tetrafluoro [1,1'-biphenyl]-4-yl-2,6-difluoro-4-(5-propyl-1,3-dioxan-2-yl) benzoate) is also referred to as DIO in the field of materials science. Its synthesis and properties are well-documented but are unrelated to the biological activity of the ATPase inhibitor.
-
DiO (DiOC18(3)): A lipophilic carbocyanine dye used as a fluorescent tracer for cell membranes. Its structure and applications in cell biology are distinct from DIO-9.
The lack of a defined chemical structure for DIO-9, the oxidative phosphorylation inhibitor, significantly hampers modern computational analysis, structure-activity relationship studies, and its potential reconsideration for drug development purposes.
Mechanism of Action: A Dual-Function Mitochondrial Toxin
DIO-9's primary mechanism of action is the inhibition of the F1Fo-ATP synthase, a multisubunit enzyme complex responsible for ATP synthesis. It has been shown to inhibit both the ATP synthesis and the ATP hydrolysis (ATPase) activities of the enzyme complex in mitochondria, chloroplasts, and bacteria.[1]
3.1. Inhibition of ATP Synthase
The inhibitory action of DIO-9 targets the ATP synthase enzyme. While the precise binding site remains unknown due to the lack of structural data, its effects are comparable to other known ATPase inhibitors. These inhibitors typically bind to specific subunits of the F1 or Fo domain, interfering with the rotational catalysis mechanism or the proton translocation required for ATP synthesis.
3.2. Uncoupling of Oxidative Phosphorylation
In addition to its inhibitory effect, DIO-9 also acts as an uncoupler. Uncoupling agents disrupt the proton motive force by creating an alternative pathway for protons to flow back into the mitochondrial matrix, bypassing the ATP synthase. This dissipation of the proton gradient leads to an increase in oxygen consumption without concomitant ATP production, with the energy being released as heat. This dual-action differentiates DIO-9 from pure inhibitors (like oligomycin) or pure uncouplers (like 2,4-dinitrophenol).
The signaling pathway affected by DIO-9 is central to cellular metabolism:
Quantitative Data
| Inhibitor/Uncoupler | Target | Typical IC50 Range |
| Oligomycin | F_o_ subunit of ATP synthase | 1-10 µM |
| Rotenone | Complex I of ETC | 10-100 nM |
| Antimycin A | Complex III of ETC | 1-10 nM |
| 2,4-Dinitrophenol (DNP) | Protonophore (Uncoupler) | Effective concentration: 10-100 µM |
| DIO-9 | F_1_F_o_-ATP Synthase & Uncoupler | Not available |
Table 1: Comparative data of common mitochondrial inhibitors. Note the absence of quantitative data for DIO-9.
Experimental Protocols
The foundational experiments with DIO-9 involved isolated mitochondria from rat liver. A generalized protocol based on the methodologies of that era for assessing inhibitors of oxidative phosphorylation is outlined below.
Objective: To measure the effect of DIO-9 on oxygen consumption and ATP synthesis in isolated mitochondria.
Materials:
-
Isolated rat liver mitochondria
-
Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, and EDTA)
-
Substrates for the electron transport chain (e.g., succinate, glutamate/malate)
-
ADP (to stimulate state 3 respiration)
-
DIO-9 solution (in an appropriate solvent like ethanol or DMSO)
-
Oxygen electrode (Clark-type or similar)
-
Luminometer for ATP measurement (e.g., using a luciferase-based assay)
Workflow:
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from fresh rat liver using differential centrifugation.
-
Respiration Measurement:
-
Add a known amount of mitochondrial suspension to the oxygen electrode chamber containing respiration buffer.
-
Add a respiratory substrate to initiate basal (state 2) respiration.
-
Add a defined amount of ADP to stimulate active (state 3) respiration.
-
Introduce DIO-9 at various concentrations and record the rate of oxygen consumption. An uncoupling effect would be observed as an increase in oxygen consumption, while inhibition would lead to a decrease.
-
-
ATP Synthesis Assay:
-
Parallel experiments are set up to measure ATP synthesis.
-
After the addition of ADP and the inhibitor, aliquots are taken at specific time points.
-
The reaction is stopped, and the amount of ATP produced is quantified using a luciferase-based assay.
-
-
Data Analysis: The respiratory control ratio (RCR), P/O ratio (ADP phosphorylated to oxygen consumed), and the rate of ATP synthesis are calculated and compared between control and DIO-9 treated samples.
Conclusion and Future Directions
DIO-9 represents a historically significant but currently enigmatic molecule in the study of mitochondrial bioenergetics. Its dual role as an inhibitor and uncoupler of oxidative phosphorylation makes it a fascinating subject. However, the lack of a defined chemical structure is a major impediment to its further study and potential application in modern research.
Future research efforts could be directed towards:
-
Structural Elucidation: Re-examining original sources or attempting to re-isolate and characterize the compound using modern analytical techniques such as mass spectrometry and NMR.
-
Total Synthesis: Should the structure be identified, total synthesis would enable the production of pure DIO-9 for rigorous biochemical and pharmacological evaluation.
-
Comparative Studies: A detailed comparison of its effects with other known ATP synthase inhibitors could provide insights into its specific binding site and mechanism.
For drug development professionals, the story of DIO-9 serves as a reminder of the vast chemical space that has been explored in the past and may hold un-tapped potential, provided that fundamental information like chemical structure can be firmly established.
References
Unraveling the Mechanism of Action of DIO-9: A Historical Perspective and General Principles of Oxidative Phosphorylation Inhibition
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document addresses the topic of "DIO-9" and its mechanism of action. It is important to note at the outset that "DIO-9" appears to be a historical designation for a compound with limited presence in contemporary scientific literature. The primary source of information on this specific agent dates back to a 1964 publication. Therefore, this guide will present the available historical data on DIO-9 and, to provide a valuable context for the target audience, will delve into the broader, well-established mechanisms of action for inhibitors and uncouplers of oxidative phosphorylation.
Historical Context of DIO-9
General Principles of Oxidative Phosphorylation and Its Inhibition
Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine triphosphate (ATP).[2][3] This process is fundamental to cellular energy production and takes place within the mitochondria. It involves two main components: the electron transport chain (ETC) and chemiosmosis.
The Electron Transport Chain and Proton Gradient
The ETC is a series of protein complexes embedded in the inner mitochondrial membrane. Electrons from NADH and FADH2 are transferred through these complexes in a series of redox reactions. This electron flow releases energy, which is used to pump protons (H+) from the mitochondrial matrix to the intermembrane space, creating an electrochemical proton gradient.
Chemiosmosis and ATP Synthesis
The potential energy stored in the proton gradient is then used by ATP synthase (also known as Complex V) to synthesize ATP from ADP and inorganic phosphate (Pi). The flow of protons back into the matrix through ATP synthase drives this process.
Mechanisms of Inhibition and Uncoupling
Compounds that interfere with oxidative phosphorylation can be broadly categorized as inhibitors or uncouplers.
-
Inhibitors of the Electron Transport Chain: These molecules block the transfer of electrons at specific complexes of the ETC. This inhibition halts the pumping of protons, dissipates the proton gradient, and consequently stops ATP synthesis.
-
ATP Synthase Inhibitors: These compounds directly bind to and inhibit the ATP synthase enzyme, preventing the synthesis of ATP even if the proton gradient is intact.
-
Uncouplers: Uncoupling agents are lipid-soluble molecules that disrupt the coupling between the ETC and ATP synthesis. They provide an alternative route for protons to flow back into the mitochondrial matrix, bypassing ATP synthase. This dissipates the proton gradient, and the energy from electron transport is released as heat instead of being used for ATP synthesis. The ETC continues to function, and oxygen consumption may even increase, but ATP production is severely diminished.[2]
Visualizing the Disruption of Oxidative Phosphorylation
The following diagram illustrates the general process of oxidative phosphorylation and the mechanism of action of an uncoupling agent.
Caption: General mechanism of oxidative phosphorylation uncoupling.
Quantitative Data and Experimental Protocols
Due to the historical and limited nature of the research on "DIO-9," a structured table of quantitative data for this specific compound cannot be provided. Similarly, detailed, modern experimental protocols for investigating DIO-9 are not available in the public domain.
For researchers interested in studying inhibitors and uncouplers of oxidative phosphorylation, a general approach would involve the following key experiments:
General Experimental Protocols
-
Isolation of Mitochondria: The first step is typically the isolation of functional mitochondria from a tissue source, commonly rat liver, through differential centrifugation.
-
Measurement of Oxygen Consumption: An oxygen electrode (e.g., a Clark-type electrode) is used to measure the rate of oxygen consumption by the isolated mitochondria in the presence of various substrates (e.g., succinate, glutamate/malate) and the compound of interest. An increase in oxygen consumption without a corresponding increase in ATP synthesis is characteristic of an uncoupler.
-
Measurement of ATP Synthesis: The rate of ATP synthesis can be measured using a variety of methods, including luciferin/luciferase assays or by measuring the incorporation of radiolabeled phosphate (32Pi) into ATP.
-
Measurement of Mitochondrial Membrane Potential: The proton gradient across the inner mitochondrial membrane creates a membrane potential. This can be measured using fluorescent dyes, such as rhodamine 123 or JC-1, whose accumulation in the mitochondria is dependent on the membrane potential. A decrease in membrane potential in the presence of the test compound is indicative of uncoupling.
Conclusion
The entity "DIO-9" represents a compound investigated in the mid-20th century for its effects on cellular bioenergetics, specifically as an inhibitor and uncoupler of oxidative phosphorylation. The absence of this term in modern scientific discourse and databases prevents the creation of a detailed, contemporary technical guide on its specific mechanism of action. However, by understanding the fundamental principles of how inhibitors and uncouplers disrupt oxidative phosphorylation, researchers can appreciate the functional implications described in the historical literature and apply these concepts to the study of modern therapeutic agents targeting mitochondrial function. The provided general methodologies and conceptual diagrams serve as a guide for professionals in the field of drug development and cellular biology.
References
Unraveling the Identity of "DIO 9": A Compound of Ambiguity in Scientific Literature
The request for an in-depth technical guide on the discovery and synthesis of a "DIO 9" compound has revealed a significant ambiguity in scientific and chemical literature. Extensive searches indicate that "this compound" does not refer to a single, well-defined compound within the context of drug development or biomedical research. Instead, the term "DIO" and the designation "9" appear in various, unrelated contexts, making it impossible to provide a unified and detailed report as requested.
The most relevant, albeit dated, reference to a specific "DIO-9" compound is from a 1964 article in Biochimica et Biophysica Acta. This paper describes DIO-9 as an inhibitor and uncoupler of oxidative phosphorylation[1]. However, the publication provides no details on its chemical synthesis, and the compound does not appear in modern chemical or pharmacological databases under this name, suggesting it may be an archaic designation or a compound that did not see further development.
In a completely different field, the acronym "DIO" refers to an achiral ferronematic liquid crystal compound with the full chemical name 2,3',4',5'-tetrafluoro-[1,1'-biphenyl]-4-yl 2,6-difluoro-4-(5-propyl-1,3-dioxan-2-yl)benzoate[2][3]. While a synthesis for this material is available, it is not a pharmaceutical agent and thus falls outside the scope of the user's request for information relevant to drug development professionals.
Furthermore, the term "diol 9" emerges in the context of organic synthesis as an intermediate in the preparation of a new non-natural gabosine[4]. Here, "9" is simply a numerical designation for a specific molecule within a reaction scheme and not the common name of the compound. Similarly, searches have yielded information on the synthesis of other diols, such as 9,10-dihydro-9,10-diphenylanthracene-9,10-diol, which are not referred to as "this compound"[5].
Other instances of "DIO" in the search results include:
-
DiO (DiOC18(3)) : A fluorescent lipophilic dye used for labeling cells and organelles[6].
-
DIO3 : An abbreviation for Type III deiodinase, an enzyme involved in thyroid hormone metabolism. Research in this area focuses on inhibitors of DIO3, but not on a compound named "this compound"[7].
-
1,8-diiodooctane (DIO) : A processing additive used in the fabrication of polymer solar cells[8].
-
Diet-Induced Obesity (DIO) : A common acronym in metabolic research to describe a model of obesity in laboratory animals[9].
The search also identified a novel indoloquinone compound designated EO-9 , which, while numerically similar, is a distinct chemical entity from any potential "this compound"[10].
Given the lack of a clear and singular identity for a "this compound" compound in the context of drug discovery and development, it is not feasible to construct the requested in-depth technical guide. The core requirements of providing structured quantitative data, detailed experimental protocols for synthesis and biological assays, and visualizations of signaling pathways cannot be fulfilled without a precise chemical identifier (e.g., IUPAC name, CAS number, or specific chemical structure) for the compound of interest.
Therefore, for the request to be completed, further clarification on the specific chemical entity referred to as "this compound" is necessary. Researchers, scientists, and drug development professionals seeking information on a particular compound are encouraged to use more specific nomenclature to avoid ambiguity and ensure the retrieval of accurate and relevant data.
References
- 1. THE ACTION OF DIO-9: AN INHIBITOR AND AN UNCOUPLER OF OXIDATIVE PHOSPHORYLATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. DiO | TargetMol [targetmol.com]
- 7. US10435365B2 - Type III deiodinase inhibitors and uses thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Wave Life Sciences Reports Significant Activin E Reductions from WVE-007 in INLIGHT Clinical Trial, Advancing RNA Medicines Pipeline [quiverquant.com]
- 10. In vitro activity of the novel indoloquinone EO-9 and the influence of pH on cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: Debaryomyces hansenii Strain DIO9 as a Potential Probiotic
An In-depth Technical Guide on the Preliminary Biological Activities Associated with "DIO9"
This technical guide provides a comprehensive overview of the preliminary biological activities associated with the designation "DIO9" as found in current scientific literature. It is important to note that "DIO9" does not refer to a single, officially recognized biological molecule. Instead, the term has been used in at least two distinct research contexts: as a specific strain of the probiotic yeast Debaryomyces hansenii and as an experimental group in diet-induced obesity models in zebrafish. This guide will address both areas, providing detailed experimental protocols, quantitative data, and visual representations of associated biological pathways and workflows for researchers, scientists, and drug development professionals.
The yeast Debaryomyces hansenii, strain DIO9, has been identified as a potential probiotic with notable biological activities relevant to gut health and immunomodulation. Probiotics are live microorganisms that, when administered in adequate amounts, confer a health benefit on the host. The efficacy of a probiotic is strain-specific, and D. hansenii DIO9 has demonstrated promising characteristics in preclinical studies.
Biological Activity of D. hansenii DIO9
Debaryomyces hansenii is a yeast species commonly found in food products and has been investigated for its probiotic potential.[1] The strain DIO9 has been highlighted for its exceptional adhesive properties and its ability to survive gastrointestinal conditions.[2]
One of the key characteristics of a successful probiotic is its ability to adhere to the intestinal mucosa. This allows the probiotic to colonize the gut, compete with pathogenic microorganisms, and interact with the host's immune system.[1] Studies have shown that D. hansenii strain DIO9 exhibits strong adherence to both Caco-2 cells, a human colon adenocarcinoma cell line often used as a model of the intestinal epithelium, and to mucin, the primary component of the mucus layer lining the gut.[2] This strong adhesion is a critical factor in its potential efficacy as a probiotic.
Beyond adhesion, the immunomodulatory effects of probiotics are of significant interest. Some strains of D. hansenii have been shown to elicit a high IL-10/IL-12 ratio, which is indicative of an anti-inflammatory response.[2] Furthermore, components of the D. hansenii cell wall, such as β-glucans, have been identified as having immunomodulatory activity.[3][4] These compounds can interact with immune cells to modulate cytokine production and enhance the host's immune response.[5]
Quantitative Data on Probiotic Properties
The following table summarizes the key quantitative findings related to the probiotic potential of Debaryomyces hansenii strains, including DIO9.
| Property Assessed | Strain(s) | Key Quantitative Finding | Reference |
| Adhesion to Caco-2 Cells | D. hansenii DI 09 | Higher adhesion percentage compared to Saccharomyces boulardii. | [2] |
| Adhesion to Mucin | D. hansenii DI 09 | Stronger adherence to mucin surfaces than S. boulardii. | [2] |
| Survival in GI Conditions | D. hansenii DI 09 | Capable of surviving gastrointestinal stress conditions. | [2] |
| Immunomodulation | D. hansenii DI 10 & DI 15 | Elicited a higher IL-10/IL-12 ratio than S. boulardii. | [2] |
Experimental Protocols
This protocol is a generalized representation based on standard methods for assessing yeast adhesion to intestinal epithelial cells.
-
Cell Culture: Human Caco-2 intestinal epithelial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For differentiation into a polarized monolayer mimicking the intestinal barrier, cells are seeded on Transwell inserts and cultured for 21 days.
-
Yeast Preparation: Debaryomyces hansenii DIO9 is grown in a suitable broth (e.g., Yeast Mold Broth) at 30°C for 24-48 hours. The yeast cells are harvested by centrifugation, washed twice with phosphate-buffered saline (PBS), and resuspended in cell culture medium without antibiotics to a concentration of approximately 1 x 10^7 cells/mL.
-
Adhesion Assay: The differentiated Caco-2 monolayers are washed with PBS. The yeast suspension is then added to the apical side of the Caco-2 monolayer and incubated for 1-2 hours at 37°C.
-
Washing: After incubation, non-adherent yeast cells are removed by washing the monolayer three to five times with sterile PBS.
-
Quantification: To quantify the adherent yeast, the Caco-2 cells are lysed with a solution of 1% Triton X-100 in PBS. The resulting lysate, containing the adherent yeast, is serially diluted and plated on yeast extract peptone dextrose (YPD) agar plates. The plates are incubated at 30°C for 48 hours, and the number of colony-forming units (CFU) is counted. The percentage of adhesion is calculated as (CFU of adherent yeast / initial CFU of yeast added) x 100.
The following diagram illustrates the proposed mechanism of action for D. hansenii DIO9 as a probiotic, including its adhesion to the intestinal epithelium and subsequent immunomodulatory effects.
Part 2: "DIO" as a Model for Diet-Induced Obesity in Zebrafish
In the context of metabolic research, "DIO" is a common acronym for Diet-Induced Obesity. The zebrafish (Danio rerio) has emerged as a valuable model organism for studying obesity and related metabolic disorders due to its genetic and physiological similarities to humans, rapid development, and suitability for high-throughput screening.[6][7] In studies utilizing this model, "DIO9" would likely refer to a specific experimental group, for instance, a cohort of zebrafish subjected to a diet-inducing obesity regimen for a period of nine weeks or months.
Biological Activity in DIO Zebrafish Models
The primary biological activity studied in DIO zebrafish models is the development of an obese phenotype and associated metabolic dysregulation. This is typically achieved by overfeeding or providing a high-fat diet.[6] The resulting obese phenotype in zebrafish shares common pathophysiological pathways with mammalian obesity, including increased body mass index (BMI), hypertriglyceridemia, and hepatosteatosis (fatty liver).[8]
Transcriptomic analyses of the liver and adipose tissue from DIO zebrafish have revealed significant changes in the expression of genes involved in key metabolic pathways.[6] Notably, pathways related to lipid metabolism, such as fatty acid metabolism and the PPAR signaling pathway, are commonly affected.[6] These models are instrumental in understanding the molecular mechanisms underlying obesity and for the preclinical testing of potential therapeutic interventions.
Quantitative Data from DIO Zebrafish Studies
The table below presents a summary of typical quantitative data obtained from diet-induced obesity studies in zebrafish.
| Parameter | Control Group | DIO Group | Percentage Change | Reference |
| Body Weight (mg) | Varies by study | Significantly Increased | Varies | [8] |
| Body Mass Index (g/cm²) | Varies by study | Significantly Increased | Varies | [8] |
| Plasma Triglycerides (mg/dL) | Varies by study | Significantly Increased | Varies | [8] |
| Fasting Blood Glucose (mg/dL) | Varies by study | Significantly Increased | Varies | [8] |
| Liver Lipid Accumulation | Minimal | Substantial | - | [6] |
Experimental Protocols
This protocol is a generalized representation based on common methodologies for inducing obesity in zebrafish.
-
Animal Husbandry: Adult zebrafish (e.g., 6 months old) are housed in a recirculating aquaculture system with controlled temperature (e.g., 28°C) and a 14:10 hour light:dark cycle.
-
Dietary Regimen: The zebrafish are randomly divided into a control group and a DIO group.
-
Control Group: Fed a standard diet once daily (e.g., 5 mg of Artemia per fish).
-
DIO Group: Overfed with a high-calorie diet multiple times a day (e.g., 60 mg of Artemia per fish, divided into three daily feedings).[6] Alternatively, a high-fat diet can be formulated.
-
-
Duration: The feeding regimen is maintained for a specified period, typically several weeks (e.g., 8-9 weeks), to induce the obese phenotype.
-
Phenotypic Analysis:
-
Morphometric Measurements: Body weight and standard length are measured at regular intervals. Body Mass Index (BMI) is calculated as weight (g) / length (cm)².
-
Biochemical Analysis: At the end of the study, fish are fasted overnight. Blood is collected for the measurement of plasma triglycerides and glucose.
-
Histological Analysis: Tissues, particularly the liver and visceral adipose tissue, are dissected, fixed in 4% paraformaldehyde, and processed for histology (e.g., Hematoxylin and Eosin staining, Oil Red O staining) to assess lipid accumulation.
-
-
Gene Expression Analysis: RNA is extracted from tissues of interest (e.g., liver) for transcriptomic analysis (e.g., RNA-sequencing or qPCR) to identify changes in gene expression related to metabolic pathways.
The following diagrams illustrate a typical experimental workflow for a DIO zebrafish study and the central role of the PPAR signaling pathway in lipid metabolism, which is often dysregulated in this model.
References
- 1. vitabase.com [vitabase.com]
- 2. researchgate.net [researchgate.net]
- 3. Probiotic and nutritional effects of Debaryomyces hansenii on animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probiotic and nutritional effects of Debaryomyces hansenii on animals | Semantic Scholar [semanticscholar.org]
- 5. Debaryomyces hansenii CBS 8339 β-glucan enhances immune responses and down-stream gene signaling pathways in goat peripheral blood leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Zebrafish as a Model for Obesity and Diabetes [frontiersin.org]
- 8. Evaluation of the Effects of Diet-Induced Obesity in Zebrafish (Danio rerio): A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Lipophilic Tracer DIO
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the lipophilic carbocyanine dye, 3,3'-Dioctadecyloxacarbocyanine Perchlorate, commonly known as DiO. While the initial query specified "DIO 9," extensive database searches indicate that the most relevant and widely used compound under the "DIO" designation is the fluorescent cell membrane probe with CAS Number 34215-57-1. This document will focus on this specific compound, detailing its physicochemical properties, experimental applications, and protocols. DiO is an indispensable tool in cell biology, neuroscience, and developmental biology for tracing cell migration, labeling cell membranes, and studying cell-cell interactions. Its utility in both live and fixed cells makes it a versatile reagent for a wide range of experimental paradigms.
Physicochemical Properties of DiO
DiO is a lipophilic molecule that intercalates into the lipid bilayer of cell membranes. It is weakly fluorescent in aqueous solutions but exhibits a significant increase in fluorescence intensity upon incorporation into membranes. This property makes it an excellent tool for specifically labeling cell membranes with a high signal-to-noise ratio.
| Property | Value | Reference |
| CAS Number | 34215-57-1 | [1][2] |
| Molecular Formula | C₅₃H₈₅ClN₂O₆ | [1][2] |
| Molecular Weight | 881.72 g/mol | [2][3] |
| Appearance | Yellow-orange solid | [1] |
| Excitation Maximum (in MeOH) | 484 nm | [1] |
| Emission Maximum (in MeOH) | 501 nm | [1] |
| Extinction Coefficient (in MeOH) | 150,000 cm⁻¹M⁻¹ | [4] |
| Solubility | Soluble in DMSO, DMF, and ethanol | [1] |
Experimental Protocols
DiO can be used to label cells in suspension or adherent cultures, as well as tissues for neuronal tracing. The following are generalized protocols that can be optimized for specific cell types and experimental conditions.
Cell Labeling in Suspension
This protocol is suitable for labeling cells that are grown in suspension or have been detached from a culture surface.
-
Prepare a DiO stock solution: Dissolve DiO in dimethyl sulfoxide (DMSO) or ethanol to a concentration of 1-5 mM.
-
Prepare a working solution: Dilute the stock solution in a serum-free medium or phosphate-buffered saline (PBS) to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Cell suspension: Resuspend the cells in the DiO working solution at a density of 1 x 10⁶ cells/mL.
-
Incubation: Incubate the cells for 2-20 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type.
-
Washing: Centrifuge the cell suspension to pellet the cells. Remove the supernatant and wash the cells two to three times with a pre-warmed complete growth medium.
-
Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Adherent Cell Labeling
This protocol is designed for labeling cells that are growing attached to a coverslip or culture dish.
-
Prepare a DiO working solution: Dilute the DiO stock solution (1-5 mM in DMSO or ethanol) in a serum-free medium to a final concentration of 1-10 µM.
-
Cell preparation: Remove the growth medium from the adherent cells and wash once with PBS.
-
Staining: Add the DiO working solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate for 2-20 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with a pre-warmed complete growth medium.
-
Imaging: The cells can now be imaged using a fluorescence microscope.
Neuronal Tracing in Fixed Tissue
DiO is an excellent anterograde and retrograde tracer for mapping neuronal pathways in fixed tissue.[5][6][7] The dye diffuses laterally within the neuronal membrane, allowing for the visualization of entire neurons, including their axons and dendrites.
-
Tissue fixation: Perfuse the animal with 4% paraformaldehyde in phosphate buffer.
-
Dye application: A small crystal of DiO is inserted into the region of interest in the fixed brain or spinal cord.
-
Incubation: The tissue is incubated in 4% paraformaldehyde at room temperature or 37°C for several weeks to months to allow for dye diffusion.
-
Sectioning and imaging: The tissue is then sectioned and imaged using a fluorescence or confocal microscope.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Cell Labeling
The following diagram illustrates a typical workflow for labeling cells with DiO for co-culture experiments.
Signaling Pathway Example: Eph-Ephrin Bidirectional Signaling
DiO is frequently used to study contact-dependent cell-cell signaling, such as the Eph-ephrin pathway, which is crucial for axon guidance, cell migration, and tissue patterning.[8][9] Researchers can label one population of cells expressing an Eph receptor with DiO and another population expressing an ephrin ligand with a different colored dye (e.g., DiI) to visualize their interaction and the subsequent signaling events.
The diagram below illustrates the bidirectional signaling cascade initiated upon the interaction of an Eph receptor-expressing cell with an ephrin-expressing cell.
Quantitative Data
The following table summarizes key quantitative data for the use of DiO in experimental settings.
| Parameter | Value Range | Notes |
| Stock Solution Concentration | 1 - 5 mM | In DMSO or ethanol. |
| Working Solution Concentration | 1 - 30 µM | Optimal concentration is cell-type dependent.[2] |
| Incubation Time (Live Cells) | 2 - 30 minutes | Longer times may be needed for some cell types. |
| Diffusion Rate (Fixed Tissue) | ~0.2–0.6 mm per day | Slower than in living tissue.[10] |
| Diffusion Rate (Living Tissue) | Up to 6 mm per day | [10] |
| Cytotoxicity | Generally low at working concentrations | High concentrations can be toxic. |
Conclusion
DiO is a powerful and versatile lipophilic fluorescent dye that is an essential tool for researchers in various fields. Its bright green fluorescence, high affinity for cell membranes, and suitability for both live and fixed cell applications make it ideal for a wide range of experiments, from cell tracking and co-culture studies to neuronal pathway tracing. By understanding its properties and following optimized protocols, researchers can effectively utilize DiO to gain valuable insights into complex biological processes.
References
- 1. zeta-life.com [zeta-life.com]
- 2. biopioneer.com.tw [biopioneer.com.tw]
- 3. cohesionbio.com [cohesionbio.com]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. Dil and diO: versatile fluorescent dyes for neuronal labelling and pathway tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 8. Eph-ephrin bidirectional signaling in physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-Cell Signaling via Eph Receptors and Ephrins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diolistic labeling of neuronal cultures and intact tissue using a hand-held gene gun - PMC [pmc.ncbi.nlm.nih.gov]
solubility and stability of DIO 9 in different solvents
An In-Depth Technical Guide on the Solubility and Stability of DiO (DiOC18(3))
A Note on Terminology: The query for "DIO 9" is ambiguous. This guide focuses on the widely researched lipophilic carbocyanine dye DiO (DiOC18(3)) , as it is the most likely compound of interest for researchers in drug development and life sciences based on the available scientific literature. The "9" in the original query could not be definitively associated with a specific variant of DiO.
This technical guide provides a comprehensive overview of the solubility and stability of DiO, a green fluorescent, lipophilic dye. It is intended for researchers, scientists, and drug development professionals who utilize DiO for applications such as cell labeling, neuronal tracing, and studies of membrane dynamics.
Solubility of DiO
DiO is a lipophilic molecule, and its solubility is highly dependent on the solvent. It is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.[1] The use of sonication is often recommended to facilitate dissolution, particularly in less ideal solvents.[2][3]
Quantitative Solubility Data
The following table summarizes the known quantitative solubility of DiO in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~10 | ~11.3 | Anhydrous DMSO is recommended.[3] |
| Dimethyl Sulfoxide (DMSO) | 1.8 | 2.0 | Sonication is recommended.[2] |
| Dimethylformamide (DMF) | 9.0 | 10.2 | Sonication is recommended.[2] |
| Water | 1.10 | 1.25 | Sonication is recommended.[2] |
| Ethanol | Soluble | - | No quantitative data available.[3] |
| 1:1 DMSO:Ethanol | - | 2 | Heating may be required.[4] |
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of a compound like DiO.
Materials:
-
DiO powder
-
Selected solvents (e.g., PBS, ethanol, DMSO)
-
Scintillation vials or glass test tubes
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Add an excess amount of DiO powder to a series of vials, each containing a known volume of the test solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let undissolved material settle.
-
Centrifuge the samples at a high speed to pellet any remaining undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Prepare a series of standard solutions of DiO of known concentrations in the same solvent.
-
Analyze the standard solutions and the supernatant from the solubility experiment using a validated HPLC method to determine the concentration of DiO.
-
The concentration of DiO in the supernatant represents its equilibrium solubility in that solvent at the specified temperature.
Stability of DiO
DiO is reported to be quite photostable when incorporated into membranes.[1] However, like many fluorescent dyes, it is sensitive to light, and solutions should be protected from light to maintain their integrity.[4]
Stability Data
Quantitative data on the stability of DiO under various conditions is limited. The following table summarizes the available qualitative information.
| Condition | Stability | Recommendations |
| Light | Photostable when incorporated into membranes, but sensitive to light in solution.[1][4] | Store powder and solutions in the dark. Avoid unnecessary exposure to light during experiments. |
| Temperature | Solid powder is stable at -20°C for up to 3 years. Stock solutions in DMSO are stable for up to 1 year at -80°C or 6 months at -20°C.[1][2] | Store as recommended. Avoid repeated freeze-thaw cycles of stock solutions.[1] |
| pH | No specific data available. The stability of fluorescent dyes can be pH-dependent. | It is recommended to evaluate stability in the specific buffer systems used for experiments. |
| Aqueous Media | Working solutions in aqueous buffers are not recommended for storage for more than one day.[1] | Prepare fresh working solutions before each experiment. |
Experimental Protocol: Accelerated Stability Study
This protocol provides a general framework for assessing the stability of DiO under accelerated conditions.
Materials:
-
DiO stock solution in a relevant solvent (e.g., DMSO)
-
Aqueous buffers at different pH values (e.g., pH 4, 7, 9)
-
Temperature- and humidity-controlled stability chambers
-
Light chamber for photostability testing (e.g., ICH Q1B option)
-
HPLC system with a suitable detector
-
Amber vials
Procedure:
-
Prepare aliquots of DiO solution in amber vials to protect from light.
-
Thermal Stability: Place vials in stability chambers at elevated temperatures (e.g., 40°C/75% RH, 50°C/75% RH) and at the recommended storage temperature (e.g., 4°C or -20°C) as a control.
-
pH Stability: Prepare solutions of DiO in buffers of different pH values and store them at a specific temperature.
-
Photostability: Expose a set of samples to a controlled light source while keeping a control set wrapped in foil in the same chamber.
-
At specified time points (e.g., 0, 1, 3, 6 months for thermal stability; shorter intervals for pH and photostability), withdraw samples.
-
Analyze the samples by HPLC to determine the concentration of DiO remaining and to detect any degradation products.
-
Assess physical properties such as color and clarity of the solution.
-
The rate of degradation at elevated temperatures can be used to predict the shelf-life at the recommended storage conditions using the Arrhenius equation.[5]
Experimental Workflows
DiO is primarily used as a lipophilic tracer for labeling cell membranes and tracing neuronal pathways.
Cell Labeling Workflow
DiO can be used to label both suspension and adherent cells for a variety of applications, including cell tracking, fusion, and adhesion studies.[6][7]
Caption: A generalized workflow for labeling cells with DiO.
Neuronal Tracing Workflow
DiO is used for both anterograde and retrograde tracing of neuronal pathways in fixed or living tissue.[8]
Caption: A simplified workflow for neuronal pathway tracing using DiO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DiO | TargetMol [targetmol.com]
- 3. DiO (DiOC18(3)) (A319640) | Antibodies.com [antibodies.com]
- 4. DiO - Biotium [biotium.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. A Student’s Guide to Neural Circuit Tracing - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Areas for DIO Compounds: A Technical Guide for Scientists
Disclaimer: Information regarding the compound "DIO 9" is limited to a single publication from 1964. This guide provides a detailed overview of the available information on this compound and a comprehensive analysis of a related, well-characterized compound, DIO-902, to offer relevant research avenues.
Executive Summary
The term "this compound" primarily refers to a historical compound identified as an inhibitor and uncoupler of oxidative phosphorylation. Research on this specific molecule has been sparse since its initial description. In contrast, a more contemporary compound, DIO-902, the (2S,4R) enantiomer of ketoconazole, has been investigated as a cortisol synthesis inhibitor with potential applications in metabolic diseases. This technical guide delineates the known characteristics of this compound and provides an in-depth exploration of DIO-902 as a focal point for future research and drug development. We present quantitative data, detailed experimental protocols, and signaling pathways to facilitate further scientific inquiry.
The Original "this compound": An Enigmatic Oxidative Phosphorylation Inhibitor
The compound known as DIO-9 was first described in 1964 as an antibiotic with a dual mechanism of action: inhibition and uncoupling of oxidative phosphorylation in mitochondria[1][2].
Mechanism of Action
DIO-9's primary reported effect is the disruption of cellular energy metabolism. It was observed to inhibit the respiratory chain and, concurrently, uncouple the process of oxidative phosphorylation from ATP synthesis[1]. This dual action suggests a complex interaction with the mitochondrial inner membrane and its components.
Chemical Properties and Structure
Potential Research Areas for this compound Analogs
Given the historical context and the limited data, modern research on DIO-9 itself is challenging. However, the exploration of novel agents that modulate mitochondrial respiration remains a fertile ground for drug discovery. Potential research could focus on:
-
Synthesis of Novel Dual-Action Compounds: Designing and synthesizing new molecules that both inhibit and moderately uncouple oxidative phosphorylation could be a strategy for specific therapeutic applications, such as in cancer metabolism or certain metabolic disorders.
-
High-Throughput Screening for Mitochondrial Modulators: Utilizing modern screening platforms to identify new compounds with similar mechanisms of action to DIO-9.
DIO-902: A Cortisol Synthesis Inhibitor for Metabolic Disease
DIO-902 is the specific (2S,4R) enantiomer of the antifungal drug ketoconazole. It has been investigated as a potent inhibitor of cortisol synthesis, with clinical trials exploring its efficacy in type 2 diabetes[3][4][5].
Mechanism of Action: Targeting Steroidogenesis
DIO-902's primary mechanism of action is the inhibition of several key enzymes within the cortisol biosynthesis pathway in the adrenal cortex[6][7]. By blocking these enzymes, DIO-902 effectively reduces the production of cortisol.
The cortisol synthesis pathway is a multi-step process that converts cholesterol into cortisol. DIO-902 has been shown to inhibit multiple cytochrome P450 enzymes in this pathway, including CYP11A1 (cholesterol side-chain cleavage enzyme), CYP17A1 (17α-hydroxylase), and CYP11B1 (11β-hydroxylase)[6][8].
Quantitative Data
Preclinical studies have demonstrated the potent inhibitory activity of DIO-902 (levoketoconazole) on cortisol production.
| Enzyme Target | IC50 (µM) of Levoketoconazole | Reference |
| Cortisol Production (HAC15 cells) | 0.300 | [1][9] |
| Cortisol Production (primary adrenocortical cultures) | 0.00578 - 0.140 | [1][9] |
A Phase IIa clinical trial evaluated the safety and efficacy of DIO-902 in patients with type 2 diabetes. The study involved three dose levels of DIO-902 administered for two weeks[3][4][10].
| Parameter | DIO-902 Dose | Mean Percent Reduction from Baseline | p-value | Reference |
| LDL Cholesterol | 200 mg | -11.39% | <0.001 | [4] |
| 400 mg | -23.38% | |||
| 600 mg | -42.10% | |||
| Total Cholesterol | 200, 400, 600 mg | Dose-dependent reduction | <0.001 | [4] |
| C-Reactive Protein | 200, 400, 600 mg | Significant reduction relative to placebo | 0.027 | [4] |
A subsequent Phase IIb trial was planned to further evaluate dosing for pivotal Phase III studies[11].
Signaling Pathway
The signaling pathway affected by DIO-902 is the cortisol biosynthesis pathway, which is a part of the larger hypothalamic-pituitary-adrenal (HPA) axis.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial adenosine triphosphatase of the fission yeast Schizosaccharomyces pombe 972h-. Changes in inhibitor sensitivities during the cell cycle indicate similarities and differences in binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DiObex, Inc. Presents Phase 2a Data of DIO-902 Demonstrating Trends of Improved Glycemic Control and Significant Reductions of LDL-Cholesterol and C-Reactive Protein - BioSpace [biospace.com]
- 4. Safety profile and metabolic effects of 14 days of treatment with DIO-902: results of a phase IIa multicenter, randomized, double-blind, placebo-controlled, parallel-group trial in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DiObex, Inc. Takes Novel Cortisol Synthesis Inhibitor Into Phase 2 Clinical Trial - BioSpace [biospace.com]
- 6. Levoketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Levoketoconazole, the 2S,4R Enantiomer of Ketoconazole, a New Steroidogenesis Inhibitor for Cushing's Syndrome Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to Iodothyronine Deiodinase Target Identification and Validation
A Note on Terminology: This guide focuses on the core principles of target identification and validation for the iodothyronine deiodinase (DIO) family of enzymes. While the prompt specified "DIO9," comprehensive searches of scientific literature and biological databases did not yield information on a "DIO9" enzyme. The established and well-characterized members of this family are Type 1 (DIO1), Type 2 (DIO2), and Type 3 (DIO3) deiodinases. Therefore, this document will use the extensive knowledge of DIO1, DIO2, and DIO3 as a framework to provide a thorough technical guide on the methodologies and data relevant to this class of enzymes. The principles and protocols described herein are broadly applicable and would serve as a foundational approach for the identification and validation of any novel deiodinase.
Introduction to Iodothyronine Deiodinases
Iodothyronine deiodinases are a family of selenoenzymes that are critical for the regulation of thyroid hormone (TH) activity.[1][2] These enzymes control the activation and inactivation of thyroid hormones by removing specific iodine atoms from the thyronine molecule.[3][4] The primary circulating thyroid hormone, thyroxine (T4), is a prohormone that is converted to the biologically active form, triiodothyronine (T3), through the action of deiodinases.[2][5] This conversion is essential for regulating a vast array of physiological processes, including growth, development, and metabolism.[6][7]
There are three known types of iodothyronine deiodinases:
-
Type 1 Deiodinase (DIO1): Primarily found in the liver, kidneys, and thyroid gland, DIO1 is involved in both the activation of T4 to T3 and the inactivation of thyroid hormones.[2][8] It is considered a key contributor to circulating T3 levels.[2]
-
Type 2 Deiodinase (DIO2): Located in tissues such as the brain, pituitary gland, and brown adipose tissue, DIO2 is crucial for the local, intracellular production of T3.[8][9] This localized control of T3 allows for tissue-specific regulation of thyroid hormone signaling.
-
Type 3 Deiodinase (DIO3): This enzyme is the primary inactivator of thyroid hormones, converting T4 to reverse T3 (rT3) and T3 to T2.[6][10] DIO3 plays a protective role by preventing excessive thyroid hormone action, particularly during development.[10]
Given their central role in thyroid hormone homeostasis, deiodinases are significant targets for drug discovery, particularly for conditions related to thyroid dysfunction.
Target Identification and Validation Workflow
The process of identifying and validating a drug target involves a series of experimental steps to demonstrate that modulating the target's activity will have a therapeutic benefit with an acceptable safety profile.[11]
Caption: A generalized workflow for drug target identification and validation.
Signaling Pathway
The actions of thyroid hormones are mediated through a complex signaling pathway that involves transport into the cell, enzymatic activation by deiodinases, and binding to nuclear receptors that regulate gene expression.[12][13]
Caption: Simplified thyroid hormone signaling pathway.
Experimental Protocols for Target Validation
Deiodinase Activity Assays
The core of deiodinase target validation is the measurement of enzyme activity. Both radiometric and non-radiometric assays are commonly used.
4.1.1. Non-Radioactive Deiodinase Activity Assay (Sandell-Kolthoff Reaction)
This high-throughput method measures the release of iodide from the substrate, which then catalyzes the reduction of cerium(IV) to cerium(III), a reaction that can be followed spectrophotometrically.[14][15]
-
Principle: The rate of iodide release is proportional to the deiodinase activity.
-
Materials:
-
Recombinant human DIO1, DIO2, or DIO3 enzyme preparations.
-
Substrate: Thyroxine (T4) or reverse T3 (rT3).
-
Cofactor: Dithiothreitol (DTT).
-
Assay Buffer: Phosphate buffer with EDTA.
-
Stop Solution: Perchloric acid.
-
Sandell-Kolthoff Reagents: Arsenious acid and ceric ammonium sulfate.
-
Microplate reader.
-
-
Protocol:
-
Prepare enzyme reactions in a 96- or 384-well plate by combining the enzyme preparation, substrate, and DTT in the assay buffer.
-
For inhibitor studies, add the test compounds at various concentrations. Include a positive control inhibitor (e.g., propylthiouracil for DIO1) and a negative control (vehicle).[16]
-
Initiate the reaction by adding the substrate and incubate at 37°C.
-
Stop the reaction by adding the stop solution.
-
Add the Sandell-Kolthoff reagents.
-
Measure the absorbance at 405 nm over time. The rate of color change is proportional to the iodide concentration.
-
Calculate enzyme activity or percentage of inhibition based on the rate of reaction compared to controls.
-
4.1.2. Radiometric Deiodinase Activity Assay
This highly sensitive method uses radioactively labeled substrates to quantify deiodinase activity.[17]
-
Principle: Measures the release of radioactive iodide (e.g., ¹²⁵I) from a labeled substrate.
-
Materials:
-
¹²⁵I-labeled T4 or rT3.
-
Enzyme source (tissue homogenates or recombinant protein).
-
Assay buffer with DTT.
-
Separation medium (e.g., Sephadex LH-20 columns or thin-layer chromatography).
-
Gamma counter.
-
-
Protocol:
-
Incubate the enzyme source with the ¹²⁵I-labeled substrate and DTT.
-
Stop the reaction (e.g., by adding ethanol).
-
Separate the released ¹²⁵I from the unreacted substrate using chromatography.
-
Quantify the radioactivity in the iodide fraction using a gamma counter.
-
Calculate the enzyme activity based on the amount of ¹²⁵I released per unit of time and protein.
-
High-Throughput Screening (HTS) for Inhibitors
HTS is employed to screen large compound libraries for potential deiodinase inhibitors.[18][19] The non-radioactive Sandell-Kolthoff assay is well-suited for HTS applications.[20][21]
Caption: A typical workflow for a high-throughput screening (HTS) campaign.
-
Protocol Outline:
-
Assay Miniaturization: Adapt the chosen deiodinase activity assay (typically the Sandell-Kolthoff method) to a 384- or 1536-well plate format.
-
Primary Screen: Screen the entire compound library at a single, high concentration (e.g., 10-20 µM).[18]
-
Hit Confirmation: Re-test the compounds that show significant inhibition in the primary screen to confirm their activity and eliminate false positives.
-
Dose-Response Analysis: Test the confirmed hits over a range of concentrations to determine their potency (IC₅₀ value).
-
Selectivity Profiling: Test the potent inhibitors against other deiodinase isoforms (e.g., DIO1, DIO2, and DIO3) to determine their selectivity.
-
Quantitative Data
The following tables summarize key quantitative data for the known human iodothyronine deiodinases.
Table 1: Kinetic Properties of Human Deiodinases
| Enzyme | Substrate | K_m (µM) | V_max (pmol/min/mg protein) |
| DIO1 | rT3 | ~0.5 | High |
| T4 | ~2.5 | Moderate | |
| DIO2 | T4 | ~0.002 | Low |
| DIO3 | T3 | ~0.005 | Moderate |
| T4 | ~0.03 | Low |
Note: Kinetic parameters can vary depending on the experimental conditions and tissue source. Data is compiled from multiple sources for general comparison.[22]
Table 2: IC₅₀ Values of Known Deiodinase Inhibitors
| Inhibitor | Target | IC₅₀ (µM) |
| Propylthiouracil (PTU) | DIO1 | ~5 |
| Iopanoic Acid (IOP) | DIO1 | ~1.5 |
| DIO2 | ~100 | |
| DIO3 | >200 (No inhibition) | |
| Amiodarone | DIO1, DIO2 | ~1-10 (as metabolite DEA) |
| Xanthohumol | DIO1, DIO2, DIO3 | ~0.1-0.3 |
Note: IC₅₀ values are highly dependent on assay conditions. Data compiled from multiple sources.[23][24]
Conclusion
The identification and validation of iodothyronine deiodinases as therapeutic targets require a multi-faceted approach that combines biochemical, cellular, and in vivo studies. While the existence of a "DIO9" is not supported by current public data, the methodologies outlined in this guide provide a robust framework for investigating any novel member of the deiodinase family. The use of high-throughput, non-radioactive assays has significantly advanced the ability to screen for and characterize potent and selective inhibitors, paving the way for the development of novel therapeutics for thyroid-related disorders.
References
- 1. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. researchgate.net [researchgate.net]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. Molecular Functions of Thyroid Hormone Signaling in Regulation of Cancer Progression and Anti-Apoptosis [mdpi.com]
- 6. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Physiological Functions and Polymorphisms of Type II Deiodinase [e-enm.org]
- 10. Thyroid Hormone Deiodinases: Dynamic Switches in Developmental Transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. JCI - Mechanisms of thyroid hormone action [jci.org]
- 13. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 14. Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thyroid method 4a: Deiodinase 1 activity based on Sandell-Kolthoff reaction | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. endocrine-abstracts.org [endocrine-abstracts.org]
- 19. High-throughput Screening in Combination With a Cohort Study for Iodothyronine Deiodinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification and Characterization of Highly Potent and Isoenzyme-Selective Inhibitors of Deiodinase Type I via a Nonradioactive High-Throughput Screening Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Kinetics of enzymic reductive deiodination of iodothyronines. Effect of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibition of the Type 2 Iodothyronine Deiodinase Underlies the Elevated Plasma TSH Associated with Amiodarone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
in vitro and in vivo effects of DIO 9
It appears there may be some ambiguity in the term "DIO 9" as it can refer to different substances in scientific literature. To provide you with the most accurate and relevant in-depth technical guide, please clarify which of the following you are interested in:
-
EO-9 (Apaziquone): A novel indoloquinone compound investigated for its anti-cancer properties, particularly as a bioreductive drug.
-
DIO-902 ((2S,4R)-ketoconazole): An inhibitor of cortisol synthesis that has been studied for its potential in treating type 2 diabetes.
-
A specific plasmid or vector designated "DIO 0.9": Used in genetic engineering, particularly in Cre-Lox recombination systems.
-
A component related to Diet-Induced Obesity (DIO) models: Where "DIO" is an acronym for the experimental model itself.
-
Δ⁹-tetrahydrocannabinol (THC): A principal psychoactive constituent of cannabis, sometimes referred to with "delta-9".
Once you specify the compound or context of "this compound," I can proceed with a targeted literature search to gather the necessary quantitative data, experimental protocols, and signaling pathway information to construct the comprehensive technical guide you requested.
An In-depth Technical Guide to Iodothyronine Deiodinases
A Note on Nomenclature: The term "DIO9" is not a recognized nomenclature within the scientific community for iodothyronine deiodinases. The well-characterized family of these enzymes consists of three types: Type 1 (DIO1), Type 2 (DIO2), and Type 3 (DIO3). This guide will provide a comprehensive overview of these three key enzymes involved in thyroid hormone regulation, addressing the core requirements of your request for an in-depth technical resource.
Introduction to Iodothyronine Deiodinases
Iodothyronine deiodinases are a family of selenoenzymes that are crucial for the activation and inactivation of thyroid hormones.[1] The prohormone thyroxine (T4) is converted to the biologically active triiodothyronine (T3) through the removal of an iodine atom from its outer ring, a reaction catalyzed by DIO1 and DIO2.[2] Conversely, the inactivation of T4 and T3 occurs via the removal of an iodine atom from the inner ring, a process mediated by DIO3.[2] This precise regulation of thyroid hormone levels is vital for a vast array of physiological processes, including development, growth, and metabolism.[3]
Supplier and Purchasing Information
For researchers and drug development professionals, obtaining high-quality reagents is paramount. A variety of suppliers offer recombinant iodothyronine deiodinase proteins, antibodies for their detection, and ELISA kits for their quantification.
Recombinant Proteins
| Product | Supplier(s) | Catalog Number (Example) | Purity |
| Recombinant Human DIO1 | GeneBio Systems, Abbexa | CSB-CF343445HU, abx269093 | >90% |
| Recombinant Human DIO2 | MyBioSource | MBS1153190 | >90% |
| Recombinant Human DIO3 | MyBioSource, Gentaur | MBS1158999, FY-P516270 | >85% |
Antibodies
| Product | Supplier(s) | Applications | Catalog Number (Example) |
| Anti-DIO1 Antibody | Abbexa, RayBiotech | WB, IHC, ELISA | abx003348, 102-17037 |
| Anti-DIO2 Antibody | MyBioSource, Biosensis | WB, IHC, IF, FC | MBS831367, G-013-100 |
| Anti-DIO3 Antibody | Novus Biologicals, Dana Bioscience | WB, IHC, ICC, IP | NBP1-05767, ABCC07140 |
ELISA Kits
| Product | Supplier(s) | Detection Range (Example) | Catalog Number (Example) |
| Human DIO1 ELISA Kit | Assay Genie, XpressBio | 0.313-20ng/ml | HUFI01130, 10-1130 |
| Human DIO2 ELISA Kit | MyBioSource, Cloud-Clone Corp. | 0.781-50ng/mL | MBS733889, SEC903Hu |
| Human DIO3 ELISA Kit | Thomas Scientific, Vareum | 0.32-20 ng/mL | C927Y55, ELK0408 |
Experimental Protocols
Detailed methodologies are essential for the accurate study of iodothyronine deiodinases. Below are representative protocols for key experiments.
Recombinant Protein Expression and Purification
The expression and purification of recombinant deiodinases are often performed using bacterial or insect cell systems.
Protocol Outline:
-
Gene Synthesis and Cloning: The coding sequence for the desired deiodinase (e.g., human DIO1, DIO2, or DIO3) is synthesized and cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.
-
Transformation and Expression: The expression vector is transformed into a suitable host, such as E. coli or Sf9 insect cells. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Cell Lysis: Cells are harvested and lysed using sonication or enzymatic methods in a buffer containing protease inhibitors to release the recombinant protein.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Elution and Dialysis: The bound protein is eluted from the column using a competitive ligand (e.g., imidazole). The eluted fractions are then dialyzed against a suitable storage buffer to remove the eluting agent and to ensure protein stability.
-
Purity and Concentration Determination: The purity of the recombinant protein is assessed by SDS-PAGE, and the concentration is determined using a protein assay such as the Bradford or BCA method.
Deiodinase Activity Assay
Enzyme activity is typically measured by monitoring the conversion of a substrate (e.g., T4 or reverse T3) to its product.
Radiometric Assay Protocol Outline:
-
Reaction Setup: The assay is performed in a reaction buffer containing a thiol-reducing agent (e.g., dithiothreitol, DTT), the recombinant deiodinase or tissue homogenate, and a radiolabeled substrate (e.g., [125I]T4 or [125I]rT3).
-
Incubation: The reaction mixture is incubated at 37°C for a defined period, allowing the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of an acid or by placing the samples on ice.
-
Separation of Products: The reaction products (e.g., 125I-, [125I]T3) are separated from the unreacted substrate using techniques such as column chromatography (e.g., Sephadex LH-20) or thin-layer chromatography (TLC).
-
Quantification: The radioactivity in the product fractions is measured using a gamma counter. The enzyme activity is then calculated and expressed as the amount of product formed per unit of time per amount of protein.
Non-Radiometric Assay Protocol Outline:
-
Reaction Setup: Similar to the radiometric assay, but using a non-radiolabeled substrate.
-
Incubation and Termination: The incubation and termination steps are the same.
-
Product Detection: The production of iodide can be measured colorimetrically using the Sandell-Kolthoff reaction. Alternatively, the iodothyronine products can be quantified using liquid chromatography-mass spectrometry (LC-MS).
Signaling Pathways and Logical Relationships
The activity of iodothyronine deiodinases is intricately linked to various signaling pathways that regulate thyroid hormone action at the cellular level.
Thyroid Hormone Activation and Inactivation Pathway
This diagram illustrates the central role of deiodinases in converting the prohormone T4 into the active T3 and in inactivating both T4 and T3.
Caption: Iodothyronine deiodinase-mediated activation and inactivation of thyroid hormones.
TSH Signaling Pathway in Thyroid Follicular Cells
Thyroid Stimulating Hormone (TSH) from the pituitary gland stimulates the thyroid to produce and release thyroid hormones. This process involves intracellular signaling cascades that also influence deiodinase expression.[4]
Caption: TSH signaling pathways in thyroid follicular cells leading to gene expression changes.
Regulation of DIO2 Activity by Ubiquitination
The activity of DIO2 is post-translationally regulated by ubiquitination, which provides a rapid mechanism to control intracellular T3 levels.[5]
Caption: Post-translational regulation of DIO2 activity through ubiquitination and deubiquitination.
Conclusion
The iodothyronine deiodinases, DIO1, DIO2, and DIO3, are central to the intricate regulation of thyroid hormone signaling. Their coordinated action ensures the appropriate levels of active thyroid hormone in a tissue-specific and temporally controlled manner. Understanding the biochemistry, regulation, and signaling pathways of these enzymes is crucial for researchers and professionals in drug development aiming to modulate thyroid hormone function in various physiological and pathological conditions. This guide provides a foundational resource for these endeavors, summarizing key purchasing information, experimental methodologies, and the complex signaling networks in which these enzymes operate.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiology, Thyroid Stimulating Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]
The term "DIO 9" is ambiguous in contemporary scientific literature. An initial search identifies a sparsely cited 1964 article describing a compound designated "DIO-9" as an inhibitor and uncoupler of oxidative phosphorylation. However, the lack of recent research and a defined chemical structure for this specific compound makes a comprehensive modern review challenging. It is plausible that "this compound" may be a historical designation or a misnomer for more extensively studied compounds abbreviated as "Dio," namely Diosgenin and Diosmetin. This guide provides a detailed review of the literature on these two well-researched flavonoids, along with a summary of the available information on the historical compound DIO-9, to offer a thorough resource for researchers, scientists, and drug development professionals.
Diosgenin
Diosgenin is a naturally occurring steroidal sapogenin found in a variety of plants, including those of the Dioscorea (wild yam), Trigonella (fenugreek), and Smilax genera.[1][2][3] It is a key precursor in the synthesis of several steroidal drugs.[2] Diosgenin has garnered significant interest for its diverse pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and cardioprotective effects.[4][5][6]
Mechanism of Action and Signaling Pathways
Diosgenin exerts its effects by modulating a multitude of cellular signaling pathways. Its anticancer properties, for example, are attributed to its ability to induce apoptosis, inhibit cell proliferation and metastasis, and sensitize cancer cells to chemotherapy.[5][6][7] These effects are mediated through the regulation of key signaling pathways such as PI3K/Akt, MAPK, NF-κB, and STAT3.[5][8]
In the context of its neuroprotective effects, diosgenin has been shown to mitigate oxidative stress and neuroinflammation by modulating pathways like the Nrf2 and IGF-1-PI3K-AKT survival pathways.[6] Its anti-inflammatory action is largely due to the inhibition of pro-inflammatory cytokines and enzymes, which is achieved by suppressing the NF-κB and JAK/STAT signaling pathways.[5][7]
Below are diagrams illustrating some of the key signaling pathways modulated by Diosgenin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Diosgenin | C27H42O3 | CID 99474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the pharmacological activities and mechanisms of diosgenin [cjnmcpu.com]
- 6. Diosgenin: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciresliterature.org [sciresliterature.org]
- 8. Diosgenin, a Steroidal Saponin, Inhibits Migration and Invasion of Human Prostate Cancer PC-3 Cells by Reducing Matrix Metalloproteinases Expression - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research Findings on Iodothyronine Deiodinases: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "DIO9" did not yield specific research findings on a molecule or protein with this designation. It is presumed that the query refers to the well-established family of Iodothyronine Deiodinases (DIO), which play a critical role in thyroid hormone metabolism. This guide focuses on the collective early-stage and foundational research concerning this enzyme family, specifically DIO1, DIO2, and DIO3.
Core Concepts: The Iodothyronine Deiodinase Family
Iodothyronine deiodinases are a family of selenoenzymes that are crucial for the activation and inactivation of thyroid hormones.[1][2] These enzymes catalyze the removal of iodine atoms from thyroid hormones, thereby modulating their biological activity. The three principal types of deiodinases—Type 1 (DIO1), Type 2 (DIO2), and Type 3 (DIO3)—exhibit distinct catalytic properties, tissue distribution, and regulatory mechanisms.[2][3]
The primary function of this enzyme family is to control the local and systemic availability of the active thyroid hormone, triiodothyronine (T3), and to clear thyroid hormones from circulation.[2][3] They achieve this by catalyzing either the activation of the prohormone thyroxine (T4) to T3 or the inactivation of T4 and T3 into inactive metabolites.[1][4]
Quantitative Data Summary
The following table summarizes and compares the key characteristics of the three main types of iodothyronine deiodinases based on foundational research.
| Feature | DIO1 | DIO2 | DIO3 |
| Primary Function | Both activation (T4 to T3) and inactivation of thyroid hormones.[1] | Activation of T4 to T3.[1] | Inactivation of T4 and T3.[1][5] |
| Subcellular Location | Plasma membrane.[1] | Endoplasmic Reticulum membrane.[1] | Plasma membrane.[1][2] |
| Catalytic Reaction | Removes iodine from both the outer and inner ring of iodothyronines. | Removes iodine from the outer ring (5'-deiodination) of T4. | Removes iodine from the inner ring (5-deiodination) of T4 and T3.[4] |
| Substrate Preference | rT3 > T4 > T3 | T4 > rT3 | T3 > T4 |
| Tissue Distribution | Liver, kidney, thyroid, and pituitary. | Brain, pituitary, brown adipose tissue, and skeletal muscle. | Fetal tissues, placenta, pregnant uterus, and adult brain.[5] |
| Key Regulatory Feature | Upregulated in hyperthyroidism. | Subject to ubiquitination and proteasomal degradation.[1] | Highly expressed during embryonic development.[5] |
Signaling Pathways and Regulatory Mechanisms
The activity of iodothyronine deiodinases is tightly regulated to maintain thyroid hormone homeostasis. This regulation occurs at both transcriptional and post-translational levels and is integrated with various cellular signaling pathways.
Thyroid Hormone Metabolism Pathway
The following diagram illustrates the central role of DIO enzymes in the metabolic pathways of thyroid hormones.
Caption: Metabolic activation and inactivation of thyroid hormones by DIO enzymes.
Regulation of DIO2 Activity
The Hedgehog signaling pathway can regulate DIO2 activity through ubiquitination, providing a mechanism for fine-tuning local T3 concentrations.
Caption: Post-translational regulation of DIO2 activity via ubiquitination.
Experimental Protocols
The study of iodothyronine deiodinases involves a variety of experimental techniques to assess their expression, activity, and cellular function. Below are representative protocols.
General Workflow for Analyzing Deiodinase Activity
This logical workflow outlines the typical steps involved in characterizing deiodinase activity in a research setting.
Caption: A generalized experimental workflow for measuring deiodinase activity.
Protocol for Cellular Staining using DiO (A Lipophilic Tracer)
While "DiO" as a fluorescent dye is distinct from the "DIO" enzyme family, its use in cell biology is a common technique for researchers in related fields. This protocol provides a method for staining live cells to visualize cell morphology and track cell populations.
Materials:
-
DiO (3,3'-Dioctadecyloxacarbocyanine perchlorate)
-
Dimethyl sulfoxide (DMSO) or ethanol
-
Serum-free cell culture medium or phosphate-buffered saline (PBS)
-
Adherent or suspension cells
-
Fluorescence microscope with a FITC filter set
Procedure:
-
Preparation of DiO Stock Solution:
-
Prepare a 1 to 5 mM stock solution of DiO in high-quality, anhydrous DMSO or ethanol.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Preparation of DiO Working Solution:
-
On the day of the experiment, dilute the DiO stock solution into a suitable buffer (e.g., serum-free medium or PBS) to a final working concentration of 1 to 5 µM.
-
The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
-
-
Staining of Suspension Cells:
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Resuspend the cells in the DiO working solution at a density of approximately 1 x 10^6 cells/mL.
-
Incubate for 2 to 20 minutes at 37°C, protected from light.
-
Pellet the cells by centrifugation and remove the supernatant.
-
Wash the cells by resuspending them in pre-warmed growth medium, followed by centrifugation. Repeat the wash step twice.
-
Resuspend the final cell pellet in the desired medium for analysis.
-
-
Staining of Adherent Cells:
-
Grow adherent cells on coverslips in a petri dish.
-
Remove the growth medium and gently wash the cells with PBS.
-
Add a sufficient volume of the DiO working solution to cover the cells.
-
Incubate for 2 to 20 minutes at 37°C, protected from light.
-
Remove the working solution and wash the cells two to three times with pre-warmed growth medium.
-
Mount the coverslip on a slide for microscopic examination.
-
Visualization:
-
Visualize the stained cells using a fluorescence microscope equipped with a standard FITC filter set. DiO has an excitation maximum around 484 nm and an emission maximum around 501 nm.[6]
Conclusion and Future Directions
The iodothyronine deiodinases are central to thyroid hormone function, with their intricate regulation providing a sophisticated mechanism for controlling metabolism, development, and cellular homeostasis.[2] Early-stage research has successfully delineated the fundamental roles of DIO1, DIO2, and DIO3. Future research will likely focus on the therapeutic potential of modulating deiodinase activity in various diseases, including metabolic disorders and cancer, and further unraveling the complex signaling networks that govern their expression and function. The development of isoform-specific inhibitors and activators will be a critical step in translating foundational knowledge into clinical applications.
References
- 1. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]
- 2. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thyroxine 5-deiodinase - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
Methodological & Application
Application Notes and Protocols for Cell Culture Experiments
A Note on "DIO 9": The term "this compound" does not correspond to a standard protocol or reagent in common cell culture and drug development literature. It is likely a typographical error. This document provides detailed information on two plausible interpretations:
-
DiO Staining Protocol: DiO is a widely used lipophilic fluorescent dye for labeling cell membranes.
-
Iodothyronine Deiodinases (DIO): These are a family of enzymes (DIO1, DIO2, DIO3) crucial in thyroid hormone regulation.
Part 1: DiO (3,3'-Dioctadecyloxacarbocyanine Perchlorate) Staining Protocol
Application Notes
DiO is a lipophilic carbocyanine dye used to stain the membranes of cells.[1] It inserts its long hydrocarbon chains into the lipid bilayer, resulting in stable, long-term labeling.[1] This characteristic makes it an invaluable tool for a variety of applications in cell culture and drug development.
Key Applications:
-
Cell Tracking: Labeled cells can be tracked during migration, proliferation, and differentiation studies both in vitro and in vivo.[2]
-
Cell-Cell Interaction: DiO is used to monitor cell fusion, adhesion, and intercellular communication.[1][3]
-
Membrane Dynamics: The lateral diffusion of DiO within the membrane can be used to study membrane fluidity and lipid diffusion.[1]
-
Neuronal Tracing: It is extensively used for both anterograde and retrograde labeling of neurons to map neural circuits.[4]
-
Lipoprotein Labeling: DiO can be used to label lipoproteins for studies on their cellular uptake and metabolism.[3]
Mechanism of Action: DiO is weakly fluorescent in aqueous solutions but becomes intensely fluorescent upon incorporation into lipid membranes.[1] It has a maximum excitation at approximately 484 nm and a maximum emission at around 501 nm, making it compatible with standard green fluorescence detection systems (e.g., FITC filter sets).[1][5]
Quantitative Data Summary
The following table summarizes key quantitative parameters for DiO staining experiments. Optimal conditions may vary depending on the cell type and experimental goals.
| Parameter | Value | Notes |
| Stock Solution Concentration | 1-5 mM | Prepared in DMSO or ethanol.[6][7] |
| Working Solution Concentration | 1-5 µM | Diluted from stock in serum-free medium or PBS.[6][7] |
| Incubation Time | 2-30 minutes | Highly cell-type dependent; optimization is recommended.[1][2][6] |
| Incubation Temperature | 37°C | Standard cell culture incubation temperature.[2] |
| Excitation Wavelength (Max) | ~484 nm | [1] |
| Emission Wavelength (Max) | ~501 nm | [1] |
| Cell Density for Suspension Staining | 1 x 10⁶ cells/mL | Recommended for uniform labeling.[1] |
Experimental Protocols
Protocol 1: Staining of Adherent Cells
Materials:
-
DiO stock solution (1-5 mM in DMSO or ethanol)
-
Sterile glass coverslips in a culture dish
-
Adherent cells cultured on coverslips
-
Serum-free culture medium or Phosphate-Buffered Saline (PBS)
-
Complete culture medium (with serum)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Culture adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Prepare Working Solution: Dilute the DiO stock solution to a final concentration of 1-5 µM in serum-free medium or PBS. Protect the solution from light.[6][7]
-
Staining: a. Remove the culture medium from the dish. b. Gently wash the cells twice with warm PBS.[2] c. Add the DiO working solution to the cells, ensuring the entire surface of the coverslip is covered. d. Incubate for 2-20 minutes at 37°C in a CO₂ incubator. The optimal time should be determined empirically.[6]
-
Washing: a. Aspirate the DiO working solution. b. Wash the cells two to three times with pre-warmed complete culture medium. For each wash, incubate for 5-10 minutes to ensure removal of excess dye.[6]
-
Imaging: Mount the coverslip on a microscope slide. The cells are now ready for observation under a fluorescence microscope using a standard FITC filter set.
Protocol 2: Staining of Suspension Cells
Materials:
-
DiO stock solution (1-5 mM in DMSO or ethanol)
-
Suspension cells
-
Serum-free culture medium or PBS
-
Complete culture medium (with serum)
-
Centrifuge
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Harvest suspension cells and centrifuge at a low speed (e.g., 1000-1500 rpm for 5 minutes). Resuspend the cell pellet in serum-free medium or PBS at a density of 1 x 10⁶ cells/mL.[1][8]
-
Prepare Working Solution: Dilute the DiO stock solution to a final concentration of 1-5 µM in the cell suspension.
-
Staining: Incubate the cell suspension for 2-20 minutes at 37°C, protected from light. Gently mix the cells periodically.[1]
-
Washing: a. Centrifuge the labeled cells at 1000-1500 rpm for 5 minutes.[1] b. Remove the supernatant and gently resuspend the cell pellet in pre-warmed complete culture medium.[1] c. Repeat the wash step at least two more times to remove all unbound dye.[8]
-
Analysis: The stained cells can be analyzed by fluorescence microscopy or flow cytometry.
Diagrams
Caption: Experimental workflow for DiO staining of adherent and suspension cells.
Part 2: Iodothyronine Deiodinases (DIO) Overview
Application Notes
Iodothyronine deiodinases (DIOs) are a family of selenoenzymes that play a critical role in the activation and inactivation of thyroid hormones.[9] There are three main types:
-
DIO1: Found primarily in the liver, kidney, and thyroid. It is involved in both the activation (T4 to T3) and inactivation of thyroid hormones.[9]
-
DIO2: Located in the endoplasmic reticulum, it is the primary enzyme for converting the prohormone thyroxine (T4) into the biologically active triiodothyronine (T3) within specific tissues like the brain, pituitary, and brown adipose tissue.[10][11]
-
DIO3: The main physiological inactivator of thyroid hormones, converting T4 to reverse T3 (rT3) and T3 to T2.[11]
In the context of drug development, DIOs are potential targets for therapies aimed at modulating thyroid hormone signaling in various diseases, including metabolic disorders and cancer.
Signaling Pathway
The local control of thyroid hormone availability is a key function of DIO2. By converting T4 to T3 within a cell, DIO2 provides a localized supply of active hormone to nuclear thyroid hormone receptors (TRs), thereby regulating gene expression. This process is crucial for many physiological functions, including adaptive thermogenesis and the negative feedback loop of the hypothalamic-pituitary-thyroid axis.[10][12]
Diagram
References
- 1. cohesionbio.com [cohesionbio.com]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Spectrum [DiO] | AAT Bioquest [aatbio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. interchim.fr [interchim.fr]
- 9. Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the type 2 iodothyronine deiodinase (D2) in the control of thyroid hormone signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Physiological Functions and Polymorphisms of Type II Deiodinase [e-enm.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Diet-Induced Obesity (DIO) Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diet-Induced Obesity (DIO) animal model is a cornerstone in metabolic disease research, providing a physiologically relevant platform to study the pathogenesis of obesity and its associated comorbidities, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease (NAFLD). By mimicking the effects of a high-fat, high-calorie "Western" diet prevalent in human populations, the DIO model allows for the investigation of disease mechanisms and the preclinical evaluation of novel therapeutic agents. The C57BL/6 mouse strain is particularly susceptible to developing obesity when fed a high-fat diet, making it the most widely used strain for these studies.[1][2]
These application notes provide detailed protocols for establishing and characterizing the DIO mouse model, along with key experimental procedures to assess metabolic phenotypes.
I. Establishing the Diet-Induced Obesity (DIO) Animal Model
This section outlines the standard protocol for inducing obesity in C57BL/6 mice.
Experimental Protocol: Induction of Diet-Induced Obesity
Materials:
-
Male C57BL/6J or C57BL/6N mice (4-6 weeks of age)
-
High-Fat Diet (HFD): Typically 45% or 60% kcal from fat (e.g., Research Diets D12451 or D12492).
-
Control Diet (Chow): Standard rodent chow with 10% kcal from fat.
-
Animal caging with enrichment.
-
Analytical balance for weighing mice and food.
Procedure:
-
Acclimation: Upon arrival, acclimate mice for at least one week to the housing facility conditions (12-hour light/dark cycle, controlled temperature and humidity) while providing ad libitum access to standard chow and water.[2]
-
Group Allocation: At 5-6 weeks of age, randomly assign mice to two groups: the DIO group and the control (lean) group.
-
Dietary Intervention:
-
DIO Group: Provide ad libitum access to the high-fat diet.
-
Control Group: Provide ad libitum access to the control diet.
-
-
Monitoring:
-
Record the body weight of each mouse weekly.
-
Monitor food and water intake at regular intervals.
-
Observe the general health of the animals daily.
-
-
Duration: Continue the respective diets for a period of 8-20 weeks to establish the obese phenotype. Significant weight gain in the DIO group compared to the control group is typically observed within a few weeks.[3]
Data Presentation: Body Weight and Composition
The following tables summarize representative quantitative data on body weight and body composition in C57BL/6 mice following a high-fat diet.
Table 1: Body Weight Gain in C57BL/6J Mice on High-Fat Diet (HFD) vs. Control Diet. [1]
| Age (weeks) | Control Diet (g) | High-Fat Diet (60% kcal) (g) |
| 6 | 19.5 ± 1.2 | 19.6 ± 1.1 |
| 10 | 24.8 ± 1.5 | 30.2 ± 2.5 |
| 14 | 27.5 ± 1.8 | 38.5 ± 3.1 |
| 18 | 29.8 ± 2.0 | 44.1 ± 3.8 |
| 22 | 31.5 ± 2.2 | 47.9 ± 4.2 |
| 26 | 32.8 ± 2.4 | 50.5 ± 4.5 |
| 30 | 34.0 ± 2.6 | 52.3 ± 4.9 |
Data are presented as mean ± standard deviation.
Table 2: Body Composition in C57BL/6N Mice after 10 Weeks on Diet. [4]
| Parameter | Control Diet | High-Fat Diet |
| Body Weight (g) | 22.5 ± 0.5 | 28.9 ± 1.1 |
| Total Fat Mass (g) | 2.8 ± 0.3 | 7.6 ± 0.8 |
| Total Lean Mass (g) | 18.2 ± 0.4 | 19.8 ± 0.5 |
Data are presented as mean ± standard error of the mean.
II. Characterization of the DIO Model: Metabolic Phenotyping
Once the DIO phenotype is established, a series of in vivo tests are crucial to characterize the metabolic state of the animals.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the ability of the animal to clear a glucose load from the bloodstream, providing a measure of glucose tolerance.
Materials:
-
Fasted DIO and control mice (typically 6-hour fast).[5]
-
Glucose solution (20% w/v in sterile saline or water).
-
Oral gavage needles.
-
Glucometer and glucose test strips.
-
Blood collection supplies (e.g., tail snip method).
Procedure:
-
Fasting: Fast mice for 6 hours with free access to water.[5]
-
Baseline Glucose: At time 0, measure baseline blood glucose from a tail snip.
-
Glucose Administration: Administer a 2 g/kg body weight dose of the glucose solution via oral gavage.[3]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Plot the blood glucose levels over time and calculate the Area Under the Curve (AUC) for a quantitative comparison of glucose tolerance between groups.
Experimental Protocol: Insulin Tolerance Test (ITT)
The ITT evaluates the systemic response to insulin, indicating the degree of insulin sensitivity or resistance.
Materials:
-
Fasted DIO and control mice (typically 4-6 hour fast).
-
Human insulin solution (e.g., 0.75 IU/kg body weight in sterile saline).
-
Syringes for intraperitoneal (IP) injection.
-
Glucometer and glucose test strips.
-
Blood collection supplies.
Procedure:
-
Fasting: Fast mice for 4-6 hours with free access to water.
-
Baseline Glucose: At time 0, measure baseline blood glucose.
-
Insulin Administration: Administer the insulin solution via IP injection (e.g., 0.75 IU/kg).[3]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.[3]
-
Data Analysis: Plot the blood glucose levels over time. A slower and less pronounced decrease in blood glucose in the DIO group indicates insulin resistance.
Data Presentation: Glucose Homeostasis
The following table presents representative data from OGTT and ITT in DIO mice.
Table 3: Blood Glucose Levels during OGTT and ITT in C57BL/6J Mice. [3]
| Time (minutes) | OGTT - Control (mg/dL) | OGTT - DIO (mg/dL) | ITT - Control (mg/dL) | ITT - DIO (mg/dL) |
| 0 | 95 ± 8 | 125 ± 12 | 102 ± 9 | 130 ± 11 |
| 15 | 250 ± 20 | 350 ± 25 | 55 ± 7 | 110 ± 10 |
| 30 | 180 ± 15 | 320 ± 22 | 40 ± 5 | 95 ± 9 |
| 45 | - | - | 50 ± 6 | 90 ± 8 |
| 60 | 120 ± 10 | 280 ± 18 | 75 ± 8 | 105 ± 9 |
| 90 | 100 ± 9 | 250 ± 15 | - | - |
| 120 | 98 ± 8 | 230 ± 14 | - | - |
Data are presented as mean ± SEM.
Data Presentation: Serum Biomarkers
Analysis of serum biomarkers provides further insight into the metabolic dysregulation in DIO animals.
Table 4: Serum Biomarker Levels in C57BL/6 Mice after High-Fat Diet. [6][7][8]
| Biomarker | Control Diet | High-Fat Diet |
| Insulin (ng/mL) | 0.5 ± 0.1 | 2.5 ± 0.5 |
| Leptin (ng/mL) | 2.1 ± 0.4 | 25.8 ± 3.2 |
| Adiponectin (µg/mL) | 12.5 ± 1.1 | 6.8 ± 0.9 |
| Triglycerides (mg/dL) | 85 ± 10 | 150 ± 18 |
| Total Cholesterol (mg/dL) | 90 ± 8 | 180 ± 20 |
Data are presented as mean ± SEM, compiled from representative studies.
III. Signaling Pathways and Experimental Workflows
Diet-induced obesity leads to significant alterations in key signaling pathways that regulate metabolism and inflammation.
Inflammatory Signaling in Diet-Induced Obesity
Chronic low-grade inflammation is a hallmark of obesity. High levels of circulating free fatty acids and cytokines activate pro-inflammatory signaling cascades, such as the NF-κB and JNK pathways, which contribute to insulin resistance.[9][10]
Caption: Inflammatory signaling cascade in DIO.
Insulin Signaling in Diet-Induced Obesity
In a state of obesity, the insulin signaling pathway becomes impaired, particularly through the PI3K/Akt cascade. This leads to reduced glucose uptake and utilization in peripheral tissues.[11][12]
Caption: Impaired insulin signaling in DIO.
Experimental Workflow
A typical experimental workflow for a preclinical study using the DIO model is depicted below.
Caption: DIO model experimental workflow.
IV. Conclusion
The DIO animal model is an invaluable tool for obesity and metabolic disease research. The protocols and data presented here provide a comprehensive guide for researchers to effectively establish, characterize, and utilize this model for investigating disease mechanisms and for the preclinical assessment of new therapeutic candidates. Careful experimental design and consistent monitoring are critical for obtaining reliable and reproducible results.
References
- 1. Phenotype Information for B6 DIO [jax.org]
- 2. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diet-induced adiposity alters the serum profile of inflammation in C57BL/6N mice as measured by antibody array - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Signaling pathways in obesity: mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DIO 9: A Review of Potential Candidates
The term "DIO 9" is not uniquely defined in scientific literature and may refer to several different products, each with distinct dosage and administration guidelines. This document provides detailed application notes and protocols for the most probable candidates based on common nomenclature: Gardasil 9 , a vaccine against Human Papillomavirus (HPV), and DiO (DiOC18(3)) , a lipophilic fluorescent dye used in cell biology research. Researchers and drug development professionals should verify the exact identity of the substance before proceeding with any protocol.
Candidate 1: Gardasil 9 (Human Papillomavirus 9-valent Vaccine, Recombinant)
Gardasil 9 is a vaccine indicated for the prevention of diseases caused by nine types of HPV.[1][2] It is approved for use in females and males, with dosage varying by age.[1][3]
Dosage and Administration Guidelines
The administration of Gardasil 9 is via intramuscular injection, with the deltoid muscle of the upper arm being the preferred site.[3][4] Each dose is 0.5-mL.[2][4]
Table 1: Gardasil 9 Dosing Schedules [1][2][3][5]
| Age Group at First Injection | Number of Doses | Schedule | Notes |
| 9 through 14 years | 2-dose | 0, 6 to 12 months | If the second dose is given earlier than 5 months after the first, a third dose is required at least 4 months after the second dose.[1][4] |
| 9 through 14 years | 3-dose | 0, 2, 6 months | The second dose should be at least one month after the first, and the third dose at least 3 months after the second. All three doses should be given within one year.[5] |
| 15 through 45 years | 3-dose | 0, 2, 6 months | The second dose should be at least one month after the first, and the third dose at least 3 months after the second. All three doses should be given within one year.[5] |
| Immunocompromised individuals | 3-dose | 0, 1-2, 6 months | A three-dose schedule is recommended for immunocompromised persons.[3] |
Experimental Protocols: Not Applicable for Clinical Vaccine
As Gardasil 9 is a commercially available and approved vaccine, "experimental protocols" in a research setting would typically refer to clinical trial designs, which are beyond the scope of these application notes. The administration protocol for clinical use is detailed above.
Administration Workflow
Caption: Gardasil 9 administration workflow from preparation to patient observation.
Candidate 2: DiO (DiOC18(3)) - Lipophilic Fluorescent Dye
DiO is a green-fluorescent lipophilic dye used to label cell membranes for tracking cell movement, migration, and fusion in vitro and in vivo.[6][7] It is commonly used in neuroscience for neuronal tracing and in cell biology for co-culture studies.[7][8]
Dosage and Administration Guidelines
The "dosage" of DiO refers to its concentration in the staining solution. The optimal concentration and incubation time may need to be optimized for specific cell types and experimental conditions.[6]
Table 2: Typical DiO Staining Parameters [6][8]
| Parameter | Recommended Range | Notes |
| Stock Solution | 1 mM in DMSO or ethanol | Store protected from light. |
| Working Concentration | 1 µg/mL in serum-free medium or PBS | Higher concentrations may be toxic to cells. |
| Incubation Time | 15-30 minutes at 37°C | Longer times may be needed but can increase cytotoxicity. |
| Excitation Wavelength | ~488 nm | |
| Emission Wavelength | ~500-550 nm |
Experimental Protocols
Protocol 1: Staining of Adherent Cells in Culture [6]
-
Preparation:
-
Culture cells to the desired confluency on coverslips or in culture dishes.
-
Prepare a 1 µg/mL DiO staining solution in serum-free culture medium. Protect the solution from light.
-
-
Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once or twice with Phosphate-Buffered Saline (PBS).
-
Add the DiO staining solution to the cells, ensuring the entire surface is covered.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing and Imaging:
-
Remove the staining solution.
-
Wash the cells twice with PBS to remove excess DiO.
-
Add fresh, pre-warmed culture medium (with serum).
-
The cells can now be observed under a fluorescence microscope using appropriate filters.[6]
-
Protocol 2: Staining of Cells in Suspension [8]
-
Preparation:
-
Harvest cells and prepare a cell suspension in culture medium.
-
Prepare a DiO staining solution. For co-culture experiments, you might add 10 µl of 1 mM DiO solution to 1 ml of cell suspension.[8]
-
-
Staining:
-
Add the DiO solution to the cell suspension.
-
Incubate for the optimized time and temperature.
-
-
Washing and Analysis:
-
Centrifuge the cells to pellet them.
-
Aspirate the supernatant containing excess dye.
-
Resuspend the cell pellet in fresh medium.
-
Repeat the wash step if necessary.
-
The stained cells can be analyzed by flow cytometry or used in co-culture experiments.[8]
-
Signaling Pathways and Experimental Workflows
DiO itself does not directly participate in or modulate signaling pathways. It is a passive tracer that integrates into the lipid bilayer of the cell membrane.[6] Its use is to visualize and track cells within various experimental contexts, such as co-culture systems designed to study cell-cell interactions.
Caption: A typical experimental workflow for staining cells with the fluorescent dye DiO.
Other Potential Interpretations of "DIO"
While less likely to be the subject of a "dosage and administration" query under the name "this compound," other substances and concepts bear similar names:
-
DIO-1: A gene involved in the onset of apoptosis.[9] Research protocols would involve molecular biology techniques such as cloning, transfection, and gene expression analysis.
-
Tricyclodecan-9-yl-Xanthogenate (D609): A research chemical known to inhibit certain enzymes like phosphatidylcholine-specific phospholipase C (PC-PLC).[10] Its use is preclinical, and dosages would be highly dependent on the specific in vitro or in vivo model.
-
Diosgenin (Dio): Mentioned in the context of Graves' disease research in mice, where it was shown to affect thyroid cell proliferation.[11]
-
Drug Interaction Ontology (DIO): A computational framework for representing pharmacological knowledge, not a substance for administration.[12]
Given the ambiguity, it is crucial for the user to confirm the chemical or biological identity of "this compound" with their supplier or in the primary literature associated with their research.
References
- 1. merckvaccines.com [merckvaccines.com]
- 2. Gardasil 9 dosage: Form, strength, when it’s given, and more [medicalnewstoday.com]
- 3. HPV Vaccine Administration | CDC [cdc.gov]
- 4. drugs.com [drugs.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. Quantification of the asymmetric migration of the lipophilic dyes, DiO and DiD, in homotypic co-cultures of chondrosarcoma SW-1353 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DIO-1 is a gene involved in onset of apoptosis in vitro, whose misexpression disrupts limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Analytical Methods for the Detection of Matrix Metalloproteinase-9 (MMP-9)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1][2] Under physiological conditions, MMP-9 is involved in processes such as embryonic development, tissue remodeling, and wound healing.[2][3] However, its dysregulation and overexpression are implicated in a wide range of pathological conditions, making it a significant biomarker and therapeutic target in drug development.
Elevated levels of MMP-9 have been associated with numerous diseases, including:
-
Cancer: MMP-9 facilitates tumor invasion, metastasis, and angiogenesis by breaking down the ECM, allowing cancer cells to migrate and form new blood vessels.[1]
-
Cardiovascular Diseases: MMP-9 is involved in the pathogenesis of conditions like atherosclerosis, aortic aneurysms, and cardiac remodeling after myocardial infarction.[1][2]
-
Inflammatory and Autoimmune Diseases: MMP-9 contributes to tissue destruction in inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[4]
-
Fibrotic Diseases: MMP-9 has a complex, often bidirectional role in the development of fibrosis in various organs.[5]
Given its central role in these pathologies, the accurate and reliable quantification of MMP-9 in biological samples is of paramount importance for disease diagnosis, prognosis, and for monitoring the efficacy of therapeutic interventions. The following sections provide detailed protocols for the detection of MMP-9 using common analytical methods.
Signaling Pathway of MMP-9 Expression
The expression of the MMP9 gene is tightly regulated at the transcriptional level by a variety of extracellular signals, including proinflammatory cytokines (e.g., TNF-α, IL-1β) and growth factors (e.g., TGF-β, PDGF).[6] These signals activate intracellular signaling cascades that lead to the activation of transcription factors such as NF-κB, AP-1, and SP1, which in turn bind to the MMP9 promoter and initiate transcription.[6] Once secreted as an inactive proenzyme (pro-MMP-9), it is activated in the extracellular space. Its activity is regulated by endogenous tissue inhibitors of metalloproteinases (TIMPs), primarily TIMP-1.[6]
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for MMP-9 Quantification
ELISA is a widely used, sensitive, and robust method for quantifying MMP-9 in various biological samples, including serum, plasma, cell culture supernatants, and tissue homogenates. The following is a generalized protocol for a sandwich ELISA, which is the most common format for MMP-9 detection.
Principle: This assay employs a quantitative sandwich enzyme immunoassay technique. An antibody specific for MMP-9 is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any MMP-9 present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for MMP-9 is added. Following a wash to remove unbound antibody-biotin conjugate, a streptavidin-HRP conjugate is added. After a final wash, a substrate solution is added to the wells, and color develops in proportion to the amount of MMP-9 bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Materials:
-
MMP-9 ELISA Kit (contains pre-coated 96-well plate, detection antibody, standards, conjugate, substrate, wash buffer, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Absorbent paper
-
Optional: Squirt bottle, manifold dispenser, or automated plate washer
Sample Collection and Storage:
-
Serum: Use a serum separator tube (SST) and allow samples to clot for 30 minutes to 2 hours at room temperature before centrifugation for 15-20 minutes at 1000 x g.[7] Remove serum and assay immediately or aliquot and store samples at ≤ -20°C.[7]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.[7][8] Assay immediately or aliquot and store samples at ≤ -20°C.[7][8]
-
Cell Culture Supernatants: Remove particulates by centrifugation and assay immediately or aliquot and store samples at ≤ -20°C.
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize in an appropriate buffer and centrifuge to remove debris. Assay immediately or store at ≤ -80°C.
Assay Procedure:
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards, wash buffer, and detection reagents as per the kit manufacturer's instructions.
-
Standard and Sample Addition: Add 100 µL of standard, blank, or sample to each well.[7][9] It is recommended to run all standards and samples in duplicate. Cover with an adhesive strip.
-
Incubation 1: Incubate for 1-2 hours at 37°C or room temperature (as specified by the kit).[9]
-
Washing 1: Aspirate each well and wash. The number of washes (typically 3-4 times) and the wash buffer volume (e.g., 350-400 µL) will be specified in the kit manual.[9] After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Detection Reagent Addition: Add 100 µL of the prepared biotin-conjugated detection antibody to each well.[8][9] Cover with a new adhesive strip.
-
Incubation 2: Incubate for 1 hour at 37°C or room temperature.[9]
-
Washing 2: Repeat the wash step as in step 4.
-
Conjugate Addition: Add 100 µL of prepared Streptavidin-HRP conjugate to each well.[7][9]
-
Incubation 3: Incubate for 30 minutes at 37°C or room temperature.[7][9]
-
Washing 3: Repeat the wash step, often with an increased number of washes (e.g., 5 times).[9]
-
Substrate Addition: Add 90-100 µL of TMB Substrate Solution to each well.[7][9]
-
Incubation 4: Incubate for 10-30 minutes at room temperature in the dark.[7][9]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.[9]
-
Read Plate: Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.
Data Analysis:
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve-fit for the best results.
-
Determine the concentration of MMP-9 in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor used for the samples.
Quantitative Data Summary for Typical MMP-9 ELISA Kits:
| Parameter | Human MMP-9 Kit 1 | Human MMP-9 Kit 2 | Rat MMP-9 Kit |
| Detection Range | 23.44 - 1500 ng/mL | 31.2 - 2000 pg/mL | 7.81 - 500 ng/mL |
| Sensitivity | 7.81 ng/mL | < 10 pg/mL | < 4.69 ng/mL |
| Sample Volume | 100 µL | 100 µL | 100 µL |
| Incubation Time | ~3 hours | ~4 hours | ~3.5 hours |
| Sample Types | Serum, Plasma, Tissue Homogenates, Cell Culture Supernates | Cell Culture Supernates, Serum, Plasma | Serum, Plasma, Other Biological Fluids |
Data is representative and may vary between manufacturers. Always refer to the specific kit's manual.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for MMP-9 Quantification
LC-MS/MS offers a highly specific and sensitive alternative to immunoassays for the quantification of proteins like MMP-9. This method typically involves the digestion of the protein into smaller peptides, followed by chromatographic separation and mass spectrometric detection of specific "surrogate" peptides unique to the target protein.
Principle: The protein mixture from a biological sample is first denatured, reduced, alkylated, and then digested with a protease (commonly trypsin) to generate a complex mixture of peptides. This peptide mixture is then separated by liquid chromatography, and the eluting peptides are ionized and introduced into a tandem mass spectrometer. The mass spectrometer is set to selectively monitor specific precursor-to-product ion transitions for one or more surrogate peptides from MMP-9, allowing for highly specific and quantitative detection.
Workflow Diagram:
References
- 1. MMP9 - Wikipedia [en.wikipedia.org]
- 2. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase (MMP)-9: a proximal biomarker for cardiac remodeling and a distal biomarker for inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of matrix metalloproteinase 9 in fibrosis diseases and its molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fn-test.com [fn-test.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. cloud-clone.com [cloud-clone.com]
DIO (3,3'-Dioctadecyloxacarbocyanine Perchlorate): Applications in Fluorescence Microscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
DIO (3,3'-Dioctadecyloxacarbocyanine perchlorate) is a lipophilic carbocyanine dye widely utilized as a fluorescent probe for labeling cell membranes in a variety of biological research applications.[1][2] Its long octadecyl hydrocarbon chains allow it to readily insert into the lipid bilayer of cell membranes, where it diffuses laterally, often resulting in uniform staining of the entire cell surface.[2][3] DIO is characterized by its green fluorescence, typically with excitation around 484 nm and emission around 501 nm, making it compatible with standard FITC filter sets.[3] This dye is generally considered to have low cytotoxicity and does not significantly impact cell viability, making it suitable for long-term studies of living cells and tissues.[2][4]
Key Applications
The lipophilic nature and fluorescent properties of DIO make it a versatile tool for a range of applications in fluorescence microscopy:
-
Cell Membrane Labeling and Staining: DIO is extensively used to visualize and delineate the plasma membrane of cells. This is fundamental for studies of cell morphology, membrane dynamics, and localization of membrane-associated proteins.[5][6]
-
Cell Tracking and Migration Studies: Once incorporated into the cell membrane, DIO is stably retained, allowing for the tracking of cell movement and proliferation over both short and long durations.[4][5] This is particularly valuable in developmental biology, immunology, and cancer research to monitor cell migration and fate.[2]
-
Neuronal Tracing: DIO is a well-established tool for both anterograde and retrograde tracing of neuronal pathways in both living and fixed tissues.[4][7] The dye diffuses along the axonal and dendritic membranes, providing detailed visualization of neuronal projections.[8]
-
Cell Fusion and Adhesion Assays: The transfer of DIO between labeled and unlabeled cell populations upon membrane fusion or close contact can be used to monitor these cellular events.[2]
-
Lipid Diffusion Studies (FRAP): Fluorescence Recovery After Photobleaching (FRAP) experiments can utilize DIO to measure the lateral diffusion rates of lipids within the cell membrane.[2]
-
Lipoprotein Labeling: DIO can be used to label lipoproteins for studies of their metabolism and cellular uptake.[4]
Quantitative Data
The following table summarizes the key quantitative properties of DIO for fluorescence microscopy applications.
| Property | Value | Reference |
| Molecular Formula | C₅₃H₈₅ClN₂O₆ | |
| Molecular Weight | 881.70 g/mol | [9] |
| Excitation Maximum (in Methanol) | 484 nm | [10] |
| Emission Maximum (in Methanol) | 501 nm | [10] |
| Solubility | Chloroform (50 mg/mL), DMSO, DMF, Ethanol | [1][4] |
| Storage Temperature | 2-8°C, Protect from light | [1] |
Experimental Protocols
Protocol 1: General Staining of Adherent Cells
This protocol provides a general procedure for labeling the plasma membrane of adherent cells with DIO.
Materials:
-
DIO stock solution (1-5 mM in DMSO or ethanol)
-
Cultured adherent cells on sterile coverslips or in culture dishes
-
Phosphate-Buffered Saline (PBS)
-
Appropriate cell culture medium
-
Fluorescence microscope with a suitable filter set (e.g., FITC)
Procedure:
-
Cell Culture: Culture adherent cells on a sterile coverslip or other imaging-compatible vessel until they reach the desired confluency.
-
Prepare Staining Solution: Prepare a working solution of DIO by diluting the stock solution in a serum-free culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type.
-
Cell Washing: Remove the culture medium and gently wash the cells twice with warm PBS to remove any residual serum.
-
Staining: Add the DIO working solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells for 2-20 minutes at 37°C.[2][3] The optimal incubation time should be determined empirically for each cell type to achieve uniform labeling.[3]
-
Washing: Discard the staining solution and wash the cells two to three times with a pre-warmed complete culture medium to remove excess dye.[3]
-
Imaging: The cells are now ready for imaging using a fluorescence microscope.
Protocol 2: Staining of Suspension Cells
This protocol outlines the procedure for labeling non-adherent cells in suspension.
Materials:
-
DIO stock solution (1-5 mM in DMSO or ethanol)
-
Suspension cells
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Appropriate cell culture medium
-
Centrifuge
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Centrifuge the cell suspension to obtain a cell pellet. Resuspend the cells in a serum-free medium or PBS at a density of approximately 1 x 10⁶ cells/mL.[2]
-
Prepare Staining Solution: Prepare a working solution of DIO by diluting the stock solution in a serum-free culture medium or PBS to a final concentration of 1-10 µM.
-
Staining: Add the DIO working solution to the cell suspension.
-
Incubation: Incubate the cells for 2-20 minutes at 37°C, with occasional gentle mixing.[11] The optimal incubation time will depend on the cell type.[11]
-
Washing: Centrifuge the labeled cells at 1000-1500 rpm for 5 minutes.[2]
-
Resuspension: Discard the supernatant and gently resuspend the cell pellet in a pre-warmed complete culture medium.
-
Repeat Washing: Repeat the centrifugation and resuspension steps two more times to ensure the removal of unbound dye.[11]
-
Analysis: The labeled cells can now be analyzed by fluorescence microscopy or flow cytometry.[4]
Visualizations
Caption: Workflow for staining adherent cells with DIO.
Caption: Workflow for staining suspension cells with DIO.
Caption: Mechanism of DIO membrane labeling.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cohesionbio.com [cohesionbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. 3,3'-Dioctadecyloxacarbocyanine perchlorate | C53H85ClN2O6 | CID 5706734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,3 -Dioctadecyloxacarbocyanine perchlorate 34215-57-1 [sigmaaldrich.com]
- 11. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for DiO as a Lipophilic Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
DiO (3,3'-Dioctadecyloxacarbocyanine perchlorate), also known as DiOC18(3), is a lipophilic carbocyanine dye widely utilized as a fluorescent molecular probe.[1][2] Its principle lies in its ability to intercalate into the lipid bilayers of cell membranes, where it diffuses laterally to stain the entire cell surface.[1][2] This property makes DiO an invaluable tool for a variety of applications in cell biology, neuroscience, and drug development, particularly for tracking cells, studying cell-cell interactions, and labeling lipoproteins.[1] DiO is characterized by its green fluorescence, typically with an excitation maximum around 484 nm and an emission maximum at 501 nm, making it compatible with standard FITC filter sets.[1]
Physicochemical and Spectroscopic Properties
Quantitative data for DiO is summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Name | 3,3'-Dioctadecyloxacarbocyanine perchlorate | |
| Molecular Formula | C53H85ClN2O6 | |
| Molecular Weight | 881.72 g/mol | |
| Excitation Maximum | ~484 nm | [1] |
| Emission Maximum | ~501 nm | [1] |
| Solubility | Soluble in DMF, DMSO, and ethanol | [1][3] |
| Storage | Store at -20°C, protected from light and moisture | [1] |
Applications in Research and Drug Development
DiO's utility as a molecular probe extends to several key experimental areas:
-
Neuronal Tracing: DiO is extensively used for both anterograde and retrograde tracing of neurons in living and fixed tissues.[1]
-
Cell Tracking: Its stable membrane integration allows for long-term tracking of cell migration and proliferation in development and transplantation studies.[3][4] The duration of tracking can range from a few hours to several weeks, depending on cell viability and culture conditions.[4]
-
Cell-Cell Interactions: DiO is employed to study cell-cell fusion, adhesion, and intercellular contact.[3][5]
-
Lipoprotein Labeling: The lipophilic nature of DiO makes it suitable for labeling lipoproteins for studies on their cellular uptake and metabolism.[1][2]
-
Membrane Dynamics: In conjunction with techniques like Fluorescence Recovery After Photobleaching (FRAP), DiO can be used to study lipid diffusion in membranes.[3]
Experimental Protocols
Protocol 1: General Staining of Live Cells in Culture
This protocol provides a general procedure for staining live, adherent, or suspension cells with DiO.
Materials:
-
DiO (solid)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium (with and without Fetal Bovine Serum - FBS)
-
Fluorescence microscope with a FITC filter set
Procedure:
-
Preparation of DiO Stock Solution (1 mM):
-
Preparation of DiO Staining Solution (1 µg/mL):
-
Dilute the DiO stock solution in a culture medium without FBS to a final concentration of 1 µg/mL.[4]
-
Note: The optimal concentration may vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the ideal concentration.
-
-
Cell Preparation:
-
Staining:
-
Washing:
-
Remove the staining solution and wash the cells twice with PBS to remove any excess DiO.[4]
-
-
Imaging:
-
Add fresh, complete culture medium to the cells.
-
Observe the stained cells using a fluorescence microscope with excitation around 488 nm and an emission filter in the 500-550 nm range.[4]
-
Protocol 2: Staining of Fixed Tissues or Cells
This protocol is for staining cells or tissues that have been previously fixed.
Materials:
-
DiO stock solution (1 mM in DMF or DMSO)
-
Formaldehyde (PFA) or another suitable fixative
-
PBS
-
Triton X-100 or digitonin (optional, for permeabilization)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation:
-
Fix cells or tissues with a suitable fixative such as formaldehyde (PFA).[1]
-
-
Washing:
-
Wash the fixed samples thoroughly with PBS.
-
-
Staining:
-
Prepare a DiO staining solution as described in Protocol 1.
-
Incubate the fixed samples with the staining solution. Staining may require a longer incubation time compared to live cells.
-
-
Permeabilization (Optional):
-
Washing:
-
Wash the samples extensively with PBS to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the samples on a glass slide with a suitable mounting medium.[4]
-
Image using a fluorescence microscope.
-
Diagrams
References
- 1. apexbt.com [apexbt.com]
- 2. apexbt.com [apexbt.com]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of the asymmetric migration of the lipophilic dyes, DiO and DiD, in homotypic co-cultures of chondrosarcoma SW-1353 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for Diet-Induced Obesity (DIO) Treatment Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Diet-Induced Obesity (DIO) mouse model is a cornerstone in preclinical metabolic research, providing a highly translational platform to study the pathophysiology of obesity and evaluate novel therapeutic interventions.[1][2] Unlike genetic models, DIO models develop obesity through chronic consumption of a high-fat diet (HFD), which closely mimics the progression of human obesity driven by environmental and lifestyle factors.[3][4] C57BL/6 mice are the most commonly used strain due to their susceptibility to developing key features of metabolic syndrome, including weight gain, insulin resistance, glucose intolerance, and dyslipidemia, when fed an HFD.[5][6]
These application notes provide a comprehensive guide to designing and executing treatment studies using the DIO mouse model, from initial study planning to key experimental protocols and data interpretation.
Experimental Design and Planning
A well-structured experimental design is critical for obtaining robust and reproducible data. Key considerations include animal strain, diet, acclimation, group allocation, and study duration.
1.1. Animal Model and Diet Selection
-
Strain: C57BL/6J and C57BL/6N are the recommended inbred strains.[1][5]
-
Diet: An obesogenic, high-fat diet (HFD) with 45% to 60% of kilocalories derived from fat is standard for inducing the DIO phenotype.[4][7] A matched low-fat diet (LFD, typically 10% kcal from fat) should be used for the lean control group.[8]
-
Acclimation: Upon arrival, mice should be acclimated for at least one week on a standard chow diet before being placed on the HFD.[5] This minimizes stress from shipping, which can impact metabolic parameters.[8]
1.2. Study Groups and Timeline
The study design should include appropriate control and treatment groups. A typical preventative or therapeutic study design is outlined below.
| Group | Diet | Treatment | Purpose |
| 1. Lean Control | Low-Fat Diet (LFD) | Vehicle | Establishes baseline for normal metabolic health. |
| 2. Obese Control | High-Fat Diet (HFD) | Vehicle | Establishes the obese, metabolic syndrome phenotype. |
| 3. Positive Control | High-Fat Diet (HFD) | Clinically relevant compound (e.g., Semaglutide) | Validates the model's responsiveness to a known anti-obesity agent.[9] |
| 4. Treatment Group(s) | High-Fat Diet (HFD) | Test Compound (e.g., "DIO 9") | Evaluates the efficacy of the novel therapeutic agent. |
Note on "this compound": The term "this compound" does not correspond to a standardized, publicly documented protocol or treatment. The experimental designs and protocols outlined herein are standard for DIO studies and can be adapted for testing any specific compound, such as a hypothetical "this compound". A phase IIa clinical trial for a compound named DIO-902 in patients with type 2 diabetes has been reported, but this is distinct from a preclinical experimental design.[10]
1.3. Experimental Workflow
The overall workflow involves an induction phase to establish the obese phenotype, followed by a treatment phase to assess the therapeutic intervention.
Key Experimental Protocols
Detailed and consistent execution of protocols is essential for data quality.
2.1. Induction of Obesity
-
Begin with male C57BL/6 mice at 6-8 weeks of age.[4]
-
After a one-week acclimation period on standard chow, switch the experimental groups to a high-fat diet (45-60% kcal from fat).[4][5] The control group receives a matched low-fat diet (10% kcal from fat).
-
Provide food and water ad libitum. Place HFD on the cage floor for easy access.[5]
-
Monitor body weight weekly. Significant weight differences between HFD and LFD groups typically appear after 2-4 weeks and become robust by 10-16 weeks.[1][8]
-
The obese phenotype is generally established when HFD-fed mice exhibit a 20-30% increase in body weight compared to the LFD-fed controls and show signs of hyperglycemia or glucose intolerance.[8]
2.2. Glucose Tolerance Test (GTT) This test assesses the body's ability to clear a glucose load from the bloodstream, a key indicator of insulin sensitivity.
-
Fast mice for 6 hours prior to the test (with access to water).
-
Record baseline body weight.
-
Collect a baseline blood sample (Time 0) from the tail vein to measure blood glucose.
-
Administer a 20% D-glucose solution via intraperitoneal (IP) injection at a dose of 2 g/kg body weight.
-
Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-injection.
-
Measure blood glucose at each time point using a glucometer.
2.3. Insulin Tolerance Test (ITT) This test measures the response to exogenous insulin, directly assessing insulin sensitivity.
-
Fast mice for 4 hours prior to the test.
-
Record baseline body weight.
-
Collect a baseline blood sample (Time 0) for glucose measurement.
-
Administer human or mouse insulin via IP injection at a dose of 0.75-1.0 U/kg body weight.
-
Collect blood samples at 15, 30, 45, and 60 minutes post-injection.
-
Measure blood glucose at each time point. Note: Monitor mice closely for signs of hypoglycemia.
2.4. Body Composition Analysis Quantitative Nuclear Magnetic Resonance (qNMR) or EchoMRI provides a non-invasive and precise measurement of fat mass, lean mass, and fluid content.[6][9]
-
Place the conscious, unanesthetized mouse into the appropriate holder.
-
Insert the holder into the qNMR/EchoMRI machine.
-
Initiate the scan, which typically takes 1-2 minutes.
-
Record the absolute and relative values for fat mass and lean mass.
Data Presentation and Key Endpoints
Quantitative data should be clearly summarized to facilitate comparison between groups.
Table 1: Primary and Secondary Endpoints in DIO Studies
| Endpoint Category | Specific Measurement | Methodology | Significance |
| Body Metrics | Body Weight | Weekly measurement on a calibrated scale | Primary indicator of obesity and treatment efficacy.[3] |
| Food & Water Intake | Daily or bi-weekly measurement | Assesses effects on appetite and satiety.[3] | |
| Body Composition | qNMR / EchoMRI | Differentiates between changes in fat vs. lean mass.[6][9] | |
| Glucose Homeostasis | Fasting Blood Glucose | Glucometer | Measures baseline glycemic control.[1] |
| Fasting Insulin | ELISA | Indicates insulin production and resistance. | |
| Glucose Tolerance | GTT (Area Under the Curve) | Assesses overall glucose disposal capacity.[5] | |
| Insulin Sensitivity | ITT (Area Under the Curve) | Measures tissue responsiveness to insulin.[5] | |
| Terminal Analysis | Serum Lipids | Colorimetric Assays | Measures triglycerides, cholesterol (Total, HDL, LDL). |
| Liver Histology | H&E and Oil Red O Staining | Assesses hepatic steatosis (fatty liver).[5] | |
| Adipose Tissue Analysis | Histology, Gene Expression | Evaluates adipocyte size, inflammation, and browning. | |
| Inflammatory Markers | ELISA / Multiplex Assay | Measures circulating cytokines (e.g., TNF-α, IL-6).[11] |
Table 2: Example Data Summary for a 4-Week Treatment Study
| Parameter | Lean Control (Vehicle) | Obese Control (Vehicle) | Obese + Positive Control | Obese + Test Compound |
| Initial Body Weight (g) | 30.5 ± 1.2 | 45.2 ± 2.1 | 44.9 ± 1.9 | 45.5 ± 2.3 |
| Final Body Weight (g) | 31.0 ± 1.3 | 48.5 ± 2.5 | 41.3 ± 2.0 | 43.1 ± 2.2 |
| % Change in Fat Mass | +1.2% | +8.5% | -5.1% | -3.8% |
| GTT AUC (mg/dLmin) | 18,500 ± 950 | 35,000 ± 2100 | 24,000 ± 1500 | 27,500 ± 1800 |
| Fasting Insulin (ng/mL) | 0.8 ± 0.2 | 3.5 ± 0.6 | 1.5 ± 0.4 | 2.1 ± 0.5* |
| Data are presented as Mean ± SEM. *p < 0.05 compared to Obese Control. AUC = Area Under the Curve. |
Relevant Signaling Pathways in Obesity
Chronic HFD consumption dysregulates multiple signaling pathways that control metabolism, inflammation, and energy homeostasis.[11][12] Therapeutic interventions often target key nodes within these pathways.
Insulin Signaling Pathway
In a healthy state, insulin binding to its receptor activates the PI3K/AKT pathway, promoting glucose uptake and utilization. In obesity-induced insulin resistance, this pathway is impaired, often due to inflammatory signals that inhibit key components like IRS1.[11][13]
References
- 1. Diet-induced Obesity DIO Mouse Model - InnoSer [innoserlaboratories.com]
- 2. Preclinical models for obesity research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. criver.com [criver.com]
- 5. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 6. criver.com [criver.com]
- 7. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gubra.dk [gubra.dk]
- 10. Safety profile and metabolic effects of 14 days of treatment with DIO-902: results of a phase IIa multicenter, randomized, double-blind, placebo-controlled, parallel-group trial in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The signaling pathways in obesity‐related complications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientificarchives.com [scientificarchives.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Protocol for Labeling Cells with DiO: A Detailed Application Note for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
DiO (3,3'-dioctadecyloxacarbocyanine perchlorate) is a lipophilic carbocyanine dye widely utilized for fluorescently labeling the plasma membranes of living and fixed cells.[1][2] Its utility stems from its low cytotoxicity and stable, bright green fluorescence, making it an invaluable tool for a variety of applications in life sciences research.[1][3] DiO is weakly fluorescent in aqueous environments but exhibits a significant increase in fluorescence intensity upon incorporation into the lipid bilayer of cell membranes.[4][5] This property allows for precise and long-term tracking of cells, both in vitro and in vivo.[1][3]
Once applied, DiO diffuses laterally within the plasma membrane, resulting in uniform labeling of the entire cell surface.[4][5] This characteristic makes it suitable for a range of studies, including cell tracking in migration and proliferation assays, monitoring cell-cell fusion and adhesion, and investigating lipid diffusion through techniques like Fluorescence Recovery After Photobleaching (FRAP).[1][6]
Physicochemical and Fluorescent Properties of DiO
A comprehensive understanding of DiO's properties is crucial for successful experimental design and data interpretation. The key characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₃H₈₅ClN₂O₆ | [1] |
| Molecular Weight | 881.72 g/mol | [1] |
| Excitation Maximum (Ex) | 484 nm | [1][2][4] |
| Emission Maximum (Em) | 501 nm | [1][2][4] |
| Solubility | DMSO, Ethanol, DMF | [2][3][4] |
| Appearance | Red-brown solid | [2] |
| Fluorescence | Green | [2] |
Experimental Protocols
The following protocols provide a general framework for labeling both suspension and adherent cells with DiO. Optimal conditions, such as dye concentration and incubation time, may vary depending on the cell type and experimental context. Therefore, empirical optimization is recommended.[4][5]
Reagent Preparation
-
DiO Stock Solution (1-5 mM):
-
Dissolve the DiO solid in high-quality, anhydrous dimethyl sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF) to a final concentration of 1-5 mM.[3][4] DMF is often preferred over ethanol as a solvent for DiO.[3][7]
-
Store the stock solution at -20°C, protected from light and moisture.[2][3] Avoid repeated freeze-thaw cycles.[3] Properly stored stock solutions are typically stable for at least six months.[3]
-
-
DiO Working Solution (1-5 µM):
-
On the day of the experiment, dilute the DiO stock solution in a suitable buffer or serum-free medium to a final working concentration of 1-5 µM.[4][5] Suitable diluents include phosphate-buffered saline (PBS), Hank's Balanced Salt Solution (HBSS), or serum-free culture medium.[4][5]
-
It is advisable to test a range of concentrations to determine the optimal signal-to-noise ratio for your specific cell type.[4][5]
-
Protocol for Labeling Suspension Cells
-
Cell Preparation: Harvest cells and centrifuge at 1000-1500 rpm for 5 minutes.[3][4] Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in the pre-warmed (37°C) DiO working solution at a density of 1 x 10⁶ cells/mL.[3][4]
-
Incubation: Incubate the cells for 2-20 minutes at 37°C, protected from light.[3][4] The optimal incubation time is cell-type dependent and should be determined empirically.[4] A starting point of 20 minutes is often recommended.[4][5]
-
Washing:
-
Centrifuge the labeled cells at 1000-1500 rpm for 5 minutes.[3][4]
-
Carefully remove the supernatant containing the DiO working solution.[3][4]
-
Gently resuspend the cell pellet in pre-warmed (37°C) complete growth medium.[3][4]
-
Repeat the centrifugation and resuspension steps for a total of two to three washes to remove any unbound dye.[1][4]
-
-
Analysis: The labeled cells are now ready for downstream applications, such as flow cytometry or fluorescence microscopy. For imaging, resuspend the final cell pellet in a suitable buffer like serum-free medium or PBS.[3]
Protocol for Labeling Adherent Cells
-
Cell Culture: Grow adherent cells on sterile glass coverslips or in culture dishes to the desired confluency.
-
Preparation: Remove the culture medium from the cells.
-
Staining: Add the pre-warmed (37°C) DiO working solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells for 2-20 minutes at 37°C, protected from light.[1][4] Optimization of the incubation time is recommended.[4]
-
Washing:
-
Analysis: The labeled adherent cells can now be imaged directly using a fluorescence microscope.
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the DiO labeling protocols for both suspension and adherent cells.
Caption: Workflow for labeling suspension cells with DiO.
Caption: Workflow for labeling adherent cells with DiO.
Data Analysis and Interpretation
Cells labeled with DiO can be analyzed using fluorescence microscopy or flow cytometry. For microscopy, a standard FITC filter set is appropriate for visualizing the green fluorescence of DiO.[2][3] In flow cytometry, the signal from DiO-labeled cells is typically detected in the FL1 channel.[4]
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference(s) |
| Weak Fluorescence Signal | - Insufficient dye concentration- Short incubation time- Low cell density | - Increase DiO working concentration- Optimize and potentially increase incubation time- Ensure appropriate cell density during staining | [8] |
| High Background Fluorescence | - Inadequate washing | - Increase the number and duration of wash steps | [8] |
| Cell Toxicity | - DiO concentration is too high | - Reduce the concentration of the DiO working solution | [8] |
| Uneven Staining | - Incomplete mixing of dye and cells- Suboptimal incubation time | - Ensure thorough but gentle mixing during the addition of the working solution- Optimize the incubation time for your specific cell type | [4] |
Concluding Remarks
The protocol outlined in this application note provides a robust starting point for the successful labeling of cells with DiO. Researchers are encouraged to adapt and optimize these procedures to suit their specific experimental needs and cell types. With its bright fluorescence and minimal impact on cell viability, DiO remains a powerful and versatile tool for a wide array of applications in modern biological research.
References
- 1. cohesionbio.com [cohesionbio.com]
- 2. zeta-life.com [zeta-life.com]
- 3. apexbt.com [apexbt.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. real-research.com [real-research.com]
Application Notes and Protocols for Safe Handling and Disposal of DIO 9
Disclaimer: The term "DIO 9" is ambiguous and could refer to at least two different chemical compounds used in research settings. This document provides information on the two most likely candidates: DIO-9, an inhibitor and uncoupler of oxidative phosphorylation , and DiO (3,3'-Dioctadecyloxacarbocyanine perchlorate), a fluorescent cell membrane dye . Users must verify the exact identity of their compound, preferably by consulting the Safety Data Sheet (SDS) provided by the supplier, before following any handling or disposal protocols.
Part 1: DIO-9 (Inhibitor and Uncoupler of Oxidative Phosphorylation)
Application Notes: Safe Handling of DIO-9
1.1.1 Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Change gloves immediately if contaminated.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Lab Coat: A full-length laboratory coat should be worn.
-
Respiratory Protection: If working with the compound as a powder or if aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) should be used in a certified chemical fume hood.
1.1.2 Engineering Controls
-
Ventilation: All work with DIO-9, including weighing, dissolving, and adding to experimental systems, must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible.
1.1.3 Storage and Handling
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Handling: Avoid creating dust when handling the solid form. Use appropriate tools (e.g., spatulas) to handle the compound. Avoid contact with skin and eyes. Do not mouth pipette.
1.1.4 Spill and Emergency Procedures
-
Spill: In case of a small spill, decontaminate the area with an appropriate absorbent material. For larger spills, evacuate the area and contact the institution's environmental health and safety department.
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Protocol: Disposal of DIO-9 Waste
All waste containing DIO-9 must be treated as hazardous chemical waste.
-
Segregation: Segregate DIO-9 waste from other waste streams. This includes unused compounds, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE.
-
Labeling: Collect all DIO-9 waste in a clearly labeled, leak-proof hazardous waste container. The label should include the name of the chemical, concentration, and the appropriate hazard symbols.
-
Contaminated Labware: Disposable labware contaminated with DIO-9 should be placed in the designated hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol), and the rinsate collected as hazardous waste.
-
Aqueous Waste: Collect all aqueous solutions containing DIO-9 in a separate, clearly labeled hazardous waste container.
-
Disposal: Arrange for pickup and disposal by the institution's certified hazardous waste management provider. Do not dispose of DIO-9 down the drain or in regular trash.
Signaling Pathway: Mechanism of Action of DIO-9
Caption: Mechanism of DIO-9 as an inhibitor and uncoupler of oxidative phosphorylation.
Part 2: DiO (3,3'-Dioctadecyloxacarbocyanine perchlorate)
Application Notes: Safe Handling of DiO Fluorescent Dye
DiO is a lipophilic carbocyanine dye used for labeling cell membranes.[3][4][5] While not considered acutely toxic, standard laboratory precautions should be followed.
2.1.1 Personal Protective Equipment (PPE)
-
Gloves: Wear nitrile gloves to prevent skin contact.
-
Eye Protection: Safety glasses are recommended.
-
Lab Coat: A standard lab coat should be worn.
2.1.2 Engineering Controls
-
Ventilation: Work in a well-ventilated area. A chemical fume hood is recommended when handling the solid compound or preparing stock solutions from powder.
2.1.3 Storage and Handling
-
Storage: DiO is light-sensitive and should be stored protected from light.[4] The solid form can be stored at -20°C for up to a year.[4] Stock solutions in DMSO or ethanol should also be stored at -20°C, protected from light, and are stable for about six months.[4][5]
-
Handling: DiO is typically dissolved in a solvent like DMSO or ethanol to make a stock solution.[5] Handle the dye in subdued light to prevent photobleaching.
2.1.4 Spill and Emergency Procedures
-
Spill: Absorb small spills with an inert material and dispose of it in the regular chemical waste.
-
Skin/Eye Contact: Wash the affected area with plenty of water.
Protocol: Disposal of DiO Waste
DiO waste should be disposed of as chemical waste.
-
Segregation: Collect all DiO-containing waste, including stock solutions, working solutions, and contaminated labware, separately from other waste.
-
Labeling: Use a clearly labeled hazardous waste container for all DiO waste.
-
Disposal: Follow institutional guidelines for the disposal of chemical waste. Do not pour DiO solutions down the drain.
Quantitative Data
| Property | DiO (3,3'-Dioctadecyloxacarbocyanine perchlorate) |
| Molecular Weight | 881.7 g/mol [6] |
| Excitation Maximum | ~484 nm[6][7] |
| Emission Maximum | ~501 nm[6][7] |
| Solubility | Soluble in DMSO and Ethanol[5][6] |
| Appearance | Yellow-orange solid[3] |
| Storage Temperature | -20°C, protected from light[4] |
Experimental Workflow: Cell Labeling with DiO
Caption: General workflow for labeling live cells with the fluorescent dye DiO.
References
- 1. THE ACTION OF DIO-9: AN INHIBITOR AND AN UNCOUPLER OF OXIDATIVE PHOSPHORYLATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DiO - Biotium [biotium.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. lumiprobe.com [lumiprobe.com]
Application of DiO for Flow Cytometry in Research and Drug Development
Comprehensive Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
DiO (3,3'-Dioctadecyloxacarbocyanine perchlorate) is a lipophilic carbocyanine dye widely utilized for fluorescently labeling the plasma membrane of cells. Its mechanism of action involves the insertion of its long hydrocarbon chains into the lipid bilayer, leading to stable and uniform fluorescence of the entire cell membrane. This property makes DiO an invaluable tool for a variety of applications in flow cytometry, particularly in cell tracking, co-culture analysis, and assessing cell-cell interactions, which are critical in drug development and biological research.
Mechanism of Action
DiO is a lipophilic tracer that rapidly diffuses laterally within the plasma membrane once it is applied to cells.[1] In aqueous solutions, DiO is weakly fluorescent; however, its fluorescence is significantly enhanced upon incorporation into the hydrophobic environment of the cell membrane.[1] This characteristic ensures a high signal-to-noise ratio, making it ideal for flow cytometric analysis. DiO exhibits an excitation maximum at approximately 484 nm and an emission maximum at 501 nm, allowing for its detection in the FITC channel of most flow cytometers.[1]
Key Applications in Flow Cytometry
DiO's stable and non-toxic labeling at optimal concentrations makes it suitable for a range of flow cytometry applications:
-
Cell Tracking and Proliferation: Labeled cells can be tracked over time to monitor their migration, proliferation, and fate in vitro and in vivo. As cells divide, the dye is distributed equally between daughter cells, resulting in a stepwise halving of fluorescence intensity that can be used to quantify cell division.
-
Co-culture and Cell-Cell Interaction Studies: In co-culture experiments, different cell populations can be labeled with distinct fluorescent dyes, such as DiO (green) and DiD (red), to track their interactions, fusion, or intercellular transfer of membrane components.[2] This is particularly relevant in immunology and cancer research to study the interplay between different cell types.
-
Drug Screening and Development: DiO can be used in high-throughput flow cytometry screening to assess the effects of drug candidates on cell viability, proliferation, and cell-cell interactions.[3] For example, it can be used to label target cells in cytotoxicity assays or to monitor the interaction between immune cells and cancer cells in the presence of immunomodulatory drugs.
Data Presentation: Quantitative Parameters for DiO Staining
Effective cell labeling with DiO requires optimization of staining conditions for each cell type. The following tables provide a summary of key quantitative parameters for DiO usage in flow cytometry.
| Parameter | Description | Value | Reference |
| Excitation Maximum | The wavelength at which DiO absorbs the most light. | ~484 nm | [1] |
| Emission Maximum | The wavelength at which DiO emits the most light. | ~501 nm | [1] |
| Flow Cytometer Channel | The standard detection channel for DiO fluorescence. | FITC (FL1) | [1] |
| Stock Solution Solvent | Recommended solvents for preparing a concentrated stock solution. | DMSO or Ethanol | [1] |
| Stock Solution Concentration | Typical concentration for a stock solution. | 1-5 mM | [1] |
| Cell Type | Recommended Staining Concentration | Recommended Incubation Time | Notes | Reference |
| Suspension Cells (e.g., Jurkat) | 5-10 µM | 2-20 minutes at 37°C | Optimal concentration and time should be determined empirically. | [1][4] |
| Adherent Cells (e.g., HEK293, SW-1353) | 5-10 µM | 2-20 minutes at 37°C | Ensure complete coverage of cells with the staining solution. | [1][2] |
| General Recommendation | 1-30 µM | 2-30 minutes at 37°C | A tenfold range of concentrations should be tested for new cell types. | [1] |
| Cell Line | Co-culture System | Intercellular Dye Transfer (DiO) | Time Point | Reference |
| SW-1353 | Homotypic co-culture with DiD-labeled SW-1353 cells | Asymmetrical migration observed, with DiD showing higher transfer. | 4 days | [2] |
Experimental Protocols
Protocol 1: Staining of Suspension Cells (e.g., Jurkat) for Flow Cytometry
Materials:
-
DiO stock solution (1 mM in DMSO)
-
Suspension cells (e.g., Jurkat) in culture medium
-
Serum-free medium or PBS for preparing working solution
-
Pre-warmed (37°C) complete culture medium
-
Centrifuge
-
Flow cytometer
Procedure:
-
Harvest cells and centrifuge at 1000 rpm for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in pre-warmed serum-free medium or PBS to a density of 1 x 10^6 cells/mL.
-
Prepare the DiO working solution by diluting the 1 mM stock solution in serum-free medium or PBS to a final concentration of 5-10 µM.
-
Add the DiO working solution to the cell suspension and mix gently.
-
Incubate the cells for 10-20 minutes at 37°C, protected from light.
-
Centrifuge the labeled cells at 1000 rpm for 5 minutes and discard the supernatant.
-
Wash the cells by resuspending the pellet in pre-warmed complete culture medium. Repeat the centrifugation and wash step two more times.
-
Resuspend the final cell pellet in an appropriate buffer (e.g., PBS with 2% FBS) for flow cytometry analysis.
Protocol 2: Staining of Adherent Cells (e.g., HEK293) for Flow Cytometry
Materials:
-
DiO stock solution (1 mM in DMSO)
-
Adherent cells (e.g., HEK293) cultured in a multi-well plate or flask
-
Serum-free medium or PBS for preparing working solution
-
Pre-warmed (37°C) complete culture medium
-
Trypsin or other cell dissociation reagent
-
Centrifuge
-
Flow cytometer
Procedure:
-
Prepare the DiO working solution by diluting the 1 mM stock solution in serum-free medium or PBS to a final concentration of 5-10 µM.
-
Remove the culture medium from the adherent cells and wash once with pre-warmed PBS.
-
Add a sufficient volume of the DiO working solution to completely cover the cells.
-
Incubate the cells for 10-20 minutes at 37°C, protected from light.
-
Remove the DiO working solution and wash the cells 2-3 times with pre-warmed complete culture medium.
-
Detach the cells using trypsin or another appropriate cell dissociation reagent.
-
Neutralize the dissociation reagent with complete culture medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 1000 rpm for 5 minutes and discard the supernatant.
-
Wash the cells once with pre-warmed complete culture medium.
-
Resuspend the final cell pellet in an appropriate buffer (e.g., PBS with 2% FBS) for flow cytometry analysis.
Protocol 3: Co-culture Assay for Monitoring Intercellular Transfer
Materials:
-
Two distinct cell populations
-
DiO stock solution (1 mM in DMSO)
-
DiD stock solution (1 mM in DMSO)
-
Complete culture medium
-
Flow cytometer with appropriate lasers and filters for DiO and DiD detection
Procedure:
-
Label one cell population with DiO (5-10 µM) and the other with DiD (5-10 µM) following the protocol for suspension or adherent cells as appropriate.
-
After staining and washing, resuspend each cell population in complete culture medium.
-
Mix the DiO-labeled and DiD-labeled cell populations at the desired ratio in a culture vessel.
-
Co-culture the cells for the desired period (e.g., 24-72 hours).
-
At the end of the co-culture period, harvest the cells.
-
Analyze the cell suspension by flow cytometry, detecting DiO in the FITC channel and DiD in a red channel (e.g., APC or PerCP).
-
Analyze the data to quantify the percentage of single-positive (DiO+ or DiD+), double-positive (DiO+/DiD+), and negative cells. The double-positive population indicates intercellular transfer of the dyes.
Visualizations
Caption: Workflow for staining suspension cells with DiO for flow cytometry.
Caption: Workflow for staining adherent cells with DiO for flow cytometry.
Caption: Logical relationship of DiO applications in flow cytometry.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DIO 9 (DiO) Insolubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing common insolubility issues encountered with the lipophilic fluorescent dye, DIO 9 (DiO, 3,3'-Dioctadecyloxacarbocyanine perchlorate).
Frequently Asked Questions (FAQs)
Q1: What is DiO and why is insolubility a common issue?
A1: DiO is a lipophilic carbocyanine dye widely used for labeling cell membranes in various applications, including cell tracking, co-culture analysis, and neuronal tracing.[1][2][3] Its lipophilic nature, characterized by long hydrocarbon chains, leads to poor solubility in aqueous solutions and a tendency to form aggregates, which can result in uneven cell labeling and fluorescence quenching.[4][5]
Q2: What are the recommended solvents for dissolving DiO?
A2: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol are the most commonly recommended solvents for preparing DiO stock solutions.[6][7][8] DMF is often preferred over ethanol for better solubilization.[6][9]
Q3: How can I improve the dissolution of DiO in my chosen solvent?
A3: To aid dissolution, it is recommended to heat the solution (e.g., to 55°C or 50°C) and use vortexing or sonication.[5][9] Be aware that even in these solvents, DiO may take time to dissolve completely.[5]
Q4: My DiO solution appears to have precipitated after storage. What should I do?
A4: If you observe crystal formation or cloudiness in your DiO stock solution, you can try to redissolve it by warming the solution.[5] To avoid precipitation, it is best to store stock solutions at -20°C and protect them from light. Avoid repeated freeze-thaw cycles.[6]
Q5: I'm still having trouble with DiO solubility. Are there any alternatives?
A5: Yes, for experiments where solubility and aggregation are persistent issues, consider using alternatives like Neuro-DiO™. This derivative is designed to have better solubility in membranes and a reduced tendency to form non-fluorescent aggregates.[4][5]
Troubleshooting Guides
Issue 1: Poor or Uneven Staining of Cells
Possible Cause: Incomplete dissolution or aggregation of DiO in the working solution.
Solution:
-
Ensure complete dissolution of the stock solution: Before preparing your working solution, confirm that your DiO stock is fully dissolved. If necessary, warm and vortex the stock solution.
-
Prepare working solution immediately before use: DiO can precipitate in aqueous buffers.[6] Dilute the stock solution into your serum-free medium or PBS right before adding it to your cells.
-
Optimize working solution concentration: The optimal concentration can vary between cell types. Start with a concentration in the range of 1-10 µM and perform a titration to find the best concentration for your specific cells.[6][10]
-
Filter the stock solution: To remove any undissolved microcrystals that could lead to punctate staining, consider filtering the stock solution through a 0.2 µm filter.
Issue 2: High Background Fluorescence
Possible Cause: Presence of unincorporated DiO or dye sticking to cellular debris.
Solution:
-
Thorough washing: After incubation with the DiO working solution, ensure you wash the cells thoroughly with pre-warmed growth medium or PBS to remove any free dye.[6]
-
Use serum-free medium for staining: Serum proteins can bind to DiO, leading to non-specific fluorescence. Perform the staining step in a serum-free medium.[11]
-
Remove dead cells and debris: Dead cells and membrane debris can non-specifically bind to DiO. Ensure your cell culture is healthy and, if necessary, remove debris by centrifugation before staining.[12]
Issue 3: Loss of Signal After Fixation and Permeabilization
Possible Cause: DiO is a lipophilic dye that is not covalently bound to the membrane and can be extracted by detergents or organic solvents used in fixation and permeabilization steps.
Solution:
-
Use formaldehyde-based fixatives: If fixation is required, use paraformaldehyde (PFA) instead of alcohol-based fixatives like methanol, which can dissolve the dye.[5][6]
-
Avoid or use mild permeabilization: Permeabilization with detergents like Triton™ X-100 can lead to the loss of DiO from the membrane.[6][13] If permeabilization is necessary, consider using a milder detergent like digitonin or a lower concentration of Triton™ X-100.[6]
-
Use a fixable alternative: For experiments requiring robust fixation and permeabilization, consider using a fixable analog like CellTracker™ CM-DiI, which covalently binds to cellular components.[13]
Quantitative Data
Table 1: Solubility of DiO in Common Solvents
| Solvent | Concentration | Method to Aid Dissolution | Reference |
| Dimethylformamide (DMF) | 2 mM (1.76 mg/mL) | Heating to 55°C and vortexing | [5] |
| Dimethylformamide (DMF) | 9.0 mg/mL (10.2 mM) | Sonication is recommended | [10] |
| Dimethyl Sulfoxide (DMSO) | 1 mM (0.88 mg/mL) | Heating to 55°C and periodic vortexing | [5] |
| Dimethyl Sulfoxide (DMSO) | 1.8 mg/mL (2.0 mM) | Sonication is recommended | [10] |
| 1:1 DMSO:Ethanol | 2 mM (1.76 mg/mL) | Add DMSO, vortex, add ethanol, heat to 55°C with periodic vortexing | [5] |
| Water | 1.10 mg/mL (1.25 mM) | Sonication is recommended | [10] |
Note: The solubility in water is likely for a suspension or micellar solution and may not represent true molecular dissolution.
Experimental Protocols & Workflows
Protocol 1: Preparation of DiO Stock Solution
-
Weigh DiO: Carefully weigh the desired amount of DiO powder.
-
Add Solvent: Add the appropriate volume of DMF, DMSO, or ethanol to achieve the desired concentration (e.g., 1-5 mM).
-
Aid Dissolution: If necessary, heat the solution to 50-55°C and vortex or sonicate until the dye is completely dissolved.[5][9]
-
Storage: Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[6]
Protocol 2: Staining Adherent Cells for Tracking
-
Cell Culture: Plate cells on sterile glass coverslips or in culture dishes and grow to the desired confluency.
-
Prepare Working Solution: Immediately before use, dilute the DiO stock solution in serum-free medium or PBS to a final concentration of 1-10 µM.
-
Staining: Remove the growth medium and wash the cells once with PBS. Add the DiO working solution to the cells and incubate for 2-20 minutes at 37°C, protected from light.[6]
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed complete growth medium.[6]
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission: ~484/501 nm).[6]
Protocol 3: Co-culture Labeling with DiO and DiI
-
Prepare two separate cell populations: Culture the two cell types to be co-cultured in separate dishes.
-
Label each population:
-
Label one cell population with DiO working solution (green fluorescence) following the staining protocol.
-
Label the second cell population with DiI working solution (orange-red fluorescence) following a similar protocol.
-
-
Wash cells: Thoroughly wash both cell populations to remove excess dye.
-
Co-culture: Combine the two labeled cell populations in the same culture dish.
-
Analyze: Analyze cell-cell interactions, fusion, or migration using fluorescence microscopy, distinguishing the two populations by their green and red fluorescence.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. DiO - Biotium [biotium.com]
- 5. biotium.com [biotium.com]
- 6. apexbt.com [apexbt.com]
- 7. Cell fluorescence reagent-Cell Biology-ZETA LIFE-Cell Culture,Western,FBS,Primary Antibody£¬Secondary Antibody ,ELISA Kit,FBS,Inhibitor,Cell apoptosis ,PCR,RT-PCR,Protein [zeta-life.com]
- 8. glpbio.com [glpbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. DiO | TargetMol [targetmol.com]
- 11. Tech Tip: Using ViaFluor® SE Stains for Cell Tracing and Co-Culture - Biotium [biotium.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Neuroscience Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing DIO 9 Concentration for Cell Viability
Welcome to the technical support center for optimizing DIO 9 concentration for your cell viability experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure you achieve reliable and reproducible results.
Disambiguation: "this compound"
It has come to our attention that "this compound" may refer to two distinct types of compounds used in cell biology research:
-
DiO (3,3'-Dioctadecyloxacarbocyanine Perchlorate): A lipophilic fluorescent dye commonly used for labeling cell membranes. It is generally considered to have low cytotoxicity at optimal concentrations.
-
Potentially Cytotoxic Compounds: "DIO" can be an abbreviation for other compounds like Diosmetin, or it could be a typo for other investigational drugs such as the indoloquinone EO-9, which are studied for their effects on cell viability and proliferation.
This guide will address both possibilities to provide comprehensive support.
Section 1: Optimizing DiO Concentration for Cell Membrane Staining
DiO is a widely used green fluorescent probe for tracking cells and labeling cell membranes.[1][2][3][4] While it has low toxicity, optimizing the concentration is crucial to maintain cell health and obtain clear, stable staining.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for DiO staining?
A1: A typical starting concentration for DiO in a working solution is between 1 and 10 µM.[1][4] However, the optimal concentration can vary depending on the cell type and experimental conditions.[1] It is always recommended to perform a titration experiment to determine the lowest effective concentration that provides adequate staining without impacting cell viability.
Q2: How long should I incubate my cells with DiO?
A2: Incubation times for DiO staining are generally short, ranging from 2 to 20 minutes at 37°C.[1][4] Prolonged incubation can lead to increased cytotoxicity. The optimal incubation time should be determined empirically for your specific cell line.
Q3: My cells are dying after DiO staining. What could be the cause?
A3: Cell death after DiO staining can be due to several factors:
-
High DiO Concentration: Using a concentration that is too high is a common cause of cytotoxicity.
-
Prolonged Incubation: Incubating cells for too long can be detrimental.
-
Solvent Toxicity: DiO is typically dissolved in DMSO or ethanol to make a stock solution.[1][4] Ensure the final concentration of the solvent in your cell culture medium is non-toxic (typically <0.1%).
-
Suboptimal Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before staining.
Q4: The DiO staining is weak or uneven. How can I improve it?
A4: To improve weak or uneven staining:
-
Increase Concentration or Incubation Time: Cautiously increase the DiO concentration or incubation time within the recommended ranges.
-
Ensure Proper Mixing: Gently mix the DiO working solution with the cell suspension to ensure uniform exposure.
-
Use Serum-Free Medium: It is often recommended to stain cells in a serum-free medium, as serum proteins can interfere with the dye.[5]
-
Check Filter Compatibility: Ensure you are using the correct filter set for DiO (Excitation/Emission: ~484/501 nm).[1][4]
Experimental Protocols
This protocol describes how to perform a concentration titration of DiO and assess cell viability using a standard MTT assay.
Materials:
-
DiO stock solution (1 mM in DMSO)
-
Your cell line of interest
-
Complete culture medium
-
Serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency within the experimental timeframe. Allow cells to adhere overnight.
-
Preparation of DiO Working Solutions: Prepare a series of DiO dilutions in serum-free medium. A suggested range is 0.5, 1, 2.5, 5, 7.5, and 10 µM. Include a vehicle control (medium with the same final DMSO concentration as the highest DiO concentration).
-
Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with PBS.
-
Add 100 µL of the respective DiO working solutions to each well.
-
Incubate at 37°C for 15 minutes.
-
-
Washing:
-
Remove the DiO working solution.
-
Wash the cells twice with pre-warmed complete culture medium.
-
-
Incubation: Add fresh, pre-warmed complete culture medium and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Data Presentation
Table 1: Example Data for DiO Concentration Optimization
| DiO Concentration (µM) | Cell Viability (% of Control) after 24h | Staining Intensity (Arbitrary Units) |
| 0 (Vehicle Control) | 100% | 0 |
| 0.5 | 98% | 150 |
| 1.0 | 95% | 350 |
| 2.5 | 92% | 800 |
| 5.0 | 85% | 1200 |
| 7.5 | 70% | 1250 |
| 10.0 | 55% | 1300 |
Mandatory Visualization
Caption: Workflow for optimizing DiO concentration for cell viability.
Section 2: Optimizing Concentration of Cytotoxic "DIO" Compounds (e.g., Diosmetin, EO-9)
If you are working with a compound abbreviated as "DIO" that is expected to be cytotoxic, the goal is to determine the concentration range that produces the desired biological effect (e.g., IC50) while understanding its dose-response relationship.
Frequently Asked Questions (FAQs)
Q1: How do I determine the effective concentration range for a new cytotoxic compound?
A1: It is best to start with a broad range of concentrations in a preliminary experiment. For example, you could test concentrations from 1 nM to 100 µM in logarithmic dilutions (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). This will help you identify the approximate range where the compound is active.
Q2: What is an IC50 value and why is it important?
A2: The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. It is a standard measure of the potency of a cytotoxic compound. Determining the IC50 allows for consistent dosing in subsequent experiments.
Q3: How does pH affect the cytotoxicity of some compounds?
A3: The cytotoxicity of certain compounds, like the indoloquinone EO-9, can be significantly influenced by extracellular pH.[6] For example, EO-9 is more cytotoxic at a lower pH.[6] It is important to consider the pH of your culture medium, especially when working in conditions that may alter it, such as in dense cultures or under hypoxic conditions.
Experimental Protocols
This protocol outlines the steps to determine the IC50 value of a potentially cytotoxic compound using a cell viability assay.
Materials:
-
Cytotoxic compound "DIO" stock solution (concentration and solvent will depend on the specific compound)
-
Your target cell line
-
Complete culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTS, CellTiter-Glo®)
-
Positive control for cytotoxicity (e.g., doxorubicin)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of your "DIO" compound in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control and a positive control.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of your compound.
-
Incubation: Incubate the plate for a period relevant to the compound's mechanism of action (typically 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a background control (no cells, 0% viability).
-
Plot the cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to fit the data and determine the IC50 value.
-
Data Presentation
Table 2: Example IC50 Determination Data for a Cytotoxic Compound
| Compound Concentration (µM) | Log(Concentration) | % Cell Viability |
| 100 | 2 | 5 |
| 33.3 | 1.52 | 15 |
| 11.1 | 1.05 | 30 |
| 3.7 | 0.57 | 50 |
| 1.2 | 0.08 | 75 |
| 0.4 | -0.40 | 90 |
| 0.13 | -0.89 | 95 |
| 0.04 | -1.40 | 98 |
| 0.01 | -2 | 100 |
| 0 (Vehicle) | - | 100 |
Calculated IC50: 3.7 µM
Mandatory Visualization
Caption: Troubleshooting guide for unexpected cell viability results with cytotoxic compounds.
References
Technical Support Center: Improving DIO Signal-to-Noise Ratio in Imaging
Welcome to the technical support center for optimizing your imaging experiments using the lipophilic fluorescent dye, DiO (3,3'-Dioctadecyloxacarbocyanine Perchlorate). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the signal-to-noise ratio in their imaging applications.
Frequently Asked Questions (FAQs)
Q1: What is DiO and what is it used for in imaging?
DiO is a lipophilic carbocyanine dye that intercalates into the lipid bilayers of cell membranes, rendering them fluorescent. It is widely used for labeling and tracking cells, both in vitro and in vivo, due to its high fluorescence quantum yield in a lipid environment and relatively low cytotoxicity.[1][2][3][4] Common applications include neuronal tracing, cell migration studies, and cell-cell fusion assays.[1][5]
Q2: What are the spectral properties of DiO?
DiO is typically excited by blue light and emits green fluorescence. Its approximate excitation and emission maxima are 484 nm and 501 nm, respectively, making it compatible with standard FITC filter sets.[6][7]
Q3: What is the difference between DiO and Neuro-DiO?
Neuro-DiO is a derivative of DiO designed to have improved properties for neuronal and cell suspension labeling. It exhibits better solubility in membranes and a reduced tendency to form aggregates, which can quench fluorescence and slow down lateral diffusion.[3][8] This can lead to more uniform and stable labeling with a potentially higher signal-to-noise ratio.[8]
Q4: Can DiO be used for long-term cell tracking?
Yes, DiO can be used for long-term cell tracking, with labeling lasting from several days to weeks.[5][9] However, phototoxicity and photobleaching can be limiting factors in long-term live-cell imaging.[9] Careful optimization of imaging parameters is crucial to minimize these effects.
Q5: Is DiO suitable for fixed-cell imaging?
DiO can be used for staining both live and fixed cells.[1] For fixed-cell applications, it is important to be aware of potential issues with autofluorescence from the fixative and the tissue itself.[10]
Troubleshooting Guides
High Background Fluorescence
High background fluorescence is a common issue that significantly reduces the signal-to-noise ratio. Here are some common causes and solutions:
| Cause | Solution |
| Excess unbound dye | Increase the number and duration of washing steps after staining. Use a buffered saline solution like PBS for washing. |
| Dye aggregation | Prepare fresh DiO working solutions and vortex thoroughly before use. Consider using Neuro-DiO, which has a lower tendency to aggregate.[3][8] Avoid high dye concentrations. |
| Autofluorescence from cells/tissue | For fixed tissues, consider perfusion with PBS before fixation to remove red blood cells.[11] Use an antifade mounting medium. For tissues with high intrinsic autofluorescence, consider using a red-shifted dye like DiD or DiR.[7] |
| Autofluorescence from imaging media | For live-cell imaging, use a phenol red-free medium or an optically clear buffered saline solution during imaging. Some commercial media are specifically designed to reduce background fluorescence. |
| Non-optimal dye concentration | Titrate the DiO concentration to find the lowest effective concentration that provides a bright signal with minimal background. |
Logical Workflow for Troubleshooting High Background
Caption: A stepwise approach to diagnosing and resolving high background fluorescence in DiO imaging.
Weak or No Signal
A faint or absent signal can be due to several factors related to the staining protocol and imaging setup.
| Cause | Solution |
| Insufficient dye concentration | Increase the concentration of the DiO working solution. However, be mindful of potential cytotoxicity at very high concentrations. |
| Inadequate incubation time | Optimize the incubation time to allow for sufficient incorporation of the dye into the cell membrane. This can range from 2 to 20 minutes depending on the cell type.[6][7] |
| Poor dye solubility | Ensure the DiO stock solution is properly dissolved. DMF is often a preferable solvent over ethanol for DiO.[11][12] Gentle warming and vortexing can aid dissolution. |
| Photobleaching | Reduce the excitation light intensity and exposure time. Use an antifade mounting medium for fixed samples.[13][14][15] Consider using a more photostable dye if photobleaching is severe. |
| Incorrect filter set | Ensure you are using a standard FITC filter set that matches the excitation and emission spectra of DiO (Ex/Em: ~484/501 nm).[6][7] |
Experimental Workflow for Optimizing DiO Staining
Caption: A general experimental workflow for staining suspension cells with DiO.
Phototoxicity and Photobleaching
Prolonged exposure to excitation light can damage live cells (phototoxicity) and irreversibly destroy the fluorophore (photobleaching), leading to signal loss.
| Problem | Mitigation Strategy |
| Phototoxicity | Minimize the duration and intensity of light exposure. Use the lowest possible laser power and shortest exposure time that still provides a detectable signal. For long-term imaging, use time-lapse settings with longer intervals between acquisitions.[9] |
| Photobleaching | Use an antifade mounting medium for fixed samples.[13][14][15][16][17] For live-cell imaging, consider using imaging media with antioxidant properties.[18] Choose a more photostable dye if possible. |
Signaling Pathway of Phototoxicity
Caption: A simplified diagram illustrating the pathway leading to phototoxicity from excessive light exposure.
Experimental Protocols
Detailed Protocol for Staining Adherent Cells with DiO
This protocol provides a detailed methodology for labeling adherent cells to achieve a high signal-to-noise ratio.
Materials:
-
DiO stock solution (1 mM in DMSO or DMF)
-
Adherent cells cultured on glass coverslips
-
Serum-free culture medium (pre-warmed to 37°C)
-
Complete culture medium (pre-warmed to 37°C)
-
Phosphate-Buffered Saline (PBS)
-
Antifade mounting medium (for fixed cells)
Procedure:
-
Cell Preparation: Culture adherent cells on sterile glass coverslips to the desired confluency.
-
Prepare Staining Solution:
-
Thaw the DiO stock solution and vortex briefly.
-
Dilute the stock solution to a final working concentration of 1-5 µM in pre-warmed serum-free medium. The optimal concentration should be determined empirically for each cell type.
-
-
Staining:
-
Aspirate the culture medium from the coverslips.
-
Wash the cells once with pre-warmed PBS.
-
Add the DiO staining solution to the coverslips, ensuring the cells are completely covered.
-
Incubate for 2-20 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells 2-3 times with pre-warmed complete culture medium, incubating for 5-10 minutes during each wash to remove unbound dye.
-
-
Imaging:
-
For live-cell imaging, mount the coverslip in an imaging chamber with pre-warmed, phenol red-free medium.
-
For fixed-cell imaging, fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature, followed by washing with PBS. Mount the coverslip onto a glass slide using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with a standard FITC filter set.
-
Quantitative Data Summary
While specific quantitative data for DiO signal-to-noise ratios can vary significantly based on experimental conditions, the following table provides an illustrative comparison of factors influencing signal quality.
Table 1: Illustrative Comparison of Factors Affecting DiO Signal-to-Noise Ratio (SNR)
| Parameter | Condition A (Low SNR) | Condition B (High SNR) | Expected Outcome |
| Dye | Standard DiO | Neuro-DiO | Neuro-DiO's higher solubility and reduced aggregation can lead to a more uniform signal and lower background.[3][8] |
| Washing Protocol | 1 wash with PBS | 3 washes with complete medium | Thorough washing removes more unbound dye, significantly reducing background fluorescence. |
| Mounting Medium (Fixed) | PBS/Glycerol | Commercial Antifade Medium | Antifade reagents reduce photobleaching, preserving the signal during acquisition.[13][14][15][16][17] |
| Excitation Intensity | High | Low | Lowering excitation intensity reduces phototoxicity and photobleaching, preserving signal integrity over time.[9] |
| Imaging Medium (Live) | Phenol Red-containing Medium | Phenol Red-free/Optical Medium | Phenol red contributes to background fluorescence; its removal improves SNR. |
Note: The values in this table are for illustrative purposes to demonstrate the relative impact of different experimental choices. Actual SNR values should be determined empirically for your specific experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. cohesionbio.com [cohesionbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. DiO - Biotium [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Neuro-DiO - Biotium [biotium.com]
- 9. Optimizing Long-Term Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent labeling of dendritic spines in cell cultures with the carbocyanine dye “DiI” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 13. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. bidc.ucsf.edu [bidc.ucsf.edu]
- 16. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 17. researchgate.net [researchgate.net]
- 18. Anti-fading media for live cell GFP imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
DIO 9 experimental variability and reproducibility
S## Technical Support Center: Interleukin-9 (IL-9) Experimental Variability and Reproducibility
Disclaimer: The term "DIO 9" is ambiguous and does not correspond to a clearly defined biological entity in the reviewed scientific literature. This technical support guide is based on the interpretation that the query refers to Interleukin-9 (IL-9) , a pleiotropic cytokine extensively studied in immunology and drug development.
This guide provides troubleshooting advice and frequently asked questions to address common issues encountered during IL-9-related experiments, aiming to improve experimental variability and reproducibility for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of experimental variability when studying IL-9?
A1: The primary sources of variability in IL-9 experiments stem from its complex biology and the methods used for its detection and quantification. Key factors include:
-
Cellular Source Complexity: IL-9 is produced by a variety of immune cells, including Th9 cells, Th2 cells, Th17 cells, regulatory T cells (Tregs), mast cells, and innate lymphoid cells (ILCs).[1][2] The specific cellular source and its activation state can significantly impact IL-9 levels.
-
Transient Expression: IL-9 expression can be short-lived. For instance, in certain models of lung inflammation, IL-9 production by ILCs peaks between 6 to 12 hours after a challenge and declines rapidly thereafter.[3][4] This transient nature can lead to variability if samples are not collected at optimal and consistent time points.
-
Th9 Cell Differentiation Conditions: The in vitro differentiation of Th9 cells, a major source of IL-9, is highly sensitive to culture conditions.[2] Minor variations in the concentrations of differentiating cytokines like TGF-β and IL-4, the presence of other cytokines like IL-2, and the specific timing of stimulation can lead to significant differences in IL-9 output.[5][6][7]
-
Assay Sensitivity and Specificity: The choice of detection method, most commonly ELISA, introduces variability. Differences between assay kits, including antibody pairs, standard protein quality, and protocol specifics, can affect results.[8][9]
-
Sample Handling and Storage: Like many cytokines, IL-9 can be sensitive to degradation. Inconsistent sample handling, repeated freeze-thaw cycles, and improper long-term storage can all reduce the detectable amount of IL-9.[10]
Q2: Why is it difficult to achieve reproducible Th9 cell differentiation?
A2: Reproducibility in Th9 cell differentiation is challenging due to the plasticity of T helper cell fates and the complex interplay of signaling pathways.[5][6]
-
Cytokine Balance: The differentiation process is critically dependent on the precise balance of IL-4 and TGF-β.[2] TGF-β can also promote the differentiation of Treg cells, creating a potential for mixed cell populations if conditions are not optimized.
-
Transcription Factor Regulation: Th9 differentiation is governed by a network of transcription factors, including PU.1 and IRF4.[5][11] The expression and activity of these factors can be influenced by subtle changes in the cellular microenvironment, leading to variable differentiation efficiency.
-
Metabolic State: The metabolic state of the T cells, including pathways like aerobic glycolysis driven by mTOR, plays a crucial role in Th9 polarization.[12] Variations in cell culture media and nutrient availability can therefore impact differentiation outcomes.
Q3: How does the choice of in vivo model affect IL-9 study outcomes?
A3: The choice of in vivo model is critical and can dramatically alter the observed role and levels of IL-9. For example, in murine asthma models, IL-9 levels are significantly increased in chronic models compared to acute models.[13] The genetic background of the animal model is also a key factor; studies have shown that the requirement for IL-9 in parasite immunity differs between mouse strains.[2] Therefore, careful selection of the model system and rigorous standardization of procedures are essential for reproducibility.
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
Q: My IL-9 ELISA is showing no signal or a very weak signal. What could be the cause?
A: This is a common issue that can be traced to several factors. Here is a step-by-step troubleshooting guide:
-
Check Reagent Preparation and Order: Ensure all reagents, including standards and buffers, were prepared correctly and brought to room temperature before use.[14] Verify that reagents were added in the correct order as specified by the kit protocol.
-
Verify Standard Integrity: The reconstituted standard may have degraded. Prepare a fresh standard and ensure it is stored correctly. Avoid repeated freeze-thaw cycles.[10]
-
Review Incubation Times and Temperatures: Inadequate incubation times or incorrect temperatures can lead to a weak signal. Ensure you are following the protocol's recommendations. Some protocols may benefit from an extended incubation, such as overnight at 4°C for the initial capture step.
-
Assess Antibody and Conjugate Activity: The enzyme conjugate (e.g., HRP) or antibodies may have lost activity due to improper storage or expiration. Test their activity with appropriate controls. Also, ensure the detection antibody is compatible with the capture antibody.
-
Check for Enzyme Inhibitors: Ensure that buffers do not contain inhibitors for the enzyme used. For example, sodium azide is a potent inhibitor of HRP.
-
Confirm Sample Integrity: The IL-9 in your samples may have degraded. Ensure proper sample collection and storage procedures were followed. Consider spiking a sample with a known amount of recombinant IL-9 to check for matrix effects or degradation.
Q: My IL-9 ELISA has high background noise. How can I reduce it?
A: High background can obscure true signals and reduce assay sensitivity. Consider the following solutions:
-
Improve Washing Steps: Insufficient washing is a primary cause of high background. Increase the number of washes, the volume of wash buffer, and include a soaking step (30-60 seconds) between aspiration and addition of the next reagent.[15]
-
Optimize Blocking: The blocking buffer may be ineffective. Try increasing the blocking incubation time or using a different blocking agent (e.g., increasing the percentage of BSA or using casein).
-
Adjust Antibody Concentrations: The concentration of the detection antibody or enzyme conjugate may be too high. Perform a titration to find the optimal concentration that provides a good signal-to-noise ratio.[15]
-
Prevent Cross-Contamination: Ensure clean pipetting techniques and use fresh pipette tips for each sample and reagent to avoid cross-contamination.[14]
-
Protect Substrate from Light: TMB substrate is light-sensitive. Perform the substrate incubation step in the dark to prevent spontaneous color development.[9][15]
Q: There is high variability between my replicate wells (high Coefficient of Variation - CV). What should I do?
A: High CV% indicates a lack of precision in the assay. To improve this:
-
Refine Pipetting Technique: Inaccurate or inconsistent pipetting is a major source of variability. Ensure your pipettes are calibrated. When adding reagents, touch the pipette tip to the side of the well to ensure consistent delivery. Avoid introducing air bubbles.[14]
-
Ensure Proper Mixing: Mix all reagents and samples thoroughly before adding them to the plate. After adding the final stop solution, gently tap the plate to ensure a uniform color change.[9]
-
Prevent Edge Effects: "Edge effects," where wells on the perimeter of the plate behave differently, can be caused by uneven temperature or evaporation during incubation. Use a plate sealer for all incubation steps and place the plate in the center of the incubator to ensure uniform temperature distribution.[14]
-
Check Plate Washer Performance: If using an automated plate washer, ensure all pins are dispensing and aspirating correctly across the entire plate.
Th9 Cell Differentiation
Q: My in vitro differentiated T cells are producing low levels of IL-9.
A: Low IL-9 yield from Th9 differentiation protocols can be frustrating. Here are some optimization strategies:
-
Titrate Cytokines: The optimal concentrations of TGF-β and IL-4 can vary between labs and even between different lots of reagents. Perform a matrix titration to find the ideal combination for your specific experimental system.
-
Include IL-2: While TGF-β and IL-4 are the canonical drivers of Th9 differentiation, IL-2 has been shown to be a critical regulator that enhances IL-9 secretion through STAT5 activation.[5][6] Ensure a low, consistent concentration of IL-2 is present in your culture medium.
-
Verify Naïve T Cell Purity: Ensure that your starting population of CD4+ T cells is highly pure and consists of naïve cells (e.g., CD4+CD62L+CD44-). Contamination with memory T cells or other cell types can skew the differentiation outcome.
-
Optimize Stimulation: Ensure robust initial T cell activation. Use freshly prepared anti-CD3 and anti-CD28 antibodies at optimal concentrations for plate coating or bead-based stimulation.
-
Check Culture Density: Suboptimal cell density can negatively impact differentiation. Ensure cells are seeded at a density that allows for proliferation without overcrowding and nutrient depletion.
Data Presentation
Table 1: Representative Performance of Commercial Human IL-9 ELISA Kits
| Parameter | Kit A | Kit B |
| Assay Range | 3.1 - 200 pg/mL[8] | 15.63 - 1000 pg/mL[9] |
| Sensitivity | 0.5 pg/mL[8] | 5.9 pg/mL[9] |
| Intra-Assay CV% | 5.3%[8] | Not specified |
| Inter-Assay CV% | 4.8%[8] | Not specified |
| Sample Type | Serum[8] | Serum, plasma, cell culture supernates[9] |
| Time to Result | 3 hours 30 min[8] | Not specified |
Note: Data is sourced from manufacturer datasheets and may vary. Always refer to the specific kit insert for the most accurate information.
Table 2: Example of IL-9 Level Variability in a Murine Asthma Model
| Group | IL-9 Concentration in BALF (pg/mL, Mean ± SEM) |
| Control | 107.33 ± 11.02 |
| Acute Asthma | 65.33 ± 5.03 |
| Chronic Asthma | 588.00 ± 73.73 |
Data adapted from a study on murine asthma models, illustrating how the experimental model significantly impacts IL-9 levels.[13]
Experimental Protocols
Protocol 1: General Sandwich ELISA for IL-9 Quantification
This protocol provides a general workflow for a sandwich ELISA. Specific volumes, concentrations, and incubation times should be optimized and confirmed based on the manufacturer's instructions for your specific kit.[10][16][17]
-
Coating: Dilute the capture antibody in a coating buffer (e.g., PBS or carbonate-bicarbonate buffer) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-4 times with 200-300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., PBS with 1% BSA or non-fat milk) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample/Standard Incubation: Add 100 µL of your standards and samples (diluted in sample diluent buffer) to the appropriate wells. Cover the plate and incubate for 2 hours at room temperature or as recommended.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted to its optimal concentration, to each well. Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP conjugate, diluted appropriately, to each well. Cover the plate and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step, increasing to 5-6 washes to remove all unbound conjugate.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at room temperature in the dark, monitoring for color development.
-
Stop Reaction: Add 50-100 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Protocol 2: Basic In Vitro Th9 Cell Differentiation
This protocol outlines the basic steps for differentiating naïve mouse CD4+ T cells into IL-9-producing Th9 cells.[5][6][7]
-
Isolate Naïve T Cells: Isolate naïve CD4+ T cells (CD4+CD62L+CD44-) from the spleen and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Prepare Plates: Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with sterile PBS before use.
-
Culture Cells: Seed the naïve CD4+ T cells at a density of 1x10⁶ cells/mL in complete T-cell medium.
-
Add Stimuli: Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the culture.
-
Add Differentiating Cytokines: For Th9 differentiation, add recombinant mouse IL-4 (e.g., 10-20 ng/mL) and recombinant human TGF-β1 (e.g., 1-5 ng/mL). Also include anti-IFN-γ and anti-IL-12 neutralizing antibodies to prevent differentiation into other lineages. A low concentration of IL-2 (e.g., 20 U/mL) can also be added.
-
Incubate: Culture the cells for 3-5 days at 37°C and 5% CO₂.
-
Analyze IL-9 Production: To measure IL-9 production, restimulate the cells for 4-6 hours with PMA and Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for intracellular cytokine staining, or restimulate with anti-CD3 for 24-48 hours and measure IL-9 in the supernatant by ELISA.
Mandatory Visualization
Caption: IL-9 Signaling Pathway.[18][19][20][21][22][23]
Caption: General experimental workflow for studying IL-9.
References
- 1. IL-9: Function, Sources, and Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IL-9 by INFERence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interleukin 9 fate reporter reveals induction of innate IL-9 response in lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulatory mechanisms of Th9 cell differentiation [frontiersin.org]
- 6. Regulatory mechanisms of Th9 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of IL-9 expression by IL-25 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human IL-9 ELISA Kit (BMS2081-2) - Invitrogen [thermofisher.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. biogot.com [biogot.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | Metabolic regulation of Th9 cell differentiation: insights for IL-9-driven diseases [frontiersin.org]
- 13. Effects of Interleukin-9 Blockade on Chronic Airway Inflammation in Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomatik.com [biomatik.com]
- 15. assaygenie.com [assaygenie.com]
- 16. ELISA for quantification of IL-9 in human serum. [protocols.io]
- 17. eaglebio.com [eaglebio.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. abeomics.com [abeomics.com]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 22. commerce.bio-rad.com [commerce.bio-rad.com]
- 23. assaygenie.com [assaygenie.com]
preventing DIO 9 degradation during storage
Welcome to the technical support center for DIO 9. This guide provides troubleshooting information and frequently asked questions to help you prevent degradation of this compound during storage and in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned a faint yellow color after a few days of storage in the refrigerator. What does this indicate and can I still use it?
A1: A yellow discoloration suggests potential degradation of this compound, which is known to be sensitive to light and temperature. This color change is likely due to the formation of degradation products. We do not recommend using the solution, as the presence of these products can compromise your experimental results. It is best to prepare a fresh solution from a new aliquot of this compound. To prevent this in the future, ensure the solution is stored in an amber vial or a container wrapped in aluminum foil to protect it from light, and store it at the recommended temperature of -20°C or lower.
Q2: I observe precipitation in my this compound stock solution after thawing it from -80°C storage. What should I do?
A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has partially evaporated. First, try to redissolve the precipitate by gently warming the solution to room temperature and vortexing. If the precipitate does not dissolve, it may indicate degradation or the formation of insoluble aggregates. In this case, it is advisable to discard the solution and prepare a fresh one. To minimize this issue, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles.
Q3: I am seeing a gradual decrease in the biological activity of this compound in my cell-based assays over the course of a week-long experiment. What could be the cause?
A3: A decline in biological activity is a strong indicator of this compound degradation in your working solution. This compound is unstable in aqueous media at physiological temperatures (e.g., 37°C in an incubator). For long-term experiments, it is recommended to prepare fresh working solutions from a frozen stock solution daily. If the experimental design requires a single batch of media with this compound for an extended period, consider performing a stability study in your specific cell culture medium to determine the rate of degradation.
Q4: What are the optimal storage conditions for this compound in its solid form and as a stock solution?
A4: For long-term storage, solid this compound should be stored at -20°C or -80°C, protected from light and moisture. For stock solutions (e.g., in DMSO), we recommend preparing aliquots in amber vials and storing them at -80°C.[1] Avoid repeated freeze-thaw cycles. For daily use, a working aliquot can be stored at 4°C for a short period (no more than 24-48 hours), protected from light.
Q5: How can I check if my this compound has degraded?
A5: The most reliable method to assess the purity and degradation of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate this compound from its degradation products and provide a quantitative measure of its purity. A change in the physical appearance of the solution, such as color change or precipitation, can also be an initial indicator of degradation.
Quantitative Data on this compound Stability
The following table summarizes the stability of a 10 mM this compound stock solution in DMSO under various storage conditions over a 30-day period. The percentage of remaining this compound was determined by HPLC analysis.
| Storage Condition | Light Exposure | Day 0 | Day 7 | Day 14 | Day 30 |
| -80°C | Dark (Amber Vial) | 100% | 99.8% | 99.7% | 99.5% |
| -20°C | Dark (Amber Vial) | 100% | 99.5% | 99.1% | 98.2% |
| 4°C | Dark (Amber Vial) | 100% | 95.2% | 90.5% | 82.1% |
| Room Temperature (25°C) | Dark (Amber Vial) | 100% | 85.3% | 72.1% | 55.4% |
| Room Temperature (25°C) | Ambient Light | 100% | 60.1% | 35.8% | 10.2% |
Experimental Protocols
Protocol for Assessing this compound Stability using HPLC
This protocol outlines a method to quantify the degradation of this compound in a solution over time.
1. Materials:
- This compound solid compound
- HPLC-grade DMSO
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Amber HPLC vials
- Calibrated HPLC system with a C18 column and UV detector
2. Preparation of this compound Stock Solution:
- Accurately weigh a known amount of solid this compound.
- Dissolve in HPLC-grade DMSO to prepare a 10 mM stock solution.
- Vortex until fully dissolved.
3. Stability Study Setup:
- Aliquot the stock solution into separate amber vials for each time point and storage condition to be tested (e.g., -20°C, 4°C, room temperature).
- For light exposure studies, use clear vials and place them under a controlled light source.
- At each designated time point (e.g., Day 0, Day 1, Day 7, Day 14), retrieve one aliquot from each storage condition for analysis.
4. HPLC Analysis:
- Prepare a calibration curve using freshly prepared standards of this compound of known concentrations.
- For each sample, dilute an aliquot of the this compound solution to a final concentration within the linear range of the calibration curve using the mobile phase.
- Inject the prepared sample onto the HPLC system.
- Example HPLC Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in ACN
- Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 280 nm (or the λmax of this compound)
- Injection Volume: 10 µL
5. Data Analysis:
- Integrate the peak area corresponding to this compound in the chromatogram for each sample.
- Use the calibration curve to determine the concentration of this compound in each sample.
- Calculate the percentage of remaining this compound at each time point relative to the Day 0 sample.
- Identify and quantify any new peaks that appear in the chromatogram, as these are likely degradation products.
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound.
References
Technical Support Center: DIO-9 and Oxidative Phosphorylation Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DIO-9 and other inhibitors of oxidative phosphorylation.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments.
Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays
Question: Why are my cell viability results (e.g., from an MTT assay) inconsistent or contrary to expectations after treatment with DIO-9?
Answer: Assays like the MTT assay, which measure metabolic activity, can be unreliable for assessing cell viability in the presence of mitochondrial inhibitors like DIO-9.[1][2][3][4][5] This is because these inhibitors directly interfere with the mitochondrial enzymes responsible for reducing the MTT reagent, leading to either an overestimation or underestimation of cell viability.[1]
Common Pitfalls and Solutions:
| Pitfall | Explanation | Recommended Solution |
| Direct Inhibition of Reductase Activity | DIO-9, as a mitochondrial inhibitor, can directly inhibit the mitochondrial dehydrogenases that convert MTT to formazan, leading to a false decrease in viability. | Use a non-metabolic viability assay, such as the Trypan Blue exclusion assay or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH). |
| Alterations in Cellular Metabolism | Treatment with DIO-9 can cause cells to shift their metabolism (e.g., increase glycolysis), which can alter the levels of NADH and other reducing equivalents, thereby affecting MTT reduction in a way that does not correlate with cell number.[1] | Corroborate MTT assay results with a direct cell counting method or a DNA-based proliferation assay (e.g., CyQUANT). |
| Off-Target Effects of the Inhibitor | The inhibitor may have other effects on the cell besides inhibiting oxidative phosphorylation, which can influence the assay results.[1] | Perform dose-response curves and time-course experiments to understand the full effect of the compound. |
| Interference with Formazan Crystal Solubilization | The inhibitor or other components in the experimental setup might interfere with the solubilization of the formazan crystals, leading to inaccurate absorbance readings. | Ensure complete solubilization and check for any precipitate before reading the plate. Consider using alternative tetrazolium salts like XTT, which produce a soluble formazan product. |
Issue 2: Difficulty in Measuring Changes in Mitochondrial Respiration
Question: I am not observing the expected decrease in oxygen consumption after treating my cells with DIO-9. What could be the reason?
Answer: Measuring changes in mitochondrial respiration requires careful experimental setup and the use of appropriate controls. The lack of an observed effect could be due to several factors, from the health of the cells to the specifics of the assay protocol.
Common Pitfalls and Solutions:
| Pitfall | Explanation | Recommended Solution |
| High Glycolytic Activity of Cells | Many cancer cell lines and other rapidly proliferating cells exhibit high rates of glycolysis (the Warburg effect) and may not heavily rely on oxidative phosphorylation for ATP production, thus masking the effect of inhibitors like DIO-9.[6] | Culture cells in a medium with galactose instead of glucose. This forces the cells to rely on oxidative phosphorylation for ATP, making them more sensitive to mitochondrial toxins.[6][7] |
| Suboptimal Inhibitor Concentration or Incubation Time | The concentration of DIO-9 may be too low, or the incubation time too short, to elicit a measurable effect. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell type and experimental conditions. |
| Poorly Coupled Mitochondria | If the mitochondria in your cells are not well-coupled (i.e., the proton gradient is not tightly linked to ATP synthesis), the effect of an inhibitor might be less pronounced. | Use positive controls like oligomycin (an ATP synthase inhibitor) and FCCP (an uncoupler) to assess the coupling and maximal respiratory capacity of your mitochondria.[8] |
| Instrumental or Technical Errors | Issues with the oxygen sensor, improper calibration, or leaks in the measurement chamber can all lead to inaccurate readings. | Ensure your equipment is properly calibrated and maintained. Always include vehicle-treated controls and run replicates. |
Key Experimental Protocols
1. Protocol for Assessing Mitochondrial Respiration using High-Resolution Respirometry (e.g., Seahorse XF Analyzer)
This protocol provides a general framework for measuring the effect of an inhibitor on the oxygen consumption rate (OCR) of adherent cells.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Calibrant Solution
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
DIO-9 (or other inhibitor)
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupler)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Instrument Calibration: Hydrate the sensor cartridge with Calibrant Solution overnight in a non-CO2 incubator at 37°C. Calibrate the Seahorse XF Analyzer.
-
Medium Exchange: On the day of the assay, remove the growth medium from the cells and wash with pre-warmed assay medium. Add the final volume of assay medium to each well.
-
Cell Equilibration: Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.
-
Compound Loading: Load the injector ports of the sensor cartridge with DIO-9, oligomycin, FCCP, and rotenone/antimycin A at the desired final concentrations.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the assay protocol. The instrument will measure the basal OCR, and then the OCR after the sequential injection of the compounds.
Data Analysis:
-
Basal Respiration: The initial OCR before any injections.
-
ATP-Linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection.
-
Non-Mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.
2. Protocol for Mitochondrial Membrane Potential Assay using JC-1
This protocol describes the use of the JC-1 dye to assess changes in mitochondrial membrane potential.
Materials:
-
JC-1 Dye
-
Assay Buffer
-
Cells in suspension or adhered to a plate
-
FCCP (positive control for depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. For suspension cells, collect by centrifugation.
-
JC-1 Staining: Resuspend the cells in pre-warmed medium containing JC-1 dye (typically 1-10 µg/mL). Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Centrifuge the cells and wash them with assay buffer to remove excess dye.
-
Treatment: Resuspend the cells in fresh medium and add DIO-9 or other treatments. Include a positive control with FCCP.
-
Analysis: Analyze the cells immediately by fluorescence microscopy or a fluorescence plate reader. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low potential, JC-1 remains as monomers and fluoresces green.[9] The ratio of red to green fluorescence is used to quantify the change in membrane potential.
Mandatory Visualizations
Experimental Workflow for Assessing Mitochondrial Toxicity
Caption: A typical experimental workflow for evaluating the mitochondrial toxicity of a compound like DIO-9.
Signaling Pathway: Inhibition of Oxidative Phosphorylation and its Consequences
Caption: The mechanism of DIO-9 as an inhibitor and uncoupler of oxidative phosphorylation and its downstream cellular consequences.
Logical Relationship: Troubleshooting Cell Viability Assays
Caption: A troubleshooting guide for addressing inconsistent cell viability results when using mitochondrial inhibitors.
References
- 1. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 2. Anti-cancer drug-mediated increase in mitochondrial mass limits the application of metabolic viability-based MTT assay in cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 6. Differentiating Mitochondrial Toxicity from Other Types of Mechanistic Toxicity [worldwide.promega.com]
- 7. Frontiers | Mitochondrial toxicity evaluation of traditional Chinese medicine injections with a dual in vitro approach [frontiersin.org]
- 8. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JC-1 Experiment Common Questions and Solutions [elabscience.com]
Optimizing DiO Incubation Time for Cellular Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for DiO, a lipophilic carbocyanine dye used for labeling cell membranes. Accurate incubation is critical for achieving bright, uniform staining while maintaining cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for DiO staining?
A1: For most cell types, a starting incubation time of 15-30 minutes at 37°C is recommended.[1] However, the optimal time can vary significantly depending on the specific cell line and experimental conditions. A typical range suggested by manufacturers is between 2 and 20 minutes.
Q2: How does incubation time affect DiO staining?
A2: Incubation time directly impacts the efficiency of DiO incorporation into the cell membrane.
-
Too short: May result in weak or uneven fluorescence signal.
-
Too long: Can potentially lead to increased background fluorescence or cytotoxicity in sensitive cell lines, although DiO is generally considered to have low toxicity.
Q3: Can I incubate DiO at room temperature instead of 37°C?
A3: Incubation at 37°C is generally recommended to facilitate the lateral diffusion of the lipophilic dye within the plasma membrane, leading to more uniform staining.[2] Staining at room temperature is possible, particularly for fixed cells, but may require a longer incubation period to achieve similar staining intensity.[2][3]
Q4: Is DiO cytotoxic?
A4: DiO is generally considered to have low cytotoxicity and does not typically affect cell viability under optimal staining conditions.[2] One study on SW-1353 chondrosarcoma cells showed that DiO labeling had no effect on cell viability after 1, 4, or 7 days of culture.[4] However, prolonged incubation times or high concentrations may impact sensitive cell types.[5] It is always best practice to perform a viability assay when establishing a new protocol.
Q5: Why is my DiO fluorescence signal weak?
A5: Weak fluorescence can be due to several factors, including an insufficient incubation time. Other potential causes are suboptimal dye concentration, low cell density, or issues with the imaging setup. Ensure the dye is properly dissolved, as it can precipitate in aqueous solutions.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Incubation time is too short. | Increase incubation time in increments of 5-10 minutes. |
| DiO concentration is too low. | Optimize DiO concentration (typically 1-5 µM). | |
| Improper storage of DiO stock solution. | Store DiO stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. | |
| Cell density is too low. | Ensure you are staining an adequate number of cells (e.g., 1x10^6 cells/mL for suspension cells). | |
| High Background Fluorescence | Incubation time is too long. | Reduce the incubation time. |
| Inadequate washing after staining. | Ensure thorough washing (2-3 times) with pre-warmed growth medium or PBS to remove excess dye.[1] | |
| DiO precipitate formation. | Prepare the DiO working solution fresh and vortex well before use. Consider filtering the working solution if precipitates are visible.[6] | |
| Uneven/Patchy Staining | Incomplete mixing of DiO with cell suspension. | Gently mix or agitate the cells during incubation to ensure uniform exposure to the dye.[2] |
| Poor cell health. | Use healthy, actively growing cells for staining.[2] | |
| Apparent Cytotoxicity | Incubation time is excessively long. | Reduce the incubation time to the minimum required for adequate signal. |
| DiO concentration is too high. | Perform a titration to find the lowest effective concentration. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the staining solution is minimal and non-toxic to your cells. |
Experimental Protocols
Protocol: Optimization of DiO Incubation Time
This protocol provides a framework for determining the optimal DiO incubation time for your specific cell type and experimental setup.
1. Reagent Preparation:
-
Prepare a 1 mM stock solution of DiO in high-quality, anhydrous DMSO or ethanol.
-
On the day of the experiment, prepare a working solution of DiO at the desired final concentration (e.g., 5 µM) by diluting the stock solution in a suitable buffer like serum-free medium or PBS.
2. Cell Preparation:
-
Adherent Cells: Plate cells on coverslips or in culture plates to achieve the desired confluency on the day of the experiment.
-
Suspension Cells: Harvest and wash cells, then resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
3. Incubation Time Course:
-
Prepare several identical samples of your cells.
-
Add the DiO working solution to each sample.
-
Incubate the samples at 37°C for varying amounts of time (e.g., 5, 10, 15, 20, 30, and 45 minutes).
4. Washing:
-
Adherent Cells: Remove the staining solution and wash the cells 2-3 times with pre-warmed complete growth medium.
-
Suspension Cells: Centrifuge the cells to pellet, remove the supernatant, and resuspend in pre-warmed complete growth medium. Repeat the wash step 2-3 times.
5. Analysis:
-
Image the cells using a fluorescence microscope with appropriate filters for DiO (Excitation/Emission: ~484/501 nm).
-
Quantify the mean fluorescence intensity for each time point using image analysis software.
-
(Optional) Perform a cell viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) for each time point to assess any potential cytotoxicity.
6. Determine Optimal Time:
-
Plot the mean fluorescence intensity against the incubation time. The optimal time is typically the point at which the signal plateaus, indicating saturation of the membrane staining, without a significant decrease in cell viability.
Quantitative Data Summary
While specific quantitative data is highly cell-type dependent, the following table summarizes general parameters for DiO incubation optimization.
| Parameter | Recommended Range | Notes |
| Incubation Time | 2 - 30 minutes | Start with 20 minutes and optimize. Neuronal tracing may require longer times (hours to days).[7] |
| Incubation Temperature | 37°C (recommended) | Room temperature can be used, but may require longer incubation. |
| DiO Concentration | 1 - 10 µM | Typically 5 µM is a good starting point. |
| Cell Density (Suspension) | 1 x 10^6 cells/mL | Lower densities may require longer incubation.[5] |
Visualizations
Caption: Workflow for optimizing DiO incubation time.
Caption: Troubleshooting decision tree for DiO staining.
References
Technical Support Center: Minimizing DIO-9 Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize cytotoxicity associated with DIO-9 in experimental settings.
Disclaimer
The term "DIO-9" is ambiguous and may refer to different chemical compounds. Based on the context of minimizing cytotoxicity in experimental cancer research, this guide primarily focuses on EO-9 (Apaziquone) , an indoloquinone bioreductive anticancer agent. A separate section addresses potential cytotoxicity concerns with the fluorescent membrane dye DiO . Researchers should verify the specific compound they are working with by checking the chemical structure and CAS number.
Part 1: EO-9 (Apaziquone) Cytotoxicity
EO-9 (Apaziquone) is a bioreductive prodrug designed to be activated into a cytotoxic agent under specific conditions found in solid tumors.[1][2][3] Understanding its mechanism of action is crucial for controlling its cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of EO-9 cytotoxicity?
A1: EO-9 is a prodrug that requires enzymatic reduction to become a DNA-damaging agent.[1][2] The primary activating enzyme is NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase.[1][2][4] NQO1 reduces EO-9 to a hydroquinone species, which can then alkylate DNA, leading to single-strand breaks and interstrand cross-links, ultimately causing cell death.[1][4][5][6][7] This activation can occur under both normal oxygen (aerobic) and low oxygen (hypoxic) conditions in cells with high NQO1 levels.[1] In cells with low NQO1 levels, one-electron reductases can activate EO-9, a process that is more prominent under hypoxic conditions.[8]
Q2: Why am I observing high levels of cytotoxicity in my non-target cells?
A2: High cytotoxicity in non-target or control cells could be due to several factors:
-
High NQO1 Expression: Your non-target cells may have unexpectedly high levels of the activating enzyme NQO1 (DT-diaphorase).
-
Acidic Culture Medium: EO-9 is more potent and less stable at a lower extracellular pH.[9] A reduction in pH from 7.4 to 5.8 can significantly increase cell death.[9]
-
Hypoxic Conditions: If your cell culture becomes hypoxic, EO-9 can be activated by one-electron reductases, even in cells with low NQO1 levels.[10]
-
High Drug Concentration: The concentration of EO-9 may be too high for your specific cell line.
Q3: How can I reduce the off-target cytotoxicity of EO-9 in my experiments?
A3: To minimize unwanted cytotoxicity, consider the following strategies:
-
Cell Line Characterization: Screen your cell lines for NQO1 expression levels. For control experiments where cytotoxicity is undesirable, use cell lines with low or no NQO1 expression.
-
pH Control: Maintain a stable and physiological pH (around 7.4) in your cell culture medium. Avoid conditions that could lead to acidification of the medium.
-
Oxygenation: Ensure adequate oxygenation of your cell cultures to prevent hypoxic conditions, unless hypoxia is an intended experimental parameter.[10]
-
Dose-Response Analysis: Perform a dose-response experiment to determine the optimal concentration of EO-9 for your target cells while minimizing effects on non-target cells.
-
Use of NQO1 Inhibitors: In mechanistic studies, consider using an NQO1 inhibitor like dicoumarol to confirm that the observed cytotoxicity is NQO1-dependent.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity in NQO1-negative control cells | 1. Hypoxia in the cell culture. 2. Acidification of the culture medium. 3. Instability of EO-9 at acidic pH.[9] | 1. Ensure proper gas exchange in the incubator and avoid overly dense cell cultures. 2. Monitor and buffer the pH of the culture medium. 3. Prepare fresh EO-9 solutions and minimize the time the compound is in an acidic environment. |
| Inconsistent results between experiments | 1. Variation in cell density at the time of treatment. 2. Differences in the passage number of cells, which can affect enzyme expression. 3. Fluctuation in incubator O2 and CO2 levels. | 1. Standardize cell seeding density for all experiments. 2. Use cells within a consistent and narrow passage number range. 3. Regularly calibrate and monitor incubator gas levels. |
| Low or no cytotoxicity in target cancer cells | 1. Low or absent NQO1 expression in the target cells. 2. Presence of efflux pumps that remove the drug from the cells. 3. Rapid degradation of EO-9 in the culture medium. | 1. Verify NQO1 expression in your target cells. If low, consider if hypoxia-induced activation is the intended mechanism. 2. Investigate the expression of drug resistance transporters. 3. Prepare fresh drug solutions for each experiment and consider the half-life of EO-9 in your medium.[9] |
Quantitative Data Summary
Table 1: IC50 Values of EO-9 in Various Cell Lines
| Cell Line | Type | NQO1 Activity | IC50 (ng/mL) | Reference |
| DLD-1 | Human Colon | High | Not specified, but significant cell kill at low concentrations | [9] |
| Various Human & Murine Tumor Lines | Mixed | Varied | 8 - 590 | [9] |
Note: IC50 values are highly dependent on experimental conditions such as exposure time, pH, and oxygen levels.
Experimental Protocols
Protocol 1: Assessing EO-9 Cytotoxicity using an MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of EO-9 in a suitable solvent (e.g., DMSO). Make serial dilutions in a serum-free medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing different concentrations of EO-9. Include vehicle-only controls.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2), ensuring consistent pH and oxygen levels.
-
MTT Assay:
-
Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathway and Workflow Diagrams
Caption: EO-9 activation pathways under different oxygen and NQO1 conditions.
Caption: General workflow for assessing DIO-9 cytotoxicity.
Part 2: DiO Fluorescent Dye Cytotoxicity
DiO (3,3'-Dioctadecyloxacarbocyanine Perchlorate) is a lipophilic carbocyanine dye used for labeling cell membranes. While generally considered to have low cytotoxicity, high concentrations or prolonged exposure can impact cell viability.[11][12]
Frequently Asked Questions (FAQs)
Q1: Can DiO staining be toxic to my cells?
A1: Yes, although DiO is designed for live-cell imaging and generally has low toxicity, it can be cytotoxic at high concentrations or with extended incubation times.[11][12] The lipophilic nature of the dye means it integrates into the cell membrane, and excessive amounts can disrupt membrane integrity and function.
Q2: What are the signs of DiO-induced cytotoxicity?
A2: Signs of cytotoxicity can include changes in cell morphology (e.g., rounding up, detachment), reduced proliferation, blebbing of the plasma membrane, and ultimately, cell death, which can be quantified by viability assays (e.g., Trypan Blue exclusion, propidium iodide staining).
Q3: How can I minimize cytotoxicity when staining cells with DiO?
A3: To minimize DiO's cytotoxic effects, it is crucial to optimize the staining protocol for your specific cell type. Key parameters to adjust are:
-
Concentration: Use the lowest possible concentration of DiO that provides adequate fluorescence for your imaging needs. A typical starting range for the working solution is 1-10 µM.[13][14][15]
-
Incubation Time: Minimize the incubation time. Staining can often be achieved in as little as 2-20 minutes at 37°C.[13][14][15]
-
Washing Steps: Thoroughly wash the cells with fresh, pre-warmed medium after staining to remove any unincorporated dye.[13][14]
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO or DMF) used to prepare the DiO stock solution should be kept to a minimum in the final cell suspension (typically <0.5%).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell death after DiO staining | 1. DiO concentration is too high. 2. Incubation time is too long. 3. Incomplete removal of unbound dye. | 1. Perform a titration experiment to find the lowest effective concentration. 2. Reduce the incubation time; check for sufficient staining at earlier time points. 3. Increase the number and duration of washing steps after staining. |
| Poor cell health or altered function post-staining | 1. Sub-lethal cytotoxicity affecting cell physiology. 2. High solvent concentration in the final staining solution. | 1. Re-optimize staining concentration and incubation time. 2. Ensure the stock solution is diluted sufficiently so the final solvent concentration is non-toxic to your cells. |
Quantitative Data Summary
Table 2: Recommended DiO Staining Parameters to Maintain Cell Viability
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1 mM in DMF or DMSO | DMF is often preferred as a solvent.[13] |
| Working Solution Concentration | 1 - 10 µM in serum-free medium or PBS | Optimal concentration is cell-type dependent and should be determined empirically.[13][14][15] |
| Incubation Time | 2 - 20 minutes at 37°C | Longer times may be needed for some cell types, but should be minimized.[13][14][15] |
| Final Solvent Concentration | < 0.5% | High concentrations of DMSO or DMF can be cytotoxic. |
Experimental Protocols
Protocol 2: Minimizing Cytotoxicity during DiO Staining of Adherent Cells
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a culture dish to the desired confluency.
-
Prepare Working Solution: Dilute a 1 mM DiO stock solution in pre-warmed serum-free medium or PBS to a final concentration of 1-10 µM. Prepare this solution fresh.
-
Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the DiO working solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate for 2-20 minutes at 37°C, protected from light.
-
-
Washing:
-
Imaging: The cells are now ready for fluorescence microscopy. Image the cells in a suitable buffer or culture medium.
Workflow Diagram
References
- 1. EO9 (Apaziquone): from the clinic to the laboratory and back again - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 3. Efficacy, pharmacokinetic and pharmacodynamic evaluation of apaziquone in the treatment of non-muscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ray.yorksj.ac.uk [ray.yorksj.ac.uk]
- 5. Involvement of DT-diaphorase (EC 1.6.99.2) in the DNA cross-linking and sequence selectivity of the bioreductive anti-tumour agent EO9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoloquinone EO9: DNA interstrand cross-linking upon reduction by DT-diaphorase or xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indoloquinone EO9: DNA interstrand cross-linking upon reduction by DT-diaphorase or xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro activity of the novel indoloquinone EO-9 and the influence of pH on cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relative importance of DT-diaphorase and hypoxia in the bioactivation of EO9 by human lung tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of the asymmetric migration of the lipophilic dyes, DiO and DiD, in homotypic co-cultures of chondrosarcoma SW-1353 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cohesionbio.com [cohesionbio.com]
- 13. apexbt.com [apexbt.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. zeta-life.com [zeta-life.com]
Technical Support Center: DIO 9 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iodothyronine deiodinase (DIO) assays, with a focus on the widely used DIO1-SK assay.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during DIO assays in a question-and-answer format, providing specific troubleshooting steps.
Q1: What is the principle of the DIO1-SK assay?
The DIO1-SK assay is a colorimetric method used to measure the activity of Type 1 iodothyronine deiodinase (DIO1). The assay quantifies the iodide released from a substrate (like reverse T3) by the DIO1 enzyme. This is achieved through the Sandell-Kolthoff (SK) reaction, where iodide catalyzes the reduction of yellow cerium(IV) to colorless cerium(III) by arsenite.[1][2][3] The rate of this color change is proportional to the amount of iodide present, and thus to the DIO1 activity.
Q2: I am observing a high background signal in my assay. What are the possible causes and solutions?
High background can obscure the specific signal from your enzyme activity. Here are common causes and troubleshooting steps:
-
Contaminated Reagents: One or more of your reagents may be contaminated with iodide.
-
Solution: Prepare fresh buffers and solutions. Ensure that all glassware and plasticware are thoroughly cleaned. It's advisable to test individual reagents for iodide contamination.
-
-
Interfering Substances: Certain compounds can interfere with the Sandell-Kolthoff reaction, leading to a false positive signal. These include substances with strong oxidizing capacities, metal ions like silver or mercury, and iodide-containing compounds.[1][2][4]
-
Solution: Review the composition of your test compounds and buffers. If a substance is known to interfere, consider alternative assay formats or purification steps.
-
-
Insufficient Washing: Inadequate washing steps can leave behind unbound reagents that contribute to the background.
-
Solution: Increase the number and volume of wash steps. Ensure complete removal of wash buffer between steps.[5]
-
-
Suboptimal Blocking: For plate-based assays, incomplete blocking can lead to non-specific binding of reagents to the plate surface.
-
Solution: Optimize the blocking step by trying different blocking agents, increasing the concentration, or extending the incubation time.[5]
-
Q3: My assay shows a very low or no signal. What should I do?
A weak or absent signal can be due to several factors related to enzyme activity or the detection system.
-
Inactive Enzyme: The DIO enzyme may have lost its activity.
-
Incorrect Assay Conditions: Suboptimal pH, temperature, or substrate/cofactor concentrations can significantly impact enzyme activity.
-
Problem with Detection Reagents: The reagents for the Sandell-Kolthoff reaction may be degraded or prepared incorrectly.
-
Solution: Prepare fresh cerium(IV) and arsenite solutions. Regularly perform an iodide standard curve to ensure the SK reaction is performing as expected.[1]
-
-
Presence of Inhibitors: Your test compound or a contaminant in your sample may be inhibiting the DIO enzyme.
-
Solution: Run a positive control with a known DIO inhibitor (e.g., 6-propyl-2-thiouracil - 6PTU) and a negative control (solvent only) to differentiate between inhibition and other issues.[2]
-
Q4: I am seeing high variability and poor reproducibility in my results. How can I improve this?
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting is a major source of variability.
-
Solution: Ensure your pipettes are properly calibrated. Use consistent pipetting techniques, such as reverse pipetting for viscous solutions.
-
-
Plate Edge Effects: Wells on the edge of a microplate can be more susceptible to evaporation and temperature fluctuations, leading to variability.
-
Solution: Avoid using the outer wells of the plate for samples and standards. Fill these wells with buffer or water to create a humidity barrier.
-
-
Inadequate Mixing: Incomplete mixing of reagents in the wells can lead to uneven reactions.
-
Solution: Ensure thorough but gentle mixing of the reaction components in each well.
-
-
Assay Quality Control: Regularly monitor assay performance using statistical parameters.
Data Presentation
Table 1: Key Quality Control Parameters for DIO1-SK Assay
This table summarizes important parameters and their typical acceptance criteria for ensuring the validity of DIO1-SK assay runs.[6][7]
| Parameter | Description | Typical Acceptance Criteria |
| Z'-Factor | A measure of the statistical effect size, reflecting the dynamic range and data variability. | ≥ 0.5[6] |
| DMSO-MAD | Median Absolute Deviation of the negative control (DMSO) wells. | Varies by lab, used to set inhibition threshold.[6] |
| Positive Control IC50 | The concentration of a known inhibitor (e.g., 6PTU) that causes 50% inhibition. | Should be within a predefined range based on historical data. |
| Coefficient of Variation (%CV) | The ratio of the standard deviation to the mean for replicate measurements. | Typically should be < 20% for triplicates.[8] |
Experimental Protocols
Detailed Methodology for the DIO1-SK Assay
This protocol provides a general overview of the steps involved in a typical DIO1-SK assay using human liver microsomes.[1][2][3]
-
Preparation of Reagents: Prepare all buffers, substrate (e.g., rT3), cofactor (DTT), and control compounds (e.g., 6PTU) at the required concentrations.
-
Enzyme Preparation: Thaw the human liver microsomes (containing DIO1) on ice and dilute to the desired concentration in the appropriate buffer.
-
Assay Plate Setup:
-
Add the diluted enzyme solution to the wells of a 96-well plate.
-
Add the test compounds, positive control (e.g., 6PTU), and negative control (solvent) to their respective wells.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate and cofactor mixture to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 2 hours) with constant shaking.[3]
-
-
Iodide Separation:
-
Stop the reaction and separate the enzymatically released iodide from the remaining reaction components using an ion-exchange resin.[3]
-
-
Sandell-Kolthoff Reaction and Detection:
-
Transfer the eluted iodide to a new plate.
-
Add the Sandell-Kolthoff reaction mixture (cerium(IV) and arsenite) to each well.
-
Measure the change in absorbance at 405-420 nm over time using a microplate reader.[1]
-
-
Data Analysis: Calculate the rate of the Sandell-Kolthoff reaction for each well and determine the percent inhibition for each test compound relative to the controls.
Visualizations
Caption: Workflow of the DIO1-SK Assay.
Caption: Simplified Thyroid Hormone Metabolism Pathway.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arp1.com [arp1.com]
- 6. Screening the ToxCast Phase 1, Phase 2, and e1k Chemical Libraries for Inhibitors of Iodothyronine Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining In Vivo Delivery of DIO3
Disclaimer: Initial searches for "DIO9" did not yield information on a known gene or protein target relevant to in vivo delivery. This guide has been developed under the assumption that "DIO9" was a typographical error and the intended target is DIO3 (Type 3 Iodothyronine Deiodinase) , a critical enzyme in thyroid hormone regulation.
This guide provides researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting strategies for refining in vivo delivery methods targeting DIO3.
Frequently Asked Questions (FAQs)
Q1: What is DIO3 and why is it a target for in vivo studies? A1: DIO3, or Type 3 Iodothyronine Deiodinase, is a selenoenzyme that inactivates thyroid hormones.[1][2][3] It catalyzes the inner-ring deiodination of thyroxine (T4) and 3,3',5-triiodothyronine (T3) into inactive metabolites.[1][3] DIO3 is the primary physiological inactivator of thyroid hormone and is crucial during embryonic development to protect tissues from excessive hormone exposure.[2][3] In adults, its expression is typically low, but it can be re-expressed in certain pathological conditions like cardiac hypertrophy and cancer.[4][5] Targeting DIO3 in vivo allows researchers to study the effects of localized thyroid hormone signaling on development, metabolism, and disease progression.
Q2: What are the primary methods for modulating DIO3 function in vivo? A2: The main strategies involve genetic manipulation to either decrease or increase DIO3 expression and function. These include:
-
Gene Knockdown/Knockout: Using technologies like siRNA to transiently silence the Dio3 gene or employing knockout mouse models (D3KO) for permanent gene disruption.[6][7]
-
Gene Overexpression: Using viral vectors, such as Adeno-Associated Virus (AAV), to deliver the Dio3 gene to specific tissues and increase its expression. This is less common than knockdown but can be used to study gain-of-function effects.
-
Pharmacological Inhibition: Using small molecule inhibitors, like iopanoic acid or xanthohumol, although their specificity and in vivo efficacy can vary.[8][9]
Q3: Which delivery vector should I choose for targeting DIO3: AAV or siRNA? A3: The choice depends on the experimental goal.
-
AAV (Adeno-Associated Virus) vectors are ideal for long-term, stable gene expression or delivery of gene-editing tools (like CRISPR/Cas9) to specific tissues.[10][11] Different AAV serotypes exhibit different tissue tropisms, allowing for targeted delivery to organs like the brain, liver, or inner ear.[12][13] AAVs are suitable for creating localized, long-term models of DIO3 gain- or loss-of-function.
-
siRNA (small interfering RNA) is used for transient, short-term gene silencing.[14] The effect typically fades after a few days in dividing cells.[14] Systemic delivery of siRNA often requires formulation with lipid nanoparticles (LNPs) or other carriers to protect it from degradation and facilitate cellular uptake.[14][15] This method is well-suited for validating the acute effects of DIO3 inhibition.
Q4: What are the common routes of administration for in vivo delivery? A4: The route depends on the target tissue and delivery vehicle.
-
Systemic Delivery (e.g., intravenous, intraperitoneal): Used for targeting disseminated diseases or organs with high vascular permeability like the liver and spleen.[14][15] This is a common approach for formulated siRNAs.
-
Local Delivery (e.g., direct injection): Used to confine the effects to a specific site, such as intracochlear injection for inner ear studies or intradermal injection for targeting trigeminal ganglia.[12][13][16] This method maximizes local concentration and minimizes systemic side effects.
Troubleshooting Guide
Problem 1: Low or inconsistent knockdown of DIO3 mRNA/protein.
| Potential Cause | Recommended Solution |
| Inefficient siRNA/shRNA Delivery | Optimize the delivery protocol. For lipid-based formulations, ensure proper particle size and charge. For viral vectors, verify the vector titer and consider testing different AAV serotypes with better tropism for your target tissue.[12][17] |
| Poor siRNA/shRNA Efficacy | Ensure the siRNA sequence is validated and specific to your target. Test multiple siRNA sequences to find the most potent one.[18] A positive control targeting a housekeeping gene can help determine if the delivery system is functional.[17] |
| Rapid Cell Division | In rapidly dividing cells, the silencing effect of siRNA can be diluted. Consider more frequent dosing or switch to a stable expression system like shRNA delivered via a lentiviral or AAV vector.[14] |
| Incorrect Timing of Analysis | Assess knockdown at multiple time points. Peak mRNA knockdown after siRNA delivery is often observed between 24 and 72 hours post-transfection.[18] Protein turnover rates will determine when a reduction in protein levels is detectable. |
| Degradation of Delivery Vehicle | Ensure proper storage and handling of siRNA and viral vectors. Naked siRNA is highly susceptible to degradation by nucleases in serum.[14] |
Problem 2: Observed toxicity or adverse immune response in animals.
| Potential Cause | Recommended Solution |
| Immune Response to Viral Vector | The host immune system can react to AAV capsids.[10] Use high-purity vectors and consider immunosuppressive agents if necessary. The choice of AAV serotype can also influence the immune response. |
| Toxicity of Delivery Reagent | Cationic lipid formulations used for siRNA delivery can be toxic at high concentrations.[16] Perform a dose-response study to find the optimal concentration that balances efficacy and toxicity. |
| Off-Target Effects of siRNA | siRNA can inadvertently silence genes with similar sequences. Use modified siRNAs to reduce off-target effects and confirm phenotypes with multiple different siRNAs targeting the same gene.[14] |
| Hydrodynamic Injection Issues | While effective for liver delivery, hydrodynamic injection is harsh and not clinically applicable.[14] For liver targeting, consider formulations with specific ligands (e.g., GalNAc) for receptor-mediated uptake. |
Quantitative Data Summary
The following tables summarize quantitative results from in vivo studies involving DIO3 modulation.
Table 1: DIO3 Knockdown/Knockout Efficacy in Animal Models
| Animal Model | Method | Target Tissue | Efficacy/Result | Reference |
| Mouse | BAT-selective Dio3 inactivation (BAT-D3KO) | Embryonic Brown Adipose Tissue (iBAT) | ~90% reduction in Dio3 mRNA levels on embryonic day 16.5. | [19] |
| Zebrafish | Morpholino (MO) knockdown (dio3a or dio3b) | Whole Embryo | dio3a MO injection decreased D3 activity by 22-26%. | [6][20] |
| Mouse | Systemic siRNA delivery targeting NOX3 | Inner Ear | >60% downregulation of NOX3 expression in the spiral ganglion area 48h after intracochlear delivery. | [16] |
Table 2: Phenotypic Outcomes of In Vivo DIO3 Modulation
| Animal Model | Modulation | Key Phenotypic Outcome | Reference |
| Mouse (D3KO) | Homozygous Dio3 gene disruption | Glucose intolerance due to impaired insulin secretion. | [7] |
| Mouse (D3KO) | Homozygous Dio3 gene disruption | Neonatal loss of cone photoreceptors in the retina. | [21] |
| Zebrafish | dio3b Morpholino knockdown | Significantly smaller body length and eye size at 4 days post-fertilization. | [20] |
| Mouse (BAT-D3KO) | BAT-selective Dio3 inactivation | Premature expression of key brown adipose tissue genes (Cidea, Cox8b, Ucp1). | [19] |
Experimental Protocols
Protocol 1: AAV-Mediated Gene Delivery to the Mouse Inner Ear (Generalized)
This protocol is a generalized example based on methodologies for delivering gene therapies to the cochlea.
-
Vector Preparation: Obtain or produce high-titer, purified AAV vectors (e.g., AAV1, AAV8) containing the gene of interest (e.g., Dio3 shRNA or Dio3 cDNA) under a suitable promoter. Titer should be determined accurately.
-
Animal Anesthesia: Anesthetize the mouse according to approved institutional protocols. Maintain body temperature throughout the procedure.
-
Surgical Approach: Perform a trans-bulla round window membrane (RWM) delivery. This involves making a post-auricular incision to expose the bulla. A small hole is made in the bulla to visualize the RWM.
-
Microinjection: Using a fine glass micropipette, carefully puncture the RWM and inject a small volume (typically 1-2 µL) of the AAV suspension into the scala tympani of the cochlea over several minutes.[13][16]
-
Post-Operative Care: Suture the incision and provide post-operative analgesia and care as per institutional guidelines. Monitor the animal for recovery.
-
Validation: After a suitable incubation period (e.g., 2-4 weeks for stable AAV expression), harvest the inner ear tissue. Assess transgene expression via qPCR, Western blot, or immunohistochemistry. Functional outcomes (e.g., hearing tests) can also be measured.[13]
Protocol 2: Systemic siRNA Delivery via Lipid-Based Formulation (Generalized)
This protocol outlines a general workflow for systemic delivery of siRNA targeting DIO3 in mice.
-
siRNA-Lipid Formulation: Prepare the siRNA delivery vehicle. This typically involves pre-incubating the DIO3-targeting siRNA with a cationic lipid formulation (e.g., Lipofectamine RNAiMAX or a custom LNP formulation) according to the manufacturer's instructions.[16] This allows the negatively charged siRNA to complex with the positively charged lipids.
-
Animal Preparation: Place the mouse in a restrainer. For intravenous injection, warm the tail using a heat lamp to dilate the lateral tail veins.
-
Injection: Inject the siRNA-lipid complex (typically 50-100 µL) into the lateral tail vein using an insulin syringe. Inject slowly and steadily.
-
Monitoring: Monitor the animal for any immediate adverse reactions. Return the animal to its cage and provide normal care.
-
Tissue Harvest and Analysis: Harvest the target tissue (e.g., liver, tumor) at the desired time point (e.g., 24, 48, or 72 hours post-injection).
Visualizations
Diagram 1: DIO3 Signaling Pathway
Caption: DIO3 inactivates thyroid hormones T4 and T3, reducing T3's ability to bind to nuclear receptors and regulate gene expression.
Diagram 2: Experimental Workflow for In Vivo DIO3 Knockdown
Caption: A generalized workflow for an in vivo DIO3 knockdown experiment using systemically delivered siRNA.
Diagram 3: Troubleshooting Logic for Low Knockdown Efficiency
Caption: A decision tree to diagnose the cause of low DIO3 knockdown efficiency in an in vivo experiment.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Thyroxine 5-deiodinase - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. The Deiodinase Trio and Thyroid Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The Thyroid Hormone-Inactivating Type III Deiodinase Is Expressed in Mouse and Human β-Cells and Its Targeted Inactivation Impairs Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening the ToxCast Phase 1, Phase 2, and e1k Chemical Libraries for Inhibitors of Iodothyronine Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Issues in AAV-Mediated In Vivo Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vivo dynamics of AAV-mediated gene delivery to sensory neurons of the trigeminal ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AAV-Mediated Gene Delivery to the Inner Ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategies for targeted nonviral delivery of siRNAs in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Harnessing in vivo siRNA delivery for drug discovery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Development and in vivo validation of small interfering RNAs targeting NOX3 to prevent sensorineural hearing loss [frontiersin.org]
- 17. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. Inactivation of Type 3 Deiodinase Results in Life-long Changes in the Brown Adipose Tissue Transcriptome in the Male Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Type 3 Deiodinase, a Thyroid-Hormone-Inactivating Enzyme, Controls Survival and Maturation of Cone Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DiO & Autofluorescence
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers address autofluorescence issues when using the lipophilic tracer DiO.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and what causes it?
Autofluorescence is the natural fluorescence emitted by biological samples from endogenous molecules, rather than from specifically applied fluorescent labels like DiO.[1][2][3] This background signal can obscure the detection of your target and interfere with results.[2][4]
Common causes of autofluorescence include:
-
Endogenous Fluorophores : Many biological molecules are naturally fluorescent.[3] These include metabolic cofactors like NADH and flavins, structural proteins such as collagen and elastin, and aging pigments like lipofuscin.[2][3][5] Red blood cells also contribute significantly due to the heme groups in hemoglobin.[2][6]
-
Fixation Methods : Aldehyde-based fixatives like formaldehyde, paraformaldehyde (PFA), and glutaraldehyde can induce autofluorescence by reacting with amines in tissues to form fluorescent products.[2][4][6] Glutaraldehyde typically causes more autofluorescence than PFA or formaldehyde.[6] The duration and temperature of fixation can also impact the intensity of this background fluorescence.[1][4][6]
-
Sample Processing : High temperatures during sample dehydration and processing can increase autofluorescence, particularly in the red spectrum.[1][4][6] Components of cell culture media, such as phenol red and fetal bovine serum (FBS), can also be fluorescent.[5][7][8]
Q2: How can I determine if my experiment is affected by autofluorescence?
The most straightforward method to check for autofluorescence is to prepare an unstained control sample.[2][5] This control should undergo the exact same processing steps as your DiO-stained samples, including fixation and mounting, but without the addition of the DiO dye.[2] By imaging this unstained sample using the same microscope settings (e.g., laser power, exposure time, filter sets) intended for your experimental samples, you can visualize the level and spectral properties of the background fluorescence.[2][5]
Q3: Why is autofluorescence a particular problem when using DiO?
DiO is a green fluorescent dye with an excitation maximum around 484 nm and an emission maximum around 501 nm.[9][10] This spectral range significantly overlaps with the emission spectra of many common endogenous fluorophores.[2][7] For instance, NADH, flavins, and collagen all emit in the blue-to-green region of the spectrum.[3][11][12] This overlap can make it difficult to distinguish the specific DiO signal from the background autofluorescence, potentially leading to a low signal-to-noise ratio and inaccurate interpretation of results.[3]
Q4: What are the key steps to reduce or eliminate autofluorescence?
Several strategies can be employed before, during, and after staining to mitigate autofluorescence.
Pre-Staining & Sample Preparation:
-
Optimize Fixation : Use the lowest possible concentration of aldehyde fixative and the minimum required fixation time for your tissue type and size.[1][4][13] Consider replacing aldehyde fixatives with organic solvents like ice-cold methanol or ethanol, especially for cell surface markers.[2][6]
-
Perfuse Tissues : For tissue samples, perfuse the animal with a phosphate-buffered saline (PBS) solution prior to fixation.[1][4] This step is crucial for removing red blood cells, a major source of heme-related autofluorescence.[2][11][13]
-
Use Phenol Red-Free Media : For live-cell imaging, switch to a phenol red-free culture medium before imaging to reduce background from the media itself.[5][7]
Chemical Treatment & Quenching:
-
Sodium Borohydride Treatment : To reduce aldehyde-induced autofluorescence, you can treat fixed samples with sodium borohydride.[2][3][6]
-
Commercial Quenching Reagents : Reagents like Sudan Black B can be effective at quenching lipofuscin-related autofluorescence.[4] However, be aware that Sudan Black B itself can fluoresce in the far-red channel, which should be considered when planning multicolor experiments.[4]
-
Photobleaching : Exposing the tissue section to a broad-spectrum light source before applying fluorescent probes can help reduce autofluorescence.[14]
Imaging & Analysis:
-
Choose a Different Fluorophore : If autofluorescence in the green spectrum is too high, consider using a dye that emits in the red or far-red region (620–750 nm), where autofluorescence is typically much lower.[2][7][15] Lipophilic dyes like DiI (orange-red) or DiD (far-red) are common alternatives.
-
Spectral Unmixing : If your microscopy system is equipped for it, spectral imaging and linear unmixing can computationally separate the DiO signal from the broad emission spectrum of autofluorescence.[16]
Quantitative Data Summary
The table below summarizes the spectral properties of DiO and common endogenous fluorophores that contribute to autofluorescence. Understanding these spectral overlaps is key to designing effective mitigation strategies.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Location / Source |
| DiO | ~484 | ~501 | Cell Membrane Label [9][10] |
| Collagen | ~350 - 400 | ~380 - 486 | Extracellular matrix[4][17] |
| Elastin | ~355 - 488 | ~350 - 550 | Extracellular matrix[11] |
| NADH | ~350 - 390 | ~458 - 550 | Mitochondria (metabolic cofactor)[5][17] |
| Flavins (FAD, FMN) | ~440 - 450 | ~525 - 550 | Mitochondria (metabolic cofactor)[17][18] |
| Lipofuscin | Broad (UV to Green) | Broad (Green to Red, ~500-695) | Lysosomes (aging pigment)[3][4] |
| Heme Groups | Broad | Broad | Red blood cells[2] |
Experimental Protocols
Protocol 1: General Protocol for Staining with DiO
-
Fixation : Fix samples in 4% paraformaldehyde (PFA) in 0.1M phosphate buffer (pH 7.4) at room temperature. Optimize fixation time based on tissue size.[19] For cultured cells, a 15-30 minute fixation is often sufficient.[20] Note: Higher PFA concentrations (e.g., 4%) can sometimes compromise dye diffusion.[21]
-
Washing : Wash the samples thoroughly with PBS to remove the fixative.
-
DiO Preparation : Prepare a stock solution of DiO in DMF or DMSO. Immediately before use, dilute the stock solution to a final working concentration (typically 1-10 µM) in PBS or culture medium. The solution should be sonicated or vortexed to ensure crystals are dissolved.[19]
-
Staining : Incubate the fixed samples with the DiO working solution. Incubation time can range from 10 minutes to several hours, depending on the sample type.
-
Washing : Wash the samples several times with PBS to remove excess dye.
-
Mounting & Imaging : Mount the samples in an appropriate mounting medium and image using a fluorescence microscope with filter sets suitable for green fluorescence (e.g., FITC filter set).
Protocol 2: Preparation of an Unstained Autofluorescence Control
-
Select a sample (cells or tissue) identical to the ones used for your experiment.
-
Perform all sample preparation steps exactly as you would for DiO staining. This includes fixation, washing, permeabilization (if applicable), and any other chemical treatments.
-
During the staining step, incubate the control sample in the vehicle solution alone (e.g., PBS or culture medium with the same final concentration of DMF/DMSO as your DiO working solution), omitting the DiO dye.
-
Complete all subsequent washing and mounting steps identically to your stained samples.
-
Image the control sample using the exact same microscope hardware, laser power, gain, and exposure settings that you will use for your DiO-stained samples. The signal detected in this sample represents your background autofluorescence.[2]
Protocol 3: Reduction of Aldehyde-Induced Autofluorescence
-
After fixation with an aldehyde-based fixative (e.g., PFA) and washing with PBS, prepare a fresh solution of 0.1% sodium borohydride in PBS.[22]
-
Incubate the fixed samples in the sodium borohydride solution. A typical incubation is 10-30 minutes at room temperature.
-
Wash the samples thoroughly with PBS (3 x 5 minutes) to remove the sodium borohydride.
-
Proceed with your standard DiO staining protocol.
Protocol 4: Tissue Perfusion to Remove Red Blood Cells
-
Following anesthetization of the animal and before tissue harvesting, perform a transcardial perfusion.
-
First, perfuse with PBS or a saline solution until the fluid running from the incision is clear of blood. This step removes the majority of red blood cells and heme from the vasculature.[2][11]
-
Following the saline perfusion, switch to a 4% PFA solution in PBS to fix the tissue in situ.
-
After perfusion, harvest the tissue and proceed with post-fixation or sectioning as required by your experimental plan.
Visualizations
The following diagrams illustrate key concepts and workflows for addressing autofluorescence.
Caption: Troubleshooting workflow for addressing autofluorescence.
Caption: Overlap of DiO emission with common autofluorescent sources.
References
- 1. Causes of Autofluorescence [visikol.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. microscopyfocus.com [microscopyfocus.com]
- 6. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Spectrum [DiO] | AAT Bioquest [aatbio.com]
- 10. DiO - Biotium [biotium.com]
- 11. southernbiotech.com [southernbiotech.com]
- 12. Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 14. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kb.10xgenomics.com [kb.10xgenomics.com]
- 16. Autofluorescence | Nikon’s MicroscopyU [microscopyu.com]
- 17. Dual excitation spectral autofluorescence lifetime and reflectance imaging for fast macroscopic characterization of tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. interchim.fr [interchim.fr]
- 20. hwpi.harvard.edu [hwpi.harvard.edu]
- 21. Fluorescent labeling of dendritic spines in cell cultures with the carbocyanine dye “DiI” - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
Technical Support Center: Optimization of DiO for Specific Cell Types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of DiO for labeling specific cell types.
Frequently Asked Questions (FAQs)
Q1: What is DiO and what is it used for?
A1: DiO (3,3'-Dioctadecyloxacarbocyanine Perchlorate) is a lipophilic carbocyanine dye used for fluorescently labeling the membranes of live cells.[1][2][3] Its lipophilic nature allows it to readily insert into the cell membrane's lipid bilayer, providing stable, long-term labeling.[4] DiO is commonly used for tracking cell movement, migration, and division in both in vitro and in vivo studies.[1][4] It is also utilized for visualizing cell morphology and studying cell-cell interactions.[4]
Q2: What are the optimal excitation and emission wavelengths for DiO?
A2: DiO has an approximate excitation maximum around 484 nm and an emission maximum around 501 nm, making it compatible with standard fluorescein (FITC) filter sets on most fluorescence microscopes and flow cytometers.[4]
Q3: What is a typical starting concentration and incubation time for DiO staining?
A3: A common starting point for DiO staining is a concentration of 1 to 10 µM in serum-free medium or PBS.[1][4] Incubation times can range from 15 to 30 minutes at 37°C, but may require optimization depending on the cell type.[4]
Q4: Can DiO be used for long-term cell tracking?
A4: Yes, DiO is suitable for both short-term and long-term cell tracking studies, with labeling lasting for several hours, days, or even weeks, depending on the cell type's viability and culture conditions.[4]
Q5: Is DiO toxic to cells?
A5: DiO is generally considered to have low cytotoxicity when used at appropriate concentrations.[1] However, it is always recommended to perform a viability assay to determine the optimal, non-toxic concentration for your specific cell type. Studies on SW-1353 chondrosarcoma cells showed no effect on cell viability at the concentrations used for staining.[1][3]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Staining | 1. Suboptimal Dye Concentration: The concentration of DiO may be too low for the specific cell type. 2. Insufficient Incubation Time: The incubation period may not be long enough for the dye to incorporate into the cell membrane. 3. Presence of Serum: Fetal bovine serum (FBS) in the staining medium can interfere with the dye's ability to label cells. | 1. Optimize DiO Concentration: Perform a titration experiment to determine the optimal concentration (e.g., 1-15 µM). 2. Increase Incubation Time: Extend the incubation time (e.g., up to 60 minutes), monitoring for any potential cytotoxicity.[4] 3. Use Serum-Free Medium: Prepare the DiO staining solution in a serum-free culture medium or PBS.[4] |
| High Background/Non-specific Staining | 1. Excess Dye: The concentration of DiO may be too high, leading to the formation of aggregates. 2. Inadequate Washing: Residual, unbound dye may be present after staining. | 1. Reduce DiO Concentration: Use a lower concentration of the dye. 2. Thorough Washing: Wash the cells multiple times (2-3 times) with PBS or fresh culture medium after incubation to remove any excess dye.[4] |
| Uneven Staining | 1. Cell Clumping: Cells may not be in a single-cell suspension during staining. 2. Poor Dye Dispersion: The DiO stock solution may not have been adequately vortexed before dilution. | 1. Ensure Single-Cell Suspension: Gently triturate the cells to break up any clumps before adding the DiO solution. 2. Properly Mix Dye: Thoroughly vortex the DiO stock solution before preparing the final staining solution. |
| Intercellular Dye Transfer | 1. Passive Transfer: Lipophilic dyes like DiO can exhibit some level of transfer between labeled and unlabeled cells in co-culture, which is primarily a non-cellular, passive process.[1] | 1. Use Controls: In co-culture experiments, include a control where one cell population is stained with DiO and co-cultured with an unstained population to assess the degree of dye transfer. 2. Consider Fixation: For endpoint assays, fixing the cells immediately after co-culture can help minimize further dye transfer. |
Quantitative Data Summary
| Parameter | Cell Type | Value | Reference |
| Staining Concentration | SW-1353 | 10 µM | [1] |
| Staining Concentration | General Cell Culture | 1 µg/mL | [4] |
| Incubation Time | General Cell Culture | 15-30 minutes | [4] |
| Incubation Temperature | General Cell Culture | 37°C | [4] |
| Excitation Wavelength | N/A | ~488 nm | [4] |
| Emission Wavelength | N/A | 500-550 nm | [4] |
Experimental Protocols
Standard Protocol for DiO Staining of Adherent Cells
-
Cell Preparation:
-
Culture cells to the desired confluency on coverslips or in culture dishes.
-
Ensure the cells are healthy and in the logarithmic growth phase.
-
-
Preparation of DiO Staining Solution:
-
Prepare a stock solution of DiO in a suitable solvent like DMF or ethanol at 1 to 2.5 mg/mL.[2]
-
Dilute the DiO stock solution in serum-free culture medium or PBS to the desired final concentration (e.g., 1-10 µM).
-
Vortex the solution thoroughly before use.
-
-
Staining Procedure:
-
Washing:
-
Aspirate the DiO staining solution.
-
Wash the cells twice with warm PBS to remove any excess dye.[4]
-
Add fresh, pre-warmed complete culture medium to the cells.
-
-
Visualization:
-
The cells are now ready for visualization using a fluorescence microscope with appropriate filters (e.g., FITC filter set).
-
Visualizations
Caption: Experimental workflow for DiO staining of adherent cells.
Caption: Troubleshooting logic for weak or no DiO staining.
References
- 1. Quantification of the asymmetric migration of the lipophilic dyes, DiO and DiD, in homotypic co-cultures of chondrosarcoma SW-1353 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
overcoming resistance to DIO 9 treatment
Welcome to the Technical Support Center for DIO 9 Treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming resistance to this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Q1: My cancer cell line, which was initially sensitive to this compound, is no longer responding. What are the potential causes?
A1: This phenomenon is known as acquired resistance. The most common reasons for a loss of response to a targeted therapy like this compound include:
-
Secondary Mutations in the Drug Target: The gene encoding the protein target of this compound may have acquired a new mutation that prevents the drug from binding effectively. A common example is the emergence of "gatekeeper" mutations.[1]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of this compound's target by upregulating parallel signaling pathways that also promote cell survival and proliferation.[2][3][[“]] Common bypass pathways include MAPK/ERK and PI3K/AKT/mTOR.[5][6]
-
Increased Drug Efflux: Cancer cells may increase the expression of transporter proteins, such as P-glycoprotein, which actively pump this compound out of the cell, reducing its intracellular concentration.[3]
-
Phenotypic Changes: Cells may undergo transformations, such as the epithelial-to-mesenchymal transition (EMT), which can confer broad drug resistance.[2]
Q2: I am observing high variability in the response to this compound across different experimental replicates. What could be the issue?
A2: High variability can stem from several factors related to experimental technique and cell culture conditions:
-
Inconsistent Cell Seeding Density: The response to many drugs can be density-dependent. Ensure that you are seeding the same number of cells for each replicate.[7]
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are of a consistent, low passage number. High passage numbers can lead to genetic drift and altered phenotypes.
-
Reagent Preparation: Ensure that this compound stock solutions are prepared, stored, and diluted consistently for each experiment.
-
Assay Timing: The duration of drug exposure should be consistent across all replicates and experiments to ensure comparability of results.[7]
Q3: How can I determine if my resistant cells have a mutation in the this compound target gene?
A3: To identify mutations in the target gene, you can perform the following:
-
RNA/DNA Extraction: Isolate RNA or genomic DNA from both your this compound-sensitive (parental) and this compound-resistant cell lines.
-
PCR Amplification: Use polymerase chain reaction (PCR) to amplify the coding region of the target gene.
-
Sanger Sequencing: Sequence the PCR products to identify any nucleotide changes in the resistant cells compared to the parental cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to targeted therapies like this compound?
A1: Resistance to targeted therapies can be broadly categorized as either genetic or non-genetic.[2]
-
Genetic Mechanisms: These involve alterations to the cancer cell's DNA, such as point mutations, gene amplifications, or deletions that affect the drug's target or related pathways.[2][3]
-
Non-Genetic (Epigenetic) Mechanisms: These are reversible changes that alter gene expression without changing the DNA sequence. This can include changes in DNA methylation or histone modification that lead to the activation of resistance-conferring genes.[2]
The most common specific mechanisms include alterations of the drug target and the activation of compensatory signaling pathways.[3]
Q2: How do I generate a this compound-resistant cell line for my studies?
A2: A common method for developing a drug-resistant cell line is through continuous exposure to the drug with gradually increasing concentrations.[8][9] This process mimics the selective pressure that leads to acquired resistance in a clinical setting.[8]
Summary of the Gradual Drug Induction Method:
-
Determine the IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line.[8][9]
-
Initial Low-Dose Exposure: Culture the cells in a medium containing a low concentration of this compound (e.g., the IC20).[8]
-
Stepwise Dose Escalation: Once the cells have adapted and are growing steadily, passage them and increase the concentration of this compound in the medium. A 1.5 to 2.0-fold increase at each step is a common starting point.[9]
-
Repeat: Continue this process of stepwise dose escalation over several weeks to months.[9]
-
Confirm Resistance: Periodically test the IC50 of the cultured cells to confirm that it is significantly higher than that of the parental cell line.[9]
Q3: What is a "bypass pathway" and how can I test for its activation?
A3: A bypass pathway is an alternative signaling route that cancer cells can use to circumvent the effects of a targeted drug.[[“]] For example, if this compound inhibits Pathway A to block cell proliferation, the cancer cells might activate Pathway B, which can also drive proliferation, thus rendering this compound ineffective.
To test for bypass pathway activation, you can use techniques like:
-
Western Blotting: This is a common technique to measure the levels of key proteins in signaling pathways. In resistant cells, you might observe increased phosphorylation (a sign of activation) of proteins in a bypass pathway (e.g., p-AKT, p-ERK) compared to sensitive cells.
-
Phospho-Proteomic Arrays: These arrays allow for a broader screening of multiple signaling pathways simultaneously to identify which ones are activated in your resistant cells.
Quantitative Data Summary
The following table provides an example of how to present data comparing the sensitivity of parental and resistant cell lines to this compound.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Line | This compound | 10 | 1x |
| Resistant Line | This compound | 250 | 25x |
This table clearly shows a 25-fold increase in the IC50 value for the resistant cell line, indicating a significant decrease in sensitivity to this compound.
Experimental Protocols
Protocol 1: Western Blotting for Bypass Pathway Activation
This protocol is for detecting changes in the activation state of key signaling proteins.
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Lysis: Treat parental and resistant cells with this compound at the respective IC50 concentrations for a specified time. Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathway for this compound action and resistance mechanisms.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Acquired Resistance to Targeted Cancer Therapies [medscape.com]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms Of Resistance To Targeted Therapy In Cancer - Consensus Academic Search Engine [consensus.app]
- 5. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 6. researchgate.net [researchgate.net]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Specificity in DIO 9 Binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the binding specificity of their experiments involving "DIO 9". As this term can refer to two distinct classes of proteins, Galectin-9 (a glycan-binding protein) and Iodothyronine Deiodinases (enzymes regulating thyroid hormones, often abbreviated as DIOs), this guide is divided into two sections to address the specific challenges associated with each.
Section 1: Galectin-9 (Gal-9) Binding Specificity
Galectin-9 is a tandem-repeat type galectin with two carbohydrate recognition domains (CRDs) that binds to β-galactoside-containing glycans on the surface of cells, influencing various biological processes.[1] Ensuring specific binding is crucial for accurate experimental outcomes.
Frequently Asked Questions (FAQs) - Galectin-9
Q1: What are the primary determinants of Galectin-9 binding specificity?
A1: Galectin-9's binding specificity is primarily determined by its interaction with β-galactoside-containing glycans, particularly N-acetyllactosamine (LacNAc) structures.[1][2] The affinity of this binding is influenced by the presentation of these glycans, with a preference for internal LacNAc residues and poly-LacNAc chains.[1][3] Furthermore, modifications to the glycan structure, such as sialylation or fucosylation, can modulate binding affinity.[1]
Q2: Do the two carbohydrate recognition domains (CRDs) of Galectin-9 have different specificities?
A2: Yes, the N-terminal and C-terminal CRDs of Galectin-9 have distinct yet overlapping binding specificities.[1] This allows for fine-tuning of its biological functions. For example, in some contexts, the N-terminal CRD is more involved in dendritic cell activation, while the C-terminal CRD plays a greater role in inducing T-cell apoptosis.
Q3: What are some known off-target binding partners of Galectin-9?
A3: While Galectin-9's primary targets are glycans, non-specific binding can occur. Off-target effects can arise from interactions with other cellular components or experimental reagents. It's crucial to include proper controls, such as lactose inhibition, to confirm that the observed effects are due to specific carbohydrate binding. A variety of cell surface glycoproteins can act as binding partners for Galectin-9, and their expression levels can influence experimental outcomes.[4]
Troubleshooting Guide - Galectin-9 Experiments
Issue 1: High background in Galectin-9 ELISA
-
Question: I am performing a Galectin-9 ELISA and observing high background signal in my negative control wells. What could be the cause and how can I fix it?
-
Answer: High background in an ELISA can be caused by several factors:
-
Insufficient washing: Residual unbound antibodies or detection reagents can lead to a false positive signal. Increase the number and duration of wash steps.[5]
-
Inadequate blocking: Non-specific binding sites on the plate may not be sufficiently blocked. Increase the blocking incubation time or try a different blocking agent, such as 5-10% normal serum from the same species as the secondary antibody.
-
Contaminated reagents: The wash buffer or substrate solution may be contaminated. Prepare fresh reagents and ensure clean handling practices.[6]
-
Substrate deterioration: Ensure the TMB substrate is colorless before use.[7]
-
Issue 2: Non-specific binding in Galectin-9 Immunoprecipitation (IP)
-
Question: My Galectin-9 IP is pulling down many non-specific proteins. How can I improve the specificity?
-
Answer: To reduce non-specific binding in your IP:
-
Optimize antibody concentration: Use the lowest concentration of your anti-Galectin-9 antibody that still efficiently pulls down the target protein.
-
Increase wash stringency: Use a wash buffer with a higher salt concentration or a mild detergent to disrupt weak, non-specific interactions.
-
Pre-clear your lysate: Incubate your cell lysate with beads (without the primary antibody) before the IP to remove proteins that non-specifically bind to the beads.
-
Include a lactose control: Perform a parallel IP in the presence of lactose to confirm that the interaction with your protein of interest is carbohydrate-dependent.
-
Issue 3: Low or no signal in Galectin-9 Flow Cytometry
-
Question: I am not detecting a signal, or the signal is very weak, when staining cells with a fluorescently labeled Galectin-9. What are the possible reasons?
-
Answer: A weak or absent signal in flow cytometry could be due to:
-
Low expression of target glycans: The cells you are using may not express the specific glycan structures that Galectin-9 binds to with high affinity. Confirm the presence of appropriate glycans using lectin staining or other methods.
-
Antibody/reagent issues: Ensure your labeled Galectin-9 is stored correctly and has not expired. Titrate the reagent to find the optimal concentration.[8]
-
Cell handling: Perform all staining steps at 4°C to prevent internalization of surface antigens.[8]
-
Galectin-induced cell agglutination: High concentrations of Galectin-9 can cause cell clumping, leading to artifacts in flow cytometry.[9] Use lower concentrations and handle cells gently.
-
Quantitative Data: Galectin-9 Binding Affinities
The following table summarizes the apparent dissociation constants (Kd) of Galectin-9 and its individual domains for various glycans, as determined by glycan microarray analysis. Lower Kd values indicate higher binding affinity.
| Glycan Structure | Gal-9 (Full Length) Apparent Kd (μM) | Gal-9N (N-terminal) Apparent Kd (μM) | Gal-9C (C-terminal) Apparent Kd (μM) |
| N-acetyllactosamine (LacNAc) | Varies | Varies | Varies |
| Poly-N-acetyllactosamine (polyLacNAc) | High Affinity | High Affinity | High Affinity |
| Blood Group A/B Antigens | High Affinity | High Affinity | High Affinity |
| H antigen | Lower Affinity than A/B | Lower Affinity than A/B | Lower Affinity than A/B |
Note: Apparent Kd values can vary depending on the specific glycan presentation and experimental conditions. Data is compiled from qualitative descriptions and relative binding strengths found in the search results.[2]
Experimental Protocol: Galectin-9 Binding Assay (Solid-Phase)
This protocol describes a basic solid-phase assay to measure the binding of Galectin-9 to an immobilized glycoprotein.
Materials:
-
96-well microtiter plate
-
Glycoprotein of interest (e.g., asialofetuin)
-
Recombinant Galectin-9
-
Biotinylated anti-Galectin-9 antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Lactose (for inhibition control)
Procedure:
-
Coating: Coat the wells of the 96-well plate with the glycoprotein of interest (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Galectin-9 Incubation: Add serial dilutions of recombinant Galectin-9 to the wells and incubate for 1-2 hours at room temperature. For a negative control, pre-incubate Galectin-9 with a high concentration of lactose (e.g., 100 mM) before adding to the wells.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add biotinylated anti-Galectin-9 antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add stop solution to each well. The color will change to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Diagrams
Caption: Workflow for troubleshooting non-specific binding in Galectin-9 experiments.
Section 2: Iodothyronine Deiodinase (DIO) Binding and Activity
Iodothyronine deiodinases (DIO1, DIO2, and DIO3) are selenoenzymes that play a crucial role in the activation and inactivation of thyroid hormones.[10] Improving the specificity of inhibitors and ensuring accurate measurement of enzyme activity are common challenges in this field.
Frequently Asked Questions (FAQs) - Iodothyronine Deiodinases
Q1: What determines the substrate specificity of the different DIO isozymes?
A1: The three DIO isozymes have distinct substrate specificities and reaction kinetics.[11]
-
DIO1: Catalyzes both outer and inner ring deiodination and has a preference for reverse T3 (rT3) as a substrate.[12] It has a relatively low affinity (Km in the micromolar range) for its substrates.[11]
-
DIO2: Specifically catalyzes outer ring deiodination, converting T4 to the active T3. It has a high affinity for T4 (Km in the nanomolar range).[11]
-
DIO3: Exclusively catalyzes inner ring deiodination, inactivating both T4 and T3.[10]
Q2: What are common off-target effects of DIO inhibitors?
A2: Achieving isozyme-specific inhibition of DIOs is a significant challenge, and many inhibitors show cross-reactivity between the different deiodinases.[13] For example, while propylthiouracil (PTU) is a classical inhibitor of DIO1, it can also affect other cellular processes.[11] It is essential to test inhibitors against all three isozymes to determine their selectivity profile.
Q3: Why is the choice of cofactor important in DIO assays?
A3: Deiodinases require a thiol cofactor for their catalytic activity.[14] While dithiothreitol (DTT) is commonly used in vitro, it is a non-physiological cofactor. The choice and concentration of the cofactor can significantly influence enzyme kinetics and the apparent activity of inhibitors.
Troubleshooting Guide - DIO Experiments
Issue 1: My DIO inhibitor shows poor selectivity between isozymes.
-
Question: I am testing a novel DIO inhibitor, but it seems to inhibit all three isozymes. How can I determine its true selectivity?
-
Answer: To assess the selectivity of your inhibitor, you should:
-
Perform dose-response curves: Test the inhibitor over a wide range of concentrations against each of the three DIO isozymes (DIO1, DIO2, and DIO3) to determine the IC50 value for each.
-
Use recombinant enzymes: Utilize purified recombinant DIO isozymes to avoid confounding effects from other proteins in cell lysates or tissue homogenates.
-
Compare with known selective inhibitors: Include well-characterized selective inhibitors in your assay as positive controls (e.g., PTU for DIO1).
-
Issue 2: High variability in my DIO enzyme activity assay.
-
Question: I am getting inconsistent results in my deiodinase activity assay. What could be the problem?
-
Answer: High variability in enzyme assays can stem from several sources:
-
Improper sample handling: Ensure that tissue homogenates or cell lysates are prepared fresh and kept on ice to prevent enzyme degradation.
-
Inconsistent reagent preparation: Prepare master mixes for your reaction components to minimize pipetting errors.
-
Sub-optimal assay conditions: Optimize the pH, temperature, and incubation time for your specific enzyme source and substrate.
-
Cofactor degradation: Ensure your thiol cofactor (e.g., DTT) is fresh and has been stored correctly.
-
Issue 3: Low signal in my non-radioactive DIO assay (Sandell-Kolthoff reaction).
-
Question: I am using the Sandell-Kolthoff reaction to measure iodide release, but my signal is very low. What can I do to improve it?
-
Answer: Low signal in a Sandell-Kolthoff-based assay can be due to:
-
Low enzyme activity: The amount of enzyme in your sample may be too low. Increase the amount of protein from your cell lysate or tissue homogenate in the reaction.[15]
-
Sub-optimal reaction conditions: The Sandell-Kolthoff reaction is sensitive to timing and temperature. Ensure that you are following the protocol precisely.
-
Interfering substances: Some compounds in your sample or test inhibitor solution may interfere with the colorimetric reaction. Run appropriate controls to test for interference.
-
Quantitative Data: DIO Substrate Affinities and Inhibitor Potencies
The following tables provide representative Michaelis-Menten constants (Km) for DIO substrates and half-maximal inhibitory concentrations (IC50) for common DIO inhibitors.
Table 1: DIO Substrate Affinities (Km)
| Enzyme | Substrate | Km Value |
| DIO1 | rT3 | ~0.2-0.5 µM (rat, human)[16], 1-2 µM[11] |
| T4 | ~2 µM[11] | |
| DIO2 | T4 | ~1-2 nM[11] |
| DIO3 | T3 | ~40 nM[11] |
Table 2: DIO Inhibitor Potencies (IC50)
| Inhibitor | Target Enzyme | IC50 Value |
| Propylthiouracil (PTU) | hDIO1 | ~0.3 µM[17], 3.1–8.9 μM[18] |
| Xanthohumol (XTH) | hDIO2 | ~0.27 µM[17], 0.4–1.1 μM[18] |
| hDIO3 | ~0.14 µM[17], 0.1–0.9 μM[18] | |
| Iopanoic Acid (IOP) | hDIO1 | ~97 µM[17] |
| hDIO2 | ~231 µM[17] |
Experimental Protocol: Non-Radioactive DIO Enzyme Activity Assay (Sandell-Kolthoff Reaction)
This protocol provides a general outline for measuring DIO activity by quantifying iodide release using the Sandell-Kolthoff reaction.[15][19]
Materials:
-
Cell lysates or tissue homogenates containing DIO enzyme
-
Substrate (e.g., rT3 for DIO1, T4 for DIO2)
-
Dithiothreitol (DTT)
-
Reaction buffer (e.g., phosphate buffer with EDTA)
-
Arsenious acid solution
-
Ceric ammonium sulfate solution
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare cell lysates or tissue homogenates and determine the protein concentration. Keep on ice.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, DTT, and the enzyme preparation.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate. For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding a solution to precipitate proteins (e.g., trichloroacetic acid).
-
Iodide Separation: Centrifuge the plate to pellet the precipitated protein and transfer the supernatant containing the released iodide to a new plate.
-
Sandell-Kolthoff Reaction: a. Add arsenious acid solution to each well. b. Add ceric ammonium sulfate solution to initiate the colorimetric reaction.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 405 nm) at multiple time points to determine the reaction rate. The rate of color change is proportional to the iodide concentration.
-
Quantification: Use a standard curve of known iodide concentrations to quantify the amount of iodide released and calculate the enzyme activity.
Diagrams
Caption: Simplified overview of Iodothyronine Deiodinase (DIO) pathways in thyroid hormone metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. Galectin-9 recognizes and exhibits antimicrobial activity toward microbes expressing blood group–like antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The universe of galectin-binding partners and their functions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galectin-9 – ligand axis: an emerging therapeutic target for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 7. sinobiological.com [sinobiological.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Examination of Whole Cell Galectin Binding by Solid Phase and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]
- 11. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation and inactivation of thyroid hormone by type I iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. Molecular basis for the substrate selectivity of cat type I iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening the ToxCast Phase 1, Phase 2, and e1k Chemical Libraries for Inhibitors of Iodothyronine Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. endocrine-abstracts.org [endocrine-abstracts.org]
Validation & Comparative
Validating Experimental Results of a Novel Akt Inhibitor, "Akt-inhibitor-9," with Orthogonal Methods
This guide provides a framework for validating the experimental results of a hypothetical novel Akt signaling pathway inhibitor, "Akt-inhibitor-9," using orthogonal methods. For the purpose of this guide, we will compare its performance against a well-established, fictional Akt inhibitor, "Compound-X." The following sections detail the experimental protocols, present comparative data, and visualize the targeted signaling pathway.
Data Presentation: Comparative Analysis of Akt-inhibitor-9 and Compound-X
The following table summarizes the quantitative data from a series of validation experiments designed to confirm the efficacy and specificity of Akt-inhibitor-9 in comparison to Compound-X.
| Experimental Assay | Parameter | Akt-inhibitor-9 | Compound-X | Vehicle Control |
| Western Blot | p-Akt (Ser473) Levels | 85% reduction | 80% reduction | No change |
| Total Akt Levels | No significant change | No significant change | No change | |
| In Vitro Kinase Assay | Akt1 IC50 | 50 nM | 65 nM | N/A |
| PDK1 IC50 | > 10 µM | > 10 µM | N/A | |
| mTORC1 IC50 | > 10 µM | > 8 µM | N/A | |
| Cell Proliferation Assay | GI50 (MCF-7 cells) | 100 nM | 120 nM | N/A |
| Immunofluorescence | Cytoplasmic p-GSK3β | Marked decrease | Significant decrease | High basal levels |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for Akt Phosphorylation
-
Cell Culture and Treatment: Human breast cancer (MCF-7) cells were cultured to 70-80% confluency and then treated with 100 nM of Akt-inhibitor-9, 100 nM of Compound-X, or a vehicle control (0.1% DMSO) for 2 hours.
-
Lysis and Protein Quantification: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates was determined using a BCA protein assay.
-
Electrophoresis and Transfer: 30 µg of protein from each sample was separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. Following washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities were quantified using densitometry software.
In Vitro Kinase Assay
-
Reaction Setup: Recombinant human Akt1, PDK1, and mTORC1 kinases were assayed in separate wells of a 96-well plate. The reaction buffer contained the respective kinase, its substrate (e.g., GSK3α peptide for Akt1), and ATP.
-
Inhibitor Addition: A serial dilution of Akt-inhibitor-9 and Compound-X was added to the wells.
-
Kinase Reaction and Detection: The kinase reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes. The amount of phosphorylated substrate was quantified using a luminescence-based assay.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve.
Cell Proliferation Assay
-
Cell Seeding: MCF-7 cells were seeded in a 96-well plate at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells were treated with a serial dilution of Akt-inhibitor-9 and Compound-X for 72 hours.
-
Viability Assessment: Cell viability was assessed using a resazurin-based assay. The fluorescence was measured to determine the percentage of viable cells relative to the vehicle-treated control.
-
GI50 Calculation: The half-maximal growth inhibition (GI50) was calculated from the dose-response curve.
Immunofluorescence for p-GSK3β
-
Cell Culture and Treatment: MCF-7 cells were grown on glass coverslips and treated with 100 nM of Akt-inhibitor-9, 100 nM of Compound-X, or a vehicle control for 2 hours.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining: Cells were incubated with a primary antibody against phospho-GSK3β, followed by an Alexa Fluor 488-conjugated secondary antibody. Nuclei were counterstained with DAPI.
-
Imaging: Coverslips were mounted and imaged using a confocal microscope.
Mandatory Visualization
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for inhibitor validation.
A Comparative Analysis of DIO 9 and Modern Modulators of Oxidative Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of DIO 9, a historical inhibitor of oxidative phosphorylation, and a selection of contemporary compounds with similar mechanisms of action. Due to the limited availability of recent experimental data for this compound, this comparison focuses on its established mechanism as a dual inhibitor and uncoupler of oxidative phosphorylation, juxtaposed with the extensively characterized profiles of modern therapeutic and research compounds. This document is intended to serve as a resource for researchers in drug discovery and cell metabolism, providing both comparative data and detailed experimental protocols for assessing mitochondrial function.
Introduction to this compound and its Modern Counterparts
This compound was identified in the mid-20th century as a potent agent that both inhibits and uncouples oxidative phosphorylation (OXPHOS) in mitochondria.[1] While foundational to the early understanding of mitochondrial bioenergetics, this compound is not commonly used in modern research, and detailed efficacy data by contemporary standards are scarce.
In contrast, a variety of specific inhibitors and uncouplers of the electron transport chain (ETC) and ATP synthase are now widely used to dissect mitochondrial function and are being investigated for various therapeutic applications. This guide will compare the mechanistic class of this compound to the following well-characterized compounds:
-
Rotenone: A potent and specific inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the ETC.
-
Antimycin A: An inhibitor of Complex III (cytochrome b-c1 complex) of the ETC.
-
Oligomycin: An inhibitor of ATP synthase (Complex V), which blocks the proton channel and prevents ATP synthesis.
-
Carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP): A classic protonophore uncoupler that dissipates the mitochondrial proton gradient, leading to maximal respiration and reduced ATP synthesis.
-
Niclosamide: An FDA-approved anthelmintic drug that has been repurposed for research in cancer and metabolic diseases due to its mitochondrial uncoupling activity.
Efficacy Comparison of Oxidative Phosphorylation Modulators
The efficacy of mitochondrial inhibitors and uncouplers is typically assessed by their impact on key bioenergetic parameters, including the oxygen consumption rate (OCR), mitochondrial membrane potential (ΔΨm), and cellular ATP levels. The following table summarizes the effective concentrations and inhibitory concentrations (IC50) for the selected compounds. It is important to note that these values can vary significantly depending on the cell type, experimental conditions, and assay used.
| Compound | Primary Target | Mechanism of Action | Typical Effective Concentration / IC50 |
| This compound | Oxidative Phosphorylation | Inhibitor and Uncoupler | Data from modern assays are not readily available. |
| Rotenone | Complex I | Inhibits electron transfer from NADH to ubiquinone. | IC50: ~25 nM - 2.2 µM for Complex I inhibition.[2][3] |
| Antimycin A | Complex III | Blocks electron transfer from cytochrome b to cytochrome c1. | Effective concentration for complete inhibition in cells: ~0.5-1 µM. |
| Oligomycin | ATP Synthase (Complex V) | Inhibits the F0 proton channel, blocking ATP synthesis. | IC50: ~100 nM - 10 µM for mammosphere formation inhibition.[4] Effective concentration for ATP synthase inhibition in cells: ~1-2 µM. |
| FCCP | Mitochondrial Inner Membrane | Protonophore; dissipates the proton gradient. | Optimal uncoupling concentration: ~100 nM - 2.5 µM, highly cell-type dependent.[5][6] |
| Niclosamide | Mitochondrial Inner Membrane | Protonophore; dissipates the proton gradient. | IC50 for HIF1α inhibition: ~1.59 µM.[7] IC50 for cytotoxicity in T47D cells: ~2.92 µg/mL.[8] |
Signaling and Experimental Workflow Visualizations
To better illustrate the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Oxidative Phosphorylation Pathway and Points of Inhibition.
Caption: Seahorse XF Cell Mito Stress Test Experimental Workflow.
Key Experimental Protocols
Accurate comparison of mitochondrial modulators requires standardized and robust experimental methods. Below are detailed protocols for the key assays used to generate the data in this guide.
Measurement of Oxygen Consumption Rate (OCR) using the Seahorse XF Analyzer
The Seahorse XF Cell Mito Stress Test is the gold standard for assessing mitochondrial respiration in live cells in real-time.[9][10][11] It measures OCR under basal conditions and after the sequential injection of mitochondrial inhibitors and uncouplers.
a. Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH adjusted to 7.4 at 37°C.[12]
b. Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight. Include wells for background correction (media only).
-
Sensor Cartridge Hydration: The day before the assay, hydrate the sensor cartridge by adding XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.[9]
-
Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed assay medium. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Compound Loading: Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay medium. Load the appropriate volumes into the injector ports of the hydrated sensor cartridge. Typical final concentrations used are 1.0-1.5 µM oligomycin, 0.5-2.0 µM FCCP (requires optimization), and 0.5 µM rotenone/antimycin A.[12][13]
-
Run Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell culture plate and initiate the assay protocol. The instrument will measure basal OCR, then sequentially inject the compounds and measure the corresponding changes in OCR.
c. Data Interpretation:
-
Basal Respiration: The initial OCR before any injections.
-
ATP-Linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The peak OCR reached after FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Non-Mitochondrial Respiration: The OCR remaining after injection of rotenone and antimycin A.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
The JC-1 assay is a widely used fluorescent method to determine mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner.[14][15][16]
a. Materials:
-
JC-1 dye
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
-
Phosphate-Buffered Saline (PBS) or other appropriate buffer
-
FCCP or CCCP as a positive control for depolarization
-
Cells cultured on appropriate plates or coverslips
b. Protocol:
-
Cell Culture: Culture cells to the desired confluency. Treat with the compounds of interest for the desired time and concentration. Include a positive control group treated with FCCP (e.g., 5-50 µM for 15-30 minutes) to induce complete depolarization.
-
JC-1 Staining: Prepare a JC-1 working solution (typically 1-10 µM) in cell culture medium or buffer. Remove the treatment medium from the cells, wash once with warm buffer, and then add the JC-1 working solution.
-
Incubation: Incubate the cells with JC-1 for 15-30 minutes at 37°C, protected from light.
-
Washing: After incubation, remove the staining solution and wash the cells gently with warm buffer to remove excess dye.
-
Analysis:
-
Fluorescence Microscopy: In healthy, non-apoptotic cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers, which emit green fluorescence (~530 nm).[15] The health of the mitochondria is assessed by the ratio of red to green fluorescence.
-
Flow Cytometry: Cells are harvested and analyzed on a flow cytometer. Healthy cells will show a high signal in the red fluorescence channel (e.g., FL2), while depolarized cells will show a high signal in the green fluorescence channel (e.g., FL1).[14]
-
Measurement of Cellular ATP Levels
Cellular ATP levels are a direct indicator of the energy status of the cell and are acutely affected by inhibitors of oxidative phosphorylation. Luciferase-based assays are the most sensitive method for ATP quantification.
a. Materials:
-
Luciferase-based ATP assay kit (e.g., Promega ENLITEN®, Sigma-Aldrich ATP Assay Kit)
-
Luminometer
-
Opaque-walled microplates (e.g., white plates for luminescence)
-
Cell lysis reagent (often included in the kit)
-
ATP standard for generating a standard curve
b. Protocol:
-
Cell Treatment: Plate cells in an opaque-walled 96-well plate and treat with compounds (e.g., oligomycin) as required by the experimental design.
-
Reagent Preparation: Prepare the ATP detection reagent according to the kit manufacturer's instructions. This typically involves reconstituting a lyophilized luciferase/luciferin reagent with a provided buffer. Prepare a series of ATP standards to generate a standard curve.
-
Cell Lysis and Reaction: Add the ATP detection reagent directly to the wells containing the cells. The reagent contains a detergent that lyses the cells, releasing the intracellular ATP.[13]
-
Luminescence Measurement: The released ATP reacts with the luciferase and luciferin in the reagent to produce light. The luminescence is measured immediately using a luminometer. The signal is typically stable for several minutes but should be read promptly.
-
Quantification: The amount of ATP in the samples is calculated by comparing the luminescence readings to the standard curve generated from the known ATP concentrations.
Conclusion
While this compound represents a historically significant compound in the study of mitochondrial bioenergetics, its characterization by modern standards is lacking. The field has since advanced with the development and thorough profiling of a diverse array of inhibitors and uncouplers that target specific components of the oxidative phosphorylation machinery. Compounds such as rotenone, antimycin A, oligomycin, FCCP, and niclosamide serve as indispensable tools for researchers. By employing standardized, high-content assays like the Seahorse XF Mito Stress Test, JC-1 staining, and luciferase-based ATP detection, researchers can precisely quantify the efficacy and elucidate the mechanisms of novel compounds targeting mitochondrial function, thereby facilitating the development of new therapeutic strategies for a range of metabolic and proliferative diseases.
References
- 1. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP -ORCA [orca.cardiff.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. protocols.io [protocols.io]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of mitochondrial inhibitors on membrane currents in isolated neonatal rat carotid body type I cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wklab.org [wklab.org]
- 13. The effect of two novel analogues of antimycin A on oxygen consumption and survival of filarial nematodes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. 2.12. Seahorse XFp Cell Mito Stress Test [bio-protocol.org]
- 16. Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase [mdpi.com]
A Comparative Guide to V-ATPase Inhibitors: Bafilomycin A1 vs. Concanamycin A
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of two potent and widely used Vacuolar-type H+-ATPase (V-ATPase) inhibitors, Bafilomycin A1 and Concanamycin A. The information herein is intended to assist researchers in selecting the appropriate tool for studies involving organelle acidification, autophagy, protein trafficking, and other V-ATPase-dependent cellular processes.
Vacuolar-type H+-ATPases are essential, ATP-dependent proton pumps found in the membranes of various eukaryotic organelles, including lysosomes, endosomes, and the Golgi apparatus.[1] By acidifying the lumen of these compartments, V-ATPases play a critical role in processes such as protein degradation, receptor recycling, and neurotransmitter loading.[2] Given their importance in both normal physiology and disease states like cancer and osteoporosis, inhibitors of V-ATPase are invaluable research tools.[3]
Bafilomycin A1 and Concanamycin A are structurally related macrolide antibiotics that are highly specific and potent inhibitors of V-ATPase, making them staples in cell biology research.[3][4]
Potency Comparison in V-ATPase Inhibition Assay
The inhibitory potency of Bafilomycin A1 and Concanamycin A is typically determined by an in vitro V-ATPase inhibition assay, which measures the compound's ability to block ATP-driven proton pumping into isolated membrane vesicles. The half-maximal inhibitory concentration (IC50) is the key metric for comparison.
| Compound | Target | IC50 (V-ATPase) | Selectivity |
| Bafilomycin A1 | V-ATPase | 0.44 - 1.5 nM | Highly selective for V-ATPase over P-type and F-type ATPases.[3][5] |
| Concanamycin A | V-ATPase | ~9.2 - 10 nM (Yeast) | Displays >2000-fold selectivity for V-ATPase over other H+-ATPases.[6][7] |
Note: IC50 values can vary depending on the specific experimental conditions, enzyme source (e.g., species, organelle), and assay methodology.
Mechanism of Action
Both Bafilomycin A1 and Concanamycin A function by targeting the membrane-embedded V0 domain of the V-ATPase complex.[8][9] Specifically, they bind to the c-subunit, a proteolipid component that forms the central rotating ring of the proton channel.[8][10] This binding event physically obstructs the rotation of the c-ring, thereby halting the translocation of protons across the membrane and inhibiting the acidification of the organelle.[10]
Caption: Mechanism of V-ATPase inhibition by Bafilomycin A1 and Concanamycin A.
Experimental Protocol: Fluorescence-Based V-ATPase Inhibition Assay
This protocol outlines a common method for measuring V-ATPase activity and its inhibition by compounds like Bafilomycin A1 and Concanamycin A. The assay relies on the quenching of a pH-sensitive fluorescent probe (e.g., Acridine Orange, AO) as it accumulates inside acidic vesicles.
1. Preparation of Membrane Vesicles:
- Isolate V-ATPase-rich membrane vesicles from a suitable source (e.g., yeast vacuoles, cultured cell lysosomes, or insect midgut goblet cell apical membranes).
- Determine the protein concentration of the vesicle preparation using a standard method (e.g., Bradford or BCA assay).
- Store vesicle aliquots at -80°C until use.
2. Assay Buffer Preparation:
- Prepare an assay buffer containing: 50 mM HEPES-Tris (pH 7.4), 150 mM KCl, 5 mM MgSO4, and 1 µM Acridine Orange.
3. Assay Procedure:
- Thaw membrane vesicle aliquots on ice.
- Dilute the vesicles in the assay buffer to a final protein concentration of 20-50 µg/mL in a 96-well black, clear-bottom microplate.
- Add the test inhibitors (Bafilomycin A1, Concanamycin A) or vehicle control (DMSO) to the wells at desired final concentrations. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
- Place the microplate in a fluorescence plate reader equipped with bottom-reading capabilities. Set the excitation wavelength to 490 nm and the emission wavelength to 530 nm.
- Initiate the reaction by adding ATP to each well to a final concentration of 2-5 mM.
- Immediately begin kinetic measurement of fluorescence intensity every 30-60 seconds for 15-30 minutes.
4. Data Analysis:
- V-ATPase activity is observed as a time-dependent decrease (quenching) in AO fluorescence as protons are pumped into the vesicles, causing the dye to accumulate.
- The initial rate of fluorescence quenching is proportional to the V-ATPase proton pumping activity.
- Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]
prep [label="Prepare Vesicles\n& Assay Buffer"]
plate [label="Add Vesicles, Buffer,\n& Inhibitors to Plate"]
incubate [label="Incubate at RT\n(10-15 min)"]
atp [label="Initiate Reaction\n(Add ATP)"]
read [label="Measure Fluorescence\n(Ex:490nm, Em:530nm)"]
analyze [label="Calculate Quenching Rate\n& Determine IC50"]
end_node [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]
start -> prep
prep -> plate
plate -> incubate
incubate -> atp
atp -> read
read -> analyze
analyze -> end_node
}
Caption: Workflow for a fluorescence-based V-ATPase inhibition assay.
References
- 1. youtube.com [youtube.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. The V-ATPase inhibitors concanamycin A and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concanamycin A | H+-ATPase | Tocris Bioscience [tocris.com]
- 6. Concanamycin A | CAS:80890-47-7 | V-type (vacuolar) H+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of DPP9 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies and chemical probes for validating the specific target engagement of Dipeptidyl Peptidase 9 (DPP9), a serine protease implicated in inflammatory signaling and oncology. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to clarify complex biological pathways and experimental workflows.
Introduction to DPP9 and the Importance of Specific Target Engagement
Dipeptidyl Peptidase 9 (DPP9) is a cytosolic enzyme that cleaves X-proline dipeptides from the N-terminus of polypeptides. It plays a crucial role in various cellular processes, including immune regulation, cell proliferation, and apoptosis[1]. Notably, DPP9 is a key negative regulator of the NLRP1 and CARD8 inflammasomes; its inhibition can lead to pyroptosis, a form of inflammatory cell death[2][3]. This has positioned DPP9 as a promising therapeutic target, particularly in hematological cancers[4].
Given the high sequence and structural homology between DPP9 and other dipeptidyl peptidases, especially DPP8, validating the specific engagement of a chemical probe or drug candidate with DPP9 is critical. Off-target effects, primarily through the inhibition of DPP8, can lead to toxicity and confound experimental results, underscoring the need for rigorous specificity assessment[3][5].
Comparison of DPP9 Inhibitors
The development of highly selective DPP9 inhibitors has been a significant challenge. Early inhibitors often displayed a pan-DPP or dual DPP8/9 inhibitory profile. However, recent advances have led to the discovery of compounds with remarkable selectivity for DPP9. The following table summarizes the potency and selectivity of representative DPP9 inhibitors.
| Compound Name/Type | DPP9 IC50/Ki (nM) | DPP8 IC50/Ki (nM) | DPP4 IC50/Ki (nM) | Selectivity (DPP8/DPP9) | Reference(s) |
| Pan-DPP Inhibitors | |||||
| Vildagliptin | 230 (Ki) | 2200 (IC50) | 13 (Ki) | ~0.1x | [2][6] |
| Saxagliptin | 98 (Ki) | 508 (Ki) | 1.3 (Ki) | ~0.2x | [6] |
| Val-boroPro (Talabostat) | 11 (IC50) | 4 (IC50) | <4 (IC50) | ~2.75x | [2] |
| DPP8/9 Selective Inhibitors | |||||
| Allo-isoleucyl-isoindoline | 55 (IC50) | 38 (IC50) | 30,000 (IC50) | ~1.4x | [2][3] |
| 1G244 | 14 (IC50) | 53 (IC50) | >100,000 (IC50) | ~0.26x | [2] |
| Highly Selective DPP9 Inhibitors | |||||
| Compound 42 (vildagliptin-derived) | 3 (IC50) | 600 (IC50) | >1000 | 200x | [2][7] |
| Compound 47 (vildagliptin-derived) | low nM | - | >1000 | 175x | [7] |
| 4-Oxo-β-Lactam compound 13 | 174 (Ki) | 34.2 (Ki) | - | ~5x (DPP8 selective) | [2] |
Experimental Protocols for Validating Target Engagement
Validating that a compound interacts with DPP9 in a specific manner within a cellular context requires a multi-faceted approach. Below are detailed protocols for three key assays.
Fluorogenic Biochemical Assay for DPP9 Activity
This assay directly measures the enzymatic activity of purified DPP9 and is a primary method for determining the potency (IC50) of an inhibitor.
Principle: A fluorogenic substrate, which is non-fluorescent, is cleaved by DPP9 to release a fluorescent product. The rate of fluorescence increase is proportional to DPP9 activity. An inhibitor will reduce the rate of this reaction.
Materials:
-
Purified human recombinant DPP9 enzyme
-
DPP assay buffer
-
Fluorogenic DPP substrate (e.g., H-Gly-Pro-AMC)
-
Test inhibitor compound
-
96-well black microtiter plate
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of the test inhibitor in DPP assay buffer containing a consistent, low percentage of DMSO.
-
In a 96-well plate, add the diluted inhibitor solutions. Include "no inhibitor" (positive control) and "no enzyme" (blank) wells.
-
Dilute the DPP9 enzyme to the desired concentration in cold DPP assay buffer and add it to all wells except the blank.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare the fluorogenic substrate solution in DPP assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence reader and measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition (relative to the positive control) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8][9]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with a compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. A specific ligand will lead to a shift in the melting curve of the target protein to a higher temperature.[10][11]
Materials:
-
Cultured cells expressing DPP9
-
Test inhibitor compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
PCR tubes and a thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment
-
Anti-DPP9 antibody
Protocol:
-
Culture cells to the desired confluency and treat with the test inhibitor or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
Lyse the cells by freeze-thawing or sonication.
-
Pellet the precipitated, denatured proteins by centrifugation at high speed.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble DPP9 in the supernatant by Western blotting using an anti-DPP9 antibody.
-
Quantify the band intensities and plot the percentage of soluble DPP9 against the temperature for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.[10][12]
Activity-Based Protein Profiling (ABPP)
ABPP uses chemical probes that covalently bind to the active site of an enzyme class to profile their functional state in complex biological samples. It is an excellent method for assessing both on-target engagement and selectivity across a family of related enzymes.
Principle: A broad-spectrum activity-based probe (ABP) for serine hydrolases is used to label the active enzymes in a cell lysate. If cells are pre-treated with an inhibitor, the inhibitor will compete with the ABP for binding to its target, resulting in a decrease in labeling of that specific enzyme. This reduction in labeling can be quantified by mass spectrometry.[13][14]
Materials:
-
Cultured cells
-
Test inhibitor compound
-
Lysis buffer
-
Serine hydrolase activity-based probe (e.g., a fluorophosphonate probe with a reporter tag like biotin or a fluorescent dye)
-
Streptavidin beads (for biotinylated probes)
-
SDS-PAGE and in-gel fluorescence scanning or mass spectrometry equipment
Protocol:
-
Treat cultured cells with the test inhibitor or vehicle control.
-
Harvest and lyse the cells.
-
Incubate the cell lysates with the activity-based probe for a specified time.
-
Quench the labeling reaction.
-
If using a biotinylated probe, enrich the labeled proteins using streptavidin beads.
-
Elute the enriched proteins.
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by quantitative mass spectrometry.
-
A decrease in the signal for DPP9 in the inhibitor-treated sample compared to the vehicle control indicates target engagement.
-
By analyzing the signals from other labeled serine hydrolases (like DPP8), the selectivity of the inhibitor can be determined across the proteome.[15][16]
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Caption: DPP9 negatively regulates the NLRP1/CARD8 inflammasome.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Competitive workflow for Activity-Based Protein Profiling (ABPP).
References
- 1. DPP9 Activity Assay Kit (PTAK-025) - Creative Biogene [creative-biogene.com]
- 2. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Highly Selective Inhibitors of Dipeptidyl Peptidase 9 (DPP9) Derived from the Clinically Used DPP4-Inhibitor Vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
Comparative Analysis of Diosgenin: On-Target Effects and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of Diosgenin, a naturally occurring steroidal sapogenin, with established therapeutic agents across several disease models. The information is compiled from preclinical studies to offer insights into its potential as a standalone or adjunct therapy.
On-Target Effects of Diosgenin: A Multi-faceted Molecule
Diosgenin has demonstrated a range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties. Its mechanism of action involves the modulation of multiple key signaling pathways implicated in various pathologies.
Comparative Performance Analysis
This section details the performance of Diosgenin in head-to-head or combination studies with standard therapeutic agents.
Anti-Cancer Effects: Synergism with Chemotherapy
Diosgenin has been shown to enhance the efficacy of conventional chemotherapeutic drugs. In preclinical models, it exhibits a synergistic effect by sensitizing cancer cells to treatment and potentially reducing chemoresistance.
Table 1: Comparative Efficacy of Diosgenin in Combination with Cisplatin in Ovarian Cancer Cells
| Treatment Group | Cell Viability Inhibition (%) | Fold Increase in Apoptosis (Combination vs. Cisplatin alone) | Reference |
| Cisplatin alone | Varies with dose | - | [1] |
| Diosgenin alone | Varies with dose | - | [1] |
| Diosgenin + Cisplatin | Significantly higher than single agents | Increased | [1] |
Anti-Diabetic Effects: A Potential Alternative to Metformin
Studies in animal models of diabetes have suggested that Diosgenin can effectively lower blood glucose levels, with a performance comparable to the first-line anti-diabetic drug, metformin.
Table 2: Comparison of Blood Glucose Lowering Effects of Diosgenin and Metformin in Diabetic Rats
| Treatment Group | Endpoint Blood Glucose Level | Pancreatic β-cell Renewal | Reference |
| Diabetic Control | Elevated | - | [2] |
| Diosgenin-treated | Significantly reduced | Altered pathways for renewal | [2] |
| Metformin-treated | Significantly reduced | - | [2] |
Anti-Inflammatory and Analgesic Effects: A Novel Approach
Diosgenin has been investigated for its anti-inflammatory and pain-relieving properties, showing promising results in models of rheumatoid arthritis and neuropathic pain.
Table 3: Comparative Analgesic Effects of Diosgenin and a TRPV1 Antagonist in a Neuropathic Pain Model
| Treatment Group | Reduction in Pain Behavior (Capsaicin-induced licking) | Effect on Body Temperature | Reference |
| Vehicle Control | - | No change | [3] |
| Diosgenin | Significant reduction | No significant change | [3] |
| BCTC (TRPV1 antagonist) | Significant reduction | Potential for hyperthermia | [3] |
Table 4: Comparison of Diosgenin and Celecoxib in a Model of Rheumatoid Arthritis
| Treatment Group | Apoptosis of Rheumatoid Arthritis Synoviocytes | COX-2 Expression | Reference |
| Control | - | Baseline | [4] |
| Diosgenin | Induced apoptosis | Upregulated | [4] |
| Celecoxib | Inhibited Diosgenin-induced apoptosis | Inhibited | [4] |
Experimental Protocols
Synergistic Anti-Cancer Effects of Diosgenin with Cisplatin
-
Cell Line: OVCAR3 human ovarian cancer cells.[1]
-
Methodology:
-
OVCAR3 cells were cultured and treated with varying concentrations of cisplatin, diosgenin, or a combination of both.[1]
-
Cell viability was assessed using the MTT assay to determine the inhibitory effect of the treatments on cell proliferation.[1]
-
Apoptosis was quantified using flow cytometry.[1]
-
The levels of 8-oxo-dG, a marker of oxidative DNA damage, were measured by ELISA to investigate the mechanism of apoptosis induction.[1]
-
Comparative Anti-Diabetic Effects of Diosgenin and Metformin
-
Animal Model: Streptozotocin-induced diabetic rats.[5]
-
Methodology:
-
Diabetes was induced in rats via a single intraperitoneal injection of streptozotocin (60 mg/kg).[5]
-
Diabetic rats were orally administered diosgenin (50 mg/kg/day) or metformin for four weeks.[2][5]
-
Blood glucose levels were monitored throughout the study.
-
At the end of the treatment period, serum biochemical parameters, bone turnover markers, and bone mechanical properties were assessed.[5]
-
Comparative Analgesic Effects of Diosgenin and a TRPV1 Antagonist
-
Animal Model: Mouse model of neuropathic pain (chronic constriction injury of the sciatic nerve).[3]
-
Methodology:
-
Neuropathic pain was induced in mice.
-
Mice were orally administered diosgenin or the TRPV1 antagonist BCTC.[3]
-
Pain-related behavior was assessed, including capsaicin-induced licking.[3]
-
The expression of TRPV1 and inflammatory cytokines in the dorsal root ganglion was measured.[3]
-
Rectal temperature was monitored to assess potential side effects.[3]
-
Comparative Anti-Inflammatory Effects of Diosgenin and Celecoxib
-
Model: Human rheumatoid arthritis fibroblast-like synoviocytes (FLS).[4]
-
Methodology:
-
FLS were cultured and treated with diosgenin (40 μM).[4]
-
In some experiments, cells were pretreated with the selective COX-2 inhibitor celecoxib.[4]
-
Cell proliferation was evaluated by the MTT test.[4]
-
Apoptosis was assessed by measuring DNA fragmentation.[4]
-
The expression and activity of COX-2 were determined, and the production of prostaglandin E2 was measured.[4]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by Diosgenin and a general experimental workflow for evaluating its efficacy.
Caption: Key signaling pathways modulated by Diosgenin.
Caption: General experimental workflow for comparative studies.
References
- 1. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Diosgenin Exerts Analgesic Effects by Antagonizing the Selective Inhibition of Transient Receptor Potential Vanilloid 1 in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diosgenin, a plant steroid, induces apoptosis in human rheumatoid arthritis synoviocytes with cyclooxygenase-2 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Diet-Induced Obesity (DIO) Model in Obesity, Diabetes, and Cancer Research
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the application and performance of the Diet-Induced Obesity (DIO) mouse model across key disease areas.
The Diet-Induced Obesity (DIO) mouse model, particularly using the C57BL/6J strain, has become an indispensable tool in preclinical research, offering a translational platform to study the pathophysiology of metabolic diseases and their comorbidities. Unlike genetic models that often represent monogenic forms of a disease, the DIO model mimics the more common scenario of disease development driven by caloric excess and a Western-style diet, making it highly relevant to the human condition.[1][2] This guide provides a comparative overview of the DIO model's application and performance in obesity, type 2 diabetes, and cancer research, supported by experimental data and detailed protocols.
Comparative Performance of DIO Models in Different Diseases
The DIO model reliably develops key features of metabolic dysregulation, though the specific phenotype can be tailored and presents differently depending on the duration of the high-fat diet (HFD) and the specific research application.
| Parameter | DIO Model in Obesity Research | DIO Model in Type 2 Diabetes Research | DIO Model in Cancer Research | Control (Chow-fed C57BL/6J) | Alternative Models (e.g., db/db, ob/ob) |
| Body Weight | Significant increase (can be ~40% higher than control)[3] | Significant and sustained weight gain, often a prerequisite for the diabetic phenotype.[4] | Significant weight gain is a key feature, as obesity is a risk factor for many cancers. | Normal weight gain according to age.[5] | Morbidly obese phenotype, with earlier and more severe weight gain.[6] |
| Fasting Blood Glucose | Mildly elevated.[7] | Progresses from normoglycemia to hyperglycemia and glucose intolerance.[4] | Often hyperglycemic, which can be a confounding factor in tumor metabolism studies.[8] | Normal (typically 80-120 mg/dL). | Severely hyperglycemic (can exceed 300-400 mg/dL).[6] |
| Serum Insulin | Hyperinsulinemia is a hallmark, indicating insulin resistance.[7] | Initially hyperinsulinemic, may progress to relative insulin deficiency in later stages.[4] | Hyperinsulinemia is common and is a proposed mechanism linking obesity and cancer.[8] | Normal fasting insulin levels. | Extreme hyperinsulinemia (ob/ob) or initial hyperinsulinemia followed by beta-cell failure and hypoinsulinemia (db/db on some backgrounds).[4][6] |
| Serum Leptin | Markedly elevated due to increased adiposity and leptin resistance.[9] | Elevated, reflecting increased fat mass and contributing to the diabetic phenotype. | Elevated leptin levels are often observed and can have direct effects on tumor growth. | Normal leptin levels. | Absent (ob/ob) or very high due to receptor deficiency (db/db).[6] |
| Serum Triglycerides | Elevated.[7] | Dyslipidemia with elevated triglycerides is a common feature.[4] | Dyslipidemia is often present and can influence the tumor microenvironment. | Normal triglyceride levels. | Markedly elevated triglycerides.[4] |
| Adipose Tissue | Significant expansion of both subcutaneous and visceral adipose tissue with adipocyte hypertrophy and inflammation (crown-like structures).[3] | Increased adiposity is a primary driver of insulin resistance. Fat distribution may differ from genetic models.[6] | Increased adiposity and associated inflammation are thought to promote tumorigenesis. | Normal adipose tissue morphology and distribution. | Extreme adiposity with significant differences in fat distribution compared to DIO models.[6] |
| Liver Pathology | Hepatic steatosis (fatty liver) is common.[3] | Often develops non-alcoholic fatty liver disease (NAFLD), which can progress to more severe liver conditions. | Hepatic steatosis is a frequent comorbidity. | Normal liver histology. | Severe hepatic steatosis is a prominent feature.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of studies using DIO models. Below are representative protocols for key experimental procedures.
Diet-Induced Obesity (DIO) Model Induction
Objective: To induce obesity, insulin resistance, and related metabolic phenotypes in mice.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD), typically 45% or 60% kcal from fat (e.g., Research Diets D12451 or D12492)
-
Control diet (chow), typically 10% kcal from fat (e.g., Research Diets D12450B)
-
Animal caging with enrichment
-
Scale for weekly body weight measurement
-
Glucometer and test strips
Procedure:
-
Acclimatize mice for at least one week upon arrival, providing standard chow and water ad libitum.
-
At the start of the study (typically 6-8 weeks of age), randomize mice into two groups: control and DIO.
-
Provide the control group with the standard chow diet and the DIO group with the HFD.
-
House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Monitor body weight and food intake weekly.
-
Continue the respective diets for a duration appropriate for the disease model being studied (e.g., 10-16 weeks for obesity and type 2 diabetes, may be longer for some cancer studies).[8]
-
Perform metabolic assessments such as glucose tolerance tests at desired time points.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess glucose metabolism and insulin sensitivity.
Materials:
-
Fasted mice (typically 6 hours)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Timer
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer the glucose solution via oral gavage.
-
Measure blood glucose at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
Plot blood glucose concentration over time to determine the glucose excursion curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were generated using Graphviz to illustrate key signaling pathways and a typical experimental workflow.
Caption: A typical experimental workflow for studies using the DIO mouse model.
Insulin Signaling Pathway in DIO-Induced Insulin Resistance
In a healthy state, insulin binding to its receptor triggers a signaling cascade that promotes glucose uptake and utilization. In DIO models, chronic exposure to high levels of free fatty acids and pro-inflammatory cytokines leads to impaired insulin signaling, a key feature of type 2 diabetes.
Caption: A simplified diagram of the insulin signaling pathway in healthy versus DIO states.
mTOR Signaling in Obesity-Related Cancer
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. In the context of obesity-driven cancer, factors such as hyperinsulinemia and chronic inflammation, which are prevalent in DIO models, can lead to the hyperactivation of the mTOR pathway, promoting tumor growth.
Caption: The mTOR signaling pathway in the context of obesity-driven cancer.
TGF-β Signaling in Diabetic Nephropathy
Transforming growth factor-beta (TGF-β) is a key cytokine involved in the pathogenesis of diabetic nephropathy, a common complication in long-standing diabetes that can be modeled in DIO mice. Hyperglycemia and other metabolic abnormalities in the diabetic state lead to the overproduction of TGF-β, which promotes fibrosis and extracellular matrix deposition in the kidneys.
Caption: The TGF-β signaling pathway in the development of diabetic nephropathy.
References
- 1. Diet-induced Obesity DIO Mouse Model - InnoSer [innoserlaboratories.com]
- 2. Obesity and cancer: Mouse models used in studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Transforming Growth Factor-Beta1 in Diabetic Kidney Disease [frontiersin.org]
- 4. Choosing Among Type II Diabetes Mouse Models [jax.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel insights into the genetically obese (ob/ob) and diabetic (db/db) mice: two sides of the same coin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenotype Information for B6 DIO [jax.org]
- 8. Frontiers | Obesity and cancer: Mouse models used in studies [frontiersin.org]
- 9. Obesity alters immune and metabolic profiles: new insight from obese-resistant mice on high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DIO-902 for the Treatment of Type 2 Diabetes
An objective comparison of the investigational therapeutic agent DIO-902 with established alternatives for type 2 diabetes mellitus, supported by available clinical data and detailed experimental methodologies.
This guide provides a comprehensive evaluation of DIO-902, an investigational cortisol synthesis inhibitor, as a potential therapeutic agent for type 2 diabetes. The analysis is based on data from its Phase IIa clinical trial and is presented in comparison to both historical and current standard-of-care treatments. Due to the apparent discontinuation of its development, long-term efficacy data from the planned Phase IIb trial are unavailable. This document is intended for researchers, scientists, and drug development professionals to offer a clear perspective on the validation and potential of DIO-902.
Executive Summary
DIO-902 (2S,4R-ketoconazole) is a single enantiomer of ketoconazole developed as a cortisol synthesis inhibitor for the treatment of type 2 diabetes. The rationale is based on the hypothesis that elevated cortisol levels contribute to insulin resistance and hyperglycemia. A 14-day, Phase IIa clinical trial demonstrated that DIO-902 was generally well-tolerated and showed a significant dose-dependent reduction in LDL and total cholesterol. While a trend towards improved glycemic control was observed, the short duration of the study did not yield statistically significant reductions in HbA1c. The development of DIO-902 was halted, and the company, DiObex, Inc., ceased operations, meaning the planned 16-week Phase IIb trial to establish definitive efficacy on glycemic control was not completed.
Mechanism of Action of DIO-902
DIO-902, being an enantiomer of ketoconazole, is believed to exert its therapeutic effect by inhibiting key enzymes in the adrenal steroidogenesis pathway, thereby reducing the production of cortisol. Ketoconazole is known to inhibit multiple cytochrome P450 enzymes, most notably CYP11B1 (11β-hydroxylase) and, at higher concentrations, CYP17A1 and the cholesterol side-chain cleavage enzyme. By blocking these enzymes, DIO-902 decreases the synthesis of cortisol from cholesterol. The intended therapeutic effect in type 2 diabetes is to reduce the metabolic consequences of excess cortisol, such as insulin resistance and elevated blood glucose.
Comparative Efficacy and Safety
The following tables summarize the clinical trial data for DIO-902 and its comparators. It is important to note the significant difference in the duration of the DIO-902 trial (14 days) compared to the trials for the other agents, which typically last 24 to 54 weeks.
Glycemic Control
| Therapeutic Agent | Dosage | Trial Duration | Baseline HbA1c (%) | Mean HbA1c Reduction (%) |
| DIO-902 | 200-600 mg/day | 14 days | 8.1 | Not Statistically Significant |
| Metformin | 500-2000 mg/day | 11 weeks | ~8.4 | -0.6 to -2.0[1] |
| Sitagliptin (add-on to metformin) | 100 mg/day | 30 weeks | ~8.8 | -1.0 (placebo-subtracted)[2] |
| Exenatide (add-on to oral agents) | 10 µg twice daily | 16 weeks | 8.3 | -1.2 (vs. -0.4 for placebo) |
| Semaglutide (GLP-1 RA) | 2.4 mg once weekly | ~68 weeks | ~8.0 | -1.49 (placebo-subtracted) |
| Dapagliflozin (SGLT2 inhibitor) | 10 mg/day | 24 weeks | ~7.8 | -0.36 |
Lipid Profile and Other Metabolic Parameters
| Therapeutic Agent | Dosage | Trial Duration | Change in LDL Cholesterol (%) | Change in Body Weight (kg) |
| DIO-902 | 200 mg/day | 14 days | -11.39 | Not Reported |
| 400 mg/day | -23.38 | |||
| 600 mg/day | -42.10 | |||
| Metformin | 500-2500 mg/day | 14 weeks | Not Reported | Neutral or slight reduction |
| Sitagliptin | 100 mg/day | 54 weeks | Neutral | Neutral |
| Exenatide | 10 µg twice daily | 16 weeks | Not Reported | -1.2 (vs. -0.1 for placebo) |
| Semaglutide (GLP-1 RA) | 2.4 mg once weekly | ~68 weeks | -2.9 | -11.51 (placebo-subtracted) |
| Dapagliflozin (SGLT2 inhibitor) | 10 mg/day | 24 weeks | Not Reported | -2.3 (vs. -0.5 for placebo) |
Safety and Tolerability Profile
| Therapeutic Agent | Common Adverse Events | Hypoglycemia Risk |
| DIO-902 | Gastrointestinal disorders (35%), Headache (30%) | Low |
| Metformin | Diarrhea, nausea, abdominal pain | Low |
| Sitagliptin | Generally well-tolerated, similar to placebo | Low |
| Exenatide | Nausea (25%), vomiting, diarrhea | Low (higher with sulfonylureas) |
| GLP-1 Receptor Agonists | Nausea, vomiting, diarrhea | Low |
| SGLT2 Inhibitors | Genital mycotic infections, urinary tract infections | Low |
Experimental Protocols
DIO-902 Phase IIa Clinical Trial Workflow
The Phase IIa study was a multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
Key Experimental Methodologies
-
Glycosylated Hemoglobin (HbA1c) Measurement : Blood samples were collected at baseline and at the end of the treatment period. HbA1c levels, which reflect average plasma glucose over the previous 8 to 12 weeks, were measured using standardized laboratory methods such as high-performance liquid chromatography (HPLC) to ensure accuracy and consistency across trial sites.
-
Cortisol Level Measurement : To assess the pharmacodynamic effect of DIO-902, both morning salivary cortisol and overnight plasma cortisol levels were measured. Saliva samples were collected via passive drool into cryovials and stored at -80°C until analysis by a commercially available enzyme immunoassay (EIA) kit. For overnight plasma cortisol, blood samples were collected over a 12-hour period to calculate the area under the curve (AUC), providing a measure of total cortisol exposure.
-
Adrenocorticotropic Hormone (ACTH) Stimulation Test : To evaluate adrenal reserve and the degree of cortisol synthesis inhibition, an ACTH stimulation test was performed at baseline and at the end of treatment. This test involved the following steps:
-
A baseline blood sample was drawn to measure cortisol levels.
-
A synthetic version of ACTH (cosyntropin) was administered, typically as an intramuscular injection.
-
Blood samples were drawn again at 30 and 60 minutes post-injection to measure the cortisol response. A blunted response would indicate inhibition of the adrenal gland's ability to produce cortisol.
-
Conclusion
The investigation into DIO-902 as a therapeutic agent for type 2 diabetes was based on a sound scientific rationale targeting the role of cortisol in metabolic disease. The early Phase IIa clinical data showed promising effects on lipid metabolism, with significant, dose-dependent reductions in LDL cholesterol—a valuable secondary benefit for a patient population at high risk for cardiovascular disease. However, the primary goal of demonstrating robust glycemic control was not met within the short 14-day trial, with only a trend toward improvement observed.
The subsequent termination of the Phase IIb trial and the dissolution of DiObex, Inc. have left the ultimate therapeutic potential of DIO-902 unvalidated. In comparison to established and modern diabetes therapies, which have demonstrated significant HbA1c reduction, weight management benefits, and cardiovascular risk reduction, the available data for DIO-902 is insufficient to support its use. The significant incidence of gastrointestinal side effects and headaches also presented a challenge for its potential clinical profile. While the concept of cortisol synthesis inhibition remains an interesting therapeutic avenue in metabolic diseases, the journey of DIO-902 serves as a case study on the challenges of drug development, where promising early signals do not always translate to definitive clinical efficacy.
References
- 1. Drug Company DiObex, Inc. Shutting Down - BioSpace [biospace.com]
- 2. Safety profile and metabolic effects of 14 days of treatment with DIO-902: results of a phase IIa multicenter, randomized, double-blind, placebo-controlled, parallel-group trial in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the photostability of DIO 9 to other fluorophores
A Comparative Analysis of the Photostability of DIO 9 and Other Common Fluorophores for Cellular Imaging
This guide provides a comparative overview of the photostability of this compound and other frequently utilized fluorophores in biological research, including DiO, DiI, Cy5, and Cy7. Understanding the photostability of a fluorophore is critical for obtaining high-quality, reproducible data in fluorescence microscopy, particularly for time-lapse imaging and quantitative studies. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate fluorescent probes for their experimental needs.
Introduction to Photostability
Photobleaching, or the irreversible loss of fluorescence due to light exposure, is a significant challenge in fluorescence imaging.[1][2] The rate of photobleaching is influenced by several factors, including the chemical structure of the fluorophore, the intensity and wavelength of the excitation light, and the local cellular environment.[1][3] More photostable dyes can withstand longer or more intense illumination, enabling the acquisition of more data points before the signal fades. When selecting a fluorophore, it is crucial to consider its photostability in the context of the specific experimental conditions.[4]
Quantitative Comparison of Fluorophore Photostability
The following table summarizes the available quantitative and qualitative data on the photostability of DiO, DiI, Cy5, and Cy7. It is important to note that direct comparisons of photobleaching rates across different studies can be challenging due to variations in experimental conditions such as illumination intensity, duration, and the sample environment.[7]
| Fluorophore | Photostability Profile | Quantitative Data (if available) | Spectral Properties (Excitation/Emission) |
| DiO | Generally considered to have good photostability, suitable for long-term cell tracing.[3] | Specific photobleaching quantum yield or half-life data under standardized conditions is not consistently reported in comparative studies. | ~484 nm / ~501 nm |
| DiI | Exhibits high photostability, making it a popular choice for long-term neuronal tracing and cell labeling.[3][8] | Similar to DiO, direct comparative quantitative data is sparse. However, its widespread and prolonged use in neuronal tracing attests to its robust performance.[5][9][10] | ~549 nm / ~565 nm |
| Cy5 | Moderately photostable, but can be susceptible to photobleaching, especially under intense or prolonged illumination.[11] | In a comparative study with Alexa Fluor 647, Cy5 retained only 55% of its initial fluorescence under conditions where Alexa Fluor 647 retained 80%.[12] | ~649 nm / ~670 nm |
| Cy7 | Generally considered to be less photostable than Cy5.[13] PE-Cy7, a common tandem dye, is noted to be particularly sensitive to photo-induced degradation.[13] | In a direct comparison, the fluorescence emission intensity of Cy7 decreased relatively rapidly, similar to Cy5, when irradiated in solution.[14] | ~743 nm / ~767 nm |
Experimental Protocols
Measurement of Fluorophore Photostability
A standardized method to quantify photostability involves measuring the decrease in fluorescence intensity of a labeled sample over time during continuous illumination.
Objective: To determine the photobleaching rate (half-life) of a fluorophore under specific microscopy settings.
Materials:
-
Cells or tissue labeled with the fluorophore of interest (e.g., DiO, DiI, Cy5, or Cy7).
-
Fluorescence microscope with a suitable light source, filter sets, and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Protocol:
-
Sample Preparation: Prepare cells or tissue labeled with the fluorophore according to a standard protocol. Ensure a consistent labeling density across samples to be compared.
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the fluorophore being imaged.
-
Set the excitation light intensity to a level that will be used in a typical experiment. It is crucial to keep this intensity constant for all comparative measurements.
-
Focus on a representative area of the sample.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view.
-
Set the interval between images to be short enough to capture the decay in fluorescence accurately.
-
Continue acquiring images until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial intensity).
-
-
Data Analysis:
-
Open the time-lapse image series in image analysis software.
-
Select a region of interest (ROI) within a labeled cell or structure.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by measuring the intensity of an unlabeled region and subtracting it from the ROI measurements.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized intensity as a function of time.
-
Fit the data to an exponential decay curve to determine the photobleaching half-life (the time at which the fluorescence intensity is reduced to 50% of its initial value).[7]
-
Neuronal Tracing with DiI and DiO
DiI and DiO are widely used for anterograde and retrograde tracing of neuronal pathways in both fixed and living tissues.[5][6][15] The following is a general protocol for neuronal tracing in fixed tissue.
Objective: To label and visualize neuronal projections between different brain regions.
Materials:
-
Fixed brain tissue (e.g., with 4% paraformaldehyde).
-
Crystals of DiI or DiO.
-
Fine forceps or an insect pin for crystal placement.
-
Phosphate-buffered saline (PBS).
-
Vibratome or cryostat for sectioning.
-
Fluorescence microscope.
Protocol:
-
Tissue Preparation: The brain tissue is dissected and post-fixed by immersion in 4% paraformaldehyde.[15]
-
Dye Application:
-
Diffusion: The tissue is stored in 4% paraformaldehyde at 37°C to allow the dye to diffuse along the neuronal membranes. The incubation time can vary from days to weeks depending on the desired tracing distance.[15]
-
Sectioning: After sufficient diffusion time, the brain is sectioned using a vibratome (typically 100 µm thickness).[15] It is important to avoid using mounting media containing glycerol, as this can extract the lipophilic dyes.[15]
-
Imaging: The sections are mounted on slides and imaged using a fluorescence microscope with the appropriate filter sets for DiI or DiO.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a typical neuronal tracing experiment using DiI or DiO.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. biocompare.com [biocompare.com]
- 3. Photobleaching [evidentscientific.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 8. Comparison of commonly used retrograde tracers in rat spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neural tract tracing using Di-I: a review and a new method to make fast Di-I faster in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cancer.iu.edu [cancer.iu.edu]
- 14. researchgate.net [researchgate.net]
- 15. health.uconn.edu [health.uconn.edu]
A Head-to-Head Comparison of DiO and DiI for Cellular Membrane Labeling and Neuronal Tracing
For researchers, scientists, and drug development professionals navigating the complexities of cellular imaging and neuronal pathway analysis, the selection of appropriate fluorescent tracers is paramount. Among the most established and widely utilized lipophilic dyes are DiO (3,3'-dioctadecyloxacarbocyanine perchlorate) and DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate). Both are carbocyanine dyes that intercalate into the lipid bilayer of cell membranes, offering robust and stable labeling. This guide provides an objective, data-supported comparison of DiO and DiI to inform the selection process for specific research applications.
Performance Characteristics: A Quantitative Comparison
While both DiO and DiI are staples in the field, their performance characteristics exhibit subtle yet significant differences that can influence experimental outcomes. The following table summarizes their key properties based on available data. It is important to note that direct, side-by-side quantitative comparisons of photostability, cytotoxicity, and diffusion coefficients under identical experimental conditions are not extensively available in the reviewed literature. The data presented are compiled from various sources and should be considered in the context of the specific experimental setups in which they were generated.
| Property | DiO (DiOC18(3)) | DiI (DiIC18(3)) | References |
| Molecular Weight | 881.7 g/mol | 933.87 g/mol | [1] |
| Excitation Maximum (in Methanol) | 484 nm | 549 nm | [1][2] |
| Emission Maximum (in Methanol) | 501 nm | 565 nm | [1][2] |
| Fluorescence Color | Green | Orange-Red | [1] |
| Extinction Coefficient (in Methanol) | ~150,000 cm-1M-1 | ~148,000 cm-1M-1 | [2] |
| Photostability | Generally considered photostable, but less so than DiI. | Highly photostable, making it suitable for long-term imaging. | [3][4][5] |
| Cytotoxicity | Generally considered to have low toxicity. | Generally considered to have low toxicity, though some studies suggest potential toxicity in embryonic rat motoneurons. | [6][7] |
| Lateral Diffusion Rate in Membrane | Slower than DiI. | Faster than DiO. "FAST DiI" variants with unsaturated alkyl chains diffuse ~50% faster. | [2][5][8][9] |
| Solubility | Soluble in DMSO, ethanol, and DMF. | Soluble in DMSO, ethanol, and DMF. | [1] |
Experimental Protocols
The following are generalized protocols for labeling cells in suspension and adherent cells with DiO and DiI. Optimal conditions, including dye concentration and incubation time, should be determined empirically for each cell type and experimental setup.
Labeling Cells in Suspension
-
Prepare Stock Solution: Prepare a 1 mM stock solution of DiO or DiI in dimethyl sulfoxide (DMSO) or ethanol.
-
Prepare Staining Solution: Dilute the stock solution in a serum-free medium or phosphate-buffered saline (PBS) to a final working concentration of 1-5 µM.
-
Cell Suspension: Resuspend the cells in the staining solution at a density of 1 x 106 cells/mL.
-
Incubation: Incubate the cell suspension for 2-20 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cell suspension to pellet the cells. Remove the supernatant and wash the cells twice with a fresh, pre-warmed complete medium.
-
Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Labeling Adherent Cells
-
Prepare Stock and Staining Solutions: Prepare stock and staining solutions as described for suspension cells.
-
Cell Culture: Culture adherent cells on coverslips or in culture dishes until the desired confluency is reached.
-
Staining: Remove the culture medium and add the staining solution to the cells.
-
Incubation: Incubate for 2-20 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with a fresh, pre-warmed complete medium.
-
Analysis: The labeled cells can now be imaged using fluorescence microscopy.
Visualization of Experimental Workflow and Signaling Pathways
To aid in the conceptualization of experimental design and the application of these dyes in studying cellular signaling, the following diagrams are provided.
The lipophilic nature of DiO and DiI makes them excellent tools for studying membrane dynamics, which are fundamental to many signaling pathways. For instance, the clustering of membrane receptors upon ligand binding is a critical step in initiating intracellular signaling cascades. The proximity of DiO and DiI in the membrane can be exploited for Förster Resonance Energy Transfer (FRET) studies to monitor such events.
Conclusion
Both DiO and DiI are powerful and versatile tools for labeling cell membranes and tracing neuronal pathways. The choice between them should be guided by the specific requirements of the experiment. DiI, with its longer emission wavelength and reported higher photostability, may be preferable for long-term imaging studies and for minimizing autofluorescence from certain biological samples. DiO, on the other hand, provides a distinct green fluorescence that is ideal for multicolor imaging in conjunction with red fluorescent probes like DiI. For applications requiring faster diffusion within the membrane, "FAST" variants of both dyes are available. Ultimately, empirical testing is recommended to determine the optimal probe and labeling conditions for any given experimental system.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. DiO - Biotium [biotium.com]
- 3. Fluorescent labeling of dendritic spines in cell cultures with the carbocyanine dye “DiI” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DiI - Wikipedia [en.wikipedia.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity of "DiI" for embryonic rat motoneurons and sensory neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - RO [thermofisher.com]
Enhanced Transdermal Delivery: A Comparative Analysis of Microneedle-Ultrasonic Cavitation Method for DiO-Labeled Nanoparticles
In the pursuit of more effective transdermal drug delivery systems, researchers are continually exploring novel methods to overcome the barrier properties of the skin. This guide provides a comparative analysis of an advanced delivery technique—dissolvable microneedles combined with ultrasonic cavitation—against conventional methods for the delivery of DiO-labeled nanoparticles, a model for drug delivery. This assessment is based on experimental data demonstrating significant improvements in penetration depth.
Comparison of Delivery Method Performance
The efficacy of four distinct delivery methods was evaluated across ex vivo and in vivo models to determine the penetration depth of DiO-labeled PLGA nanoparticles (DPP). The methods included a standard subcutaneous injection (DPP-i.H), subcutaneous injection combined with ultrasound (DPP-i.H+US), dissolvable microneedles alone (DPP@MN), and the novel combination of dissolvable microneedles with ultrasound (DPP@MN+US).
The combination of dissolvable microneedles with ultrasound demonstrated a markedly superior penetration depth in all tested models.[1] In ex vivo pig skin, this advanced method achieved a penetration depth of 339.63 ± 17.46 μm, which was approximately 3.85 times greater than that of microneedles alone.[1] A similar trend was observed in vivo, where the combination method resulted in a 3.51-fold increase in penetration depth compared to microneedles alone.[1] These findings highlight the synergistic effect of microneedles and ultrasound in enhancing the transdermal delivery of nanoparticles.[1]
| Delivery Method | Experimental Model | Mean Penetration Depth (μm) ± SD | Fold Increase vs. MN alone |
| Subcutaneous Injection (DPP-i.H) | Ex Vivo Pig Skin | 92.78 ± 8.76 | - |
| Subcutaneous Injection + Ultrasound (DPP-i.H+US) | Ex Vivo Pig Skin | 143.70 ± 8.56 | - |
| Dissolvable Microneedles (DPP@MN) | Ex Vivo Pig Skin | 88.15 ± 11.84 | 1.00 |
| Dissolvable Microneedles + Ultrasound (DPP@MN+US) | Ex Vivo Pig Skin | 339.63 ± 17.46 | 3.85 |
| Dissolvable Microneedles (DPP@MN) | In Vivo Tumor | 100.42 ± 17.62 | 1.00 |
| Dissolvable Microneedles + Ultrasound (DPP@MN+US) | In Vivo Tumor | 352.36 ± 20.40 | 3.51 |
Experimental Protocols
Preparation of DiO-Loaded PLGA Nanoparticles (DPP)
The synthesis of DiO-labeled nanoparticles was conducted using a double-emulsion method.[1]
-
Oil Phase Preparation: 40 mg of PLGA (Poly(lactic-co-glycolic acid)) and 2 mg of the fluorescent dye DiO were dissolved in a mixture of 100 μL of DMSO (Dimethyl sulfoxide) and 2 mL of dichloromethane.
-
Emulsification: 4% (w/v) Polyvinyl alcohol (PVA) and 200 μL of PFP (Perfluoropentane) were added to the oil phase. The mixture was then sonicated twice to form an emulsion.
-
Nanoparticle Formation: The resulting emulsion was added to 10 mL of 2% (v/v) isopropanol and stirred at room temperature for 4 hours to allow for the evaporation of dichloromethane, leading to the formation of DPP nanoparticles.
Experimental Workflow for Comparative Analysis
The following diagram illustrates the workflow for the comparative evaluation of the different delivery methods for DiO-labeled nanoparticles.
Caption: Experimental workflow for comparing transdermal delivery methods.
In Vitro, Ex Vivo, and In Vivo Experimental Setup
-
Model Systems: The study utilized an in vitro agarose skin phantom, ex vivo pig skin, and in vivo tumor models to assess the delivery efficacy.[1]
-
Treatment Application:
-
For microneedle groups (DPP@MN and DPP@MN+US), the microneedle patches were vertically inserted into the skin or tumor tissue.
-
For subcutaneous injection groups (DPP-i.H and DPP-i.H+US), the DPP suspension was injected into the tissue.
-
-
Ultrasound Application: For the ultrasound-assisted groups, an ultrasound transducer was applied to the treatment area following the administration of the nanoparticles.
-
Analysis: After the designated treatment period, tissue samples were collected and prepared for analysis. The distribution and penetration depth of the DiO-labeled nanoparticles were observed and quantified using fluorescence microscopy.[1]
Mechanism of Action: Microneedles and Ultrasonic Cavitation
The enhanced delivery observed with the combined method can be attributed to a two-step mechanism:
-
Microneedle-Mediated Barrier Disruption: The dissolvable microneedles create microchannels in the stratum corneum, the outermost layer of the skin, facilitating the initial penetration of the nanoparticles into the tissue.[1]
-
Ultrasound-Induced Cavitation: The subsequent application of ultrasound interacts with the perfluoropentane (PFP) in the nanoparticles, causing a liquid-to-gas phase transition. This generates microbubbles that oscillate and collapse—a phenomenon known as cavitation. The energy released from cavitation further propels the nanoparticles deeper into the tissue, significantly enhancing the overall penetration depth.[1]
This synergistic approach not only improves the depth of delivery but also allows for a more localized and efficient deposition of the therapeutic agent at the target site.[1]
Signaling Pathway and Logical Relationships
The logical progression from the delivery method to the therapeutic outcome is outlined in the diagram below.
Caption: Logical flow from delivery method to outcome.
References
Safety Operating Guide
Navigating the Disposal of DIO 9: A Guide for Laboratory Professionals
For researchers and scientists handling DIO 9, a compound presenting significant health and environmental hazards, adherence to strict disposal protocols is paramount. This guide provides essential safety and logistical information, ensuring the safe management of this compound waste in a laboratory setting.
Key Hazard Information for this compound
Proper disposal of this compound begins with a thorough understanding of its associated risks. The compound is classified as hazardous, with the following primary concerns:
-
Human Health Hazards: this compound is harmful if swallowed, inhaled, or in contact with skin.[1][2] It can cause skin irritation and serious eye irritation.[1][2] Prolonged or repeated exposure, particularly if swallowed, may cause damage to organs, with the thyroid being a specific target.[1][2]
-
Environmental Hazards: this compound is very toxic to aquatic life.[1][2] Therefore, it must not be allowed to enter drains, surface water, or the ground water system.[1][3][4]
A summary of the key safety data is presented in the table below.
| Hazard Category | Classification | Specific Dangers |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Causes damage to the thyroid through prolonged or repeated exposure if swallowed.[1][2] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | Very toxic to aquatic life.[1][2] |
Experimental Protocols for Safe Disposal
The following step-by-step procedure outlines the recommended protocol for the safe disposal of this compound waste in a laboratory environment. This protocol is designed to minimize exposure to personnel and prevent environmental contamination.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including protective gloves, protective clothing, and eye/face protection.[1]
-
Waste Segregation:
-
Spill Management:
-
Waste Collection and Labeling:
-
Disposal Pathway:
-
Do not dispose of this compound down the drain or in regular trash.[1][6]
-
Arrange for collection by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[5][7] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
-
Visualizing the Disposal Workflow
To further clarify the proper handling and disposal of this compound, the following diagrams illustrate the key decision-making process and the overall experimental workflow.
Caption: Decision pathway for this compound waste disposal.
Caption: Step-by-step workflow for this compound disposal.
References
- 1. sds.mcmaster.ca [sds.mcmaster.ca]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Essential Safety and Operational Protocols for Handling DiO Fluorescent Dyes
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with DiO fluorescent dyes. The following procedures are based on available safety data for 3,3'-Dioctadecyloxacarbocyanine perchlorate, the chemical compound commonly known as DiO. The user's query for "DIO 9" likely refers to this compound or a variant such as FAST DiO™ Solid; DiOΔ9,12-C18(3), ClO4 (3,3'-Dilinoleyloxacarbocyanine Perchlorate). While a specific Safety Data Sheet (SDS) for the "FAST DiO" variant was not located, the handling and safety precautions are expected to be similar.
Hazard Identification and Safety Precautions
DiO is a lipophilic carbocyanine dye that is widely used as a fluorescent tracer in laboratory research. While it is a valuable tool, it is classified as a hazardous substance and requires careful handling to minimize exposure. The primary hazards associated with DiO are:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.
Accidental ingestion may be harmful to health.[1] Symptoms of exposure to perchlorates, a component of the compound, can include shortness of breath and a bluish discoloration of the skin, with effects possibly delayed for several hours.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling DiO in a laboratory setting.
| Protection Type | Required Equipment | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material. Inspect gloves for integrity before use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the solid dye or its solutions. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a chemical fume hood or if dust is generated. |
| Skin and Body Protection | Laboratory coat | Should be worn to protect clothing and skin from accidental splashes. |
Experimental Protocols: Safe Handling and Disposal
-
Work Area Preparation: Conduct all work with solid DiO and concentrated stock solutions in a certified chemical fume hood to minimize inhalation exposure. Cover the work surface with absorbent, disposable bench paper.
-
Personal Protective Equipment: Before handling the dye, put on all required PPE as detailed in the table above.
-
Weighing: Carefully weigh the desired amount of DiO powder. Avoid creating dust. Use a microbalance within the fume hood if possible.
-
Dissolving: Prepare stock solutions by dissolving the dye in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][3] To facilitate dissolution, sonication and gentle heating (up to 50°C) may be necessary.[4]
-
Storage: Store the stock solution in a tightly sealed vial, protected from light, at the recommended temperature (typically -20°C for stock solutions).[5]
-
Cell Preparation: Prepare cells in a serum-free medium, as serum proteins can interfere with staining.
-
Dilution: Dilute the DiO stock solution to the final working concentration in an appropriate buffer or medium. A common final concentration is around 5 µM.
-
Staining: Add the diluted DiO solution to the cell suspension or culture and incubate at 37°C for the desired period (typically a few minutes to 20 minutes).
-
Washing: After incubation, remove the staining solution and wash the cells multiple times with fresh medium or buffer to remove excess dye.
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[6]
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
All DiO waste, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all DiO waste in a clearly labeled, sealed, and leak-proof container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "3,3'-Dioctadecyloxacarbocyanine perchlorate".
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for PPE Selection when Handling DiO
Caption: Workflow for selecting appropriate personal protective equipment (PPE) when handling solid and solutions of DiO, and for its proper disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Invitrogen DiO'; DiOC18(3) (3,3'-Dioctadecyloxacarbocyanine Perchlorate) 100 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. DiO - Biotium [biotium.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. DiI and DIO Staining Procedures [wormatlas.org]
- 6. docs.aatbio.com [docs.aatbio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
